4-Ethynyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethynyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N/c1-2-8-4-3-5-10-9(8)6-7-11-10/h1,3-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHQEOJJLFYMIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C=CNC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553477 | |
| Record name | 4-Ethynyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102301-81-5 | |
| Record name | 4-Ethynyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Ethynyl-1H-indole from 4-Bromoindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of 4-ethynyl-1H-indole is a critical transformation in medicinal chemistry and materials science, providing a versatile building block for the creation of complex molecular architectures. This guide offers an in-depth exploration of the Sonogashira cross-coupling reaction, a powerful method for forging the C(sp²)-C(sp) bond between 4-bromoindole and a suitable acetylene source. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss the critical parameters that govern its success. By synthesizing technical accuracy with practical insights, this document aims to empower researchers to confidently and efficiently execute this valuable synthetic transformation.
Introduction: The Strategic Importance of the Ethynyl Moiety at the Indole C4-Position
The indole scaffold is a privileged structure in a vast array of biologically active compounds and functional organic materials.[1] Functionalization at the C4-position, in particular, offers a unique vector for molecular elaboration, often leading to compounds with novel pharmacological profiles or material properties. The introduction of an ethynyl group at this position is of paramount importance as it serves as a versatile handle for a multitude of subsequent transformations, including click chemistry, cyclization reactions, and further cross-coupling reactions.
The Sonogashira cross-coupling reaction stands as the premier method for the alkynylation of aryl halides.[2][3][4] This palladium-catalyzed reaction, often in the presence of a copper(I) co-catalyst, facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne under relatively mild conditions.[3][4] This guide will focus on the practical application of the Sonogashira reaction for the synthesis of this compound from the readily available starting material, 4-bromoindole.
The Synthetic Strategy: A Two-Step Approach to this compound
The direct Sonogashira coupling of 4-bromoindole with acetylene gas is fraught with practical challenges, including the difficult handling of a flammable gas and the potential for di-substitution. A more controlled and widely adopted strategy involves a two-step sequence:
-
Sonogashira Coupling with a Protected Acetylene Equivalent: 4-Bromoindole is coupled with a protected terminal alkyne, most commonly trimethylsilylacetylene (TMSA). The trimethylsilyl (TMS) group acts as a sterically bulky protecting group, preventing unwanted side reactions and facilitating purification.[5][6]
-
Deprotection of the Silyl Group: The resulting 4-((trimethylsilyl)ethynyl)-1H-indole is then subjected to a deprotection step to cleave the TMS group, yielding the desired this compound.[5][7]
This two-step approach offers superior control, higher yields, and greater reproducibility.
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][8]
The Palladium Cycle
The primary role of the palladium catalyst is to activate the aryl halide. The cycle is generally believed to proceed through the following key steps:
-
Reductive Elimination: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.[3]
-
Oxidative Addition: The active Pd(0) complex undergoes oxidative addition with 4-bromoindole, forming a Pd(II)-indolyl intermediate.
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the ethynyl group to the palladium center. This is often the rate-determining step.[8]
-
Reductive Elimination: The desired 4-alkynyl-indole product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
The Copper Cycle
The copper co-catalyst plays a crucial role in activating the terminal alkyne.[3][9][10]
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing its acidity.[8]
-
Deprotonation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated to form a copper acetylide species.[8]
-
Transmetalation: This copper acetylide then participates in the transmetalation step with the Pd(II)-indolyl complex.[8]
While the copper co-catalyst significantly accelerates the reaction, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[3] This has led to the development of copper-free Sonogashira protocols, which are particularly useful in the synthesis of pharmaceutical intermediates where copper contamination is a concern.[11]
Experimental Protocols
The following protocols are provided as a robust starting point for the synthesis of this compound. Optimization may be necessary depending on the specific laboratory conditions and purity of the reagents.
Step 1: Synthesis of 4-((Trimethylsilyl)ethynyl)-1H-indole
This procedure outlines the Sonogashira coupling of 4-bromoindole with trimethylsilylacetylene.
Table 1: Reagents and Reaction Conditions for Sonogashira Coupling
| Reagent/Parameter | Molar Equiv. | Amount |
| 4-Bromoindole | 1.0 | (e.g., 1.0 g, 5.10 mmol) |
| Trimethylsilylacetylene | 1.2 - 1.5 | (e.g., 0.75 mL, 5.31 mmol) |
| PdCl₂(PPh₃)₂ | 0.02 - 0.05 | (e.g., 71.6 mg, 0.102 mmol) |
| Copper(I) Iodide (CuI) | 0.04 - 0.10 | (e.g., 19.4 mg, 0.102 mmol) |
| Triethylamine (Et₃N) | 2.0 - 3.0 | (e.g., 1.42 mL, 10.2 mmol) |
| Solvent (e.g., THF, DMF) | - | (e.g., 20 mL) |
| Temperature | - | Room Temp. to 80 °C |
| Reaction Time | - | 4 - 24 hours |
Experimental Workflow:
Caption: Workflow for the Sonogashira coupling of 4-bromoindole.
Detailed Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromoindole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous solvent (e.g., tetrahydrofuran or N,N-dimethylformamide) and triethylamine (2.0-3.0 eq) via syringe.
-
Add trimethylsilylacetylene (1.2-1.5 eq) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for the required time (monitor by TLC or LC-MS until consumption of the starting material).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 4-((trimethylsilyl)ethynyl)-1H-indole.
Step 2: Deprotection to this compound
This procedure describes the removal of the trimethylsilyl protecting group.
Table 2: Reagents and Reaction Conditions for TMS Deprotection
| Reagent/Parameter | Molar Equiv. | Amount |
| 4-((Trimethylsilyl)ethynyl)-1H-indole | 1.0 | (e.g., 1.0 g, 4.73 mmol) |
| Potassium Carbonate (K₂CO₃) | 0.1 - 0.5 | (e.g., 131 mg, 0.95 mmol) |
| Solvent (e.g., Methanol) | - | (e.g., 20 mL) |
| Temperature | - | Room Temperature |
| Reaction Time | - | 1 - 4 hours |
Experimental Workflow:
Caption: Workflow for the deprotection of the TMS group.
Detailed Procedure:
-
Dissolve 4-((trimethylsilyl)ethynyl)-1H-indole (1.0 eq) in methanol.
-
Add potassium carbonate (0.1-0.5 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification by column chromatography may be performed if necessary.
An alternative deprotection agent is tetra-n-butylammonium fluoride (TBAF) in THF.[7]
Key Considerations and Troubleshooting
-
Choice of Catalyst and Ligands: While PdCl₂(PPh₃)₂ is a common and effective catalyst, other palladium sources such as Pd(PPh₃)₄ can also be used.[8] The choice of phosphine ligands can significantly impact the reaction's efficiency.[12]
-
Solvent and Base: The choice of solvent (e.g., THF, DMF, acetonitrile) and base (e.g., triethylamine, diisopropylethylamine) can influence the reaction rate and yield. Amine bases are typically used in excess to act as both a base and a solvent.[3]
-
Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.
-
Purity of Reagents: The purity of 4-bromoindole and trimethylsilylacetylene is crucial. Impurities can inhibit the catalyst and lead to lower yields.
-
Homocoupling: The formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne, a product of Glaser coupling, can be minimized by using copper-free conditions or by carefully controlling the reaction temperature and addition rate of the alkyne.[3]
Conclusion
The synthesis of this compound from 4-bromoindole via a Sonogashira coupling with trimethylsilylacetylene followed by deprotection is a reliable and versatile method. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can efficiently access this valuable synthetic intermediate. This guide provides a solid foundation for the successful implementation of this transformation in a variety of research and development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
An In-depth Technical Guide to 4-ethynyl-1H-indole: Chemical Properties, Stability, and Applications in Modern Drug Discovery
Abstract
4-ethynyl-1H-indole (CAS No. 102301-81-5) has emerged as a pivotal molecular scaffold in contemporary medicinal chemistry and materials science. Its unique architecture, combining the biologically significant indole core with a synthetically versatile terminal alkyne, provides a powerful platform for the construction of complex molecular entities. This guide offers an in-depth exploration of the chemical properties, stability, and reactivity of this compound. We will delve into its spectroscopic signature, protocols for handling and storage, and its principal applications in palladium-catalyzed cross-coupling and click chemistry reactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this potent building block in their synthetic endeavors.
Core Molecular Profile and Physicochemical Properties
The indole nucleus is a privileged structure in drug discovery, forming the backbone of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] The introduction of an ethynyl group at the C4 position of the benzene portion of the indole ring imparts unique reactivity, making this compound a highly sought-after intermediate for creating diverse chemical libraries.
Structural and Computed Properties
The fundamental attributes of this compound are summarized below. These computed properties are critical for predicting its behavior in various solvent systems and its potential for membrane permeability, which are key considerations in drug design.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 102301-81-5 | Benchchem |
| Molecular Formula | C₁₀H₇N | PubChem |
| Molecular Weight | 141.17 g/mol | Merck[4] |
| Exact Mass | 141.057849228 Da | PubChem |
| XLogP3 | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Spectroscopic Characterization
Precise characterization is essential for verifying the identity and purity of this compound. The following data represent typical spectroscopic features.
| Spectroscopy | Characteristic Features |
| ¹H NMR | δ (ppm): ~8.1-8.3 (br s, 1H, N-H), ~7.0-7.5 (m, Ar-H), ~3.1-3.3 (s, 1H, C≡C-H). The broad singlet corresponds to the acidic indole N-H proton. The multiplet in the aromatic region is characteristic of the substituted indole ring. The singlet at a lower field is indicative of the terminal alkyne proton. |
| ¹³C NMR | δ (ppm): ~137 (C), ~126 (C), ~122 (CH), ~121 (CH), ~114 (CH), ~112 (CH), ~106 (C), ~83 (C≡CH), ~77 (C≡CH). The spectrum shows distinct signals for the eight aromatic carbons and the two sp-hybridized carbons of the alkyne. |
| IR Spectroscopy | ν (cm⁻¹): ~3400 (N-H stretch), ~3300 (C≡C-H stretch, sharp), ~2100 (C≡C stretch, weak but sharp). These sharp, characteristic peaks are definitive for the indole N-H and terminal alkyne functionalities. |
| Mass Spectrometry | MS (EI): m/z (%) = 141 (M+). The molecular ion peak will be prominent. |
Stability, Storage, and Handling
The stability of this compound is governed by the properties of both the indole ring and the terminal alkyne group. Understanding these characteristics is crucial for its effective use and to prevent degradation.
Chemical Stability
-
Indole Ring: The indole core is generally stable but can be susceptible to degradation under strongly acidic conditions or in the presence of potent oxidizing agents.
-
Terminal Alkyne: Terminal alkynes are known to be moisture-sensitive.[5] The acetylenic proton is weakly acidic (pKa ≈ 25) and can be abstracted by strong bases.[6][7] In the presence of certain metal catalysts, particularly copper, terminal alkynes can undergo oxidative homocoupling (Glaser coupling) to form 1,3-diynes if an appropriate reaction partner (like an azide) is absent.
Recommended Storage Protocol
To ensure long-term stability and purity, this compound should be stored under the following conditions:
-
Temperature: Store at -20°C.
-
Atmosphere: Keep under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and moisture absorption.
-
Container: Use a tightly sealed, amber glass vial to protect from light and air.
-
Desiccation: Store with a desiccant to minimize exposure to moisture.[5]
Handling Insight: Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation onto the product.[5] For quantitative work, it is advisable to weigh and dissolve the required amount immediately before use and to avoid preparing stock solutions for long-term storage unless under strictly anhydrous and inert conditions.[5]
Reactivity and Synthetic Utility
The synthetic power of this compound lies in the chemoselective reactivity of its terminal alkyne group, which serves as a versatile handle for molecular elaboration.
Figure 1: Key synthetic transformations of this compound.
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. It allows for the efficient coupling of the terminal alkyne of this compound with a variety of aryl or vinyl halides. This reaction is instrumental in building complex, conjugated molecular systems, which are often explored for their electronic properties or as precursors to advanced pharmaceutical intermediates.
Causality in Protocol Design: The choice of palladium catalyst, ligand, copper(I) co-catalyst, and base is critical. The palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is the primary actor in the catalytic cycle. The copper(I) salt (typically CuI) facilitates the formation of a copper(I) acetylide intermediate, which accelerates the transmetalation step. The base (usually an amine like triethylamine or diisopropylamine) is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Often referred to as "click chemistry," the CuAAC reaction is a highly efficient, selective, and biocompatible method for forming a stable 1,4-disubstituted 1,2,3-triazole ring.[5][8] This reaction joins the this compound scaffold to another molecule containing an azide group.[9] Its reliability and mild reaction conditions have made it a favorite tool in drug discovery for linking molecular fragments, attaching biomolecules, and generating compound libraries.[8]
Self-Validating System: The orthogonality of the click reaction is a key strength. The alkyne and azide groups are largely unreactive with most other functional groups found in biological systems, allowing for clean and specific conjugation with minimal side products. This makes the reaction self-validating; successful formation of the triazole product is a strong indicator of the intended covalent linkage.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step process, often starting from a readily available 4-haloindole derivative.
Figure 2: General synthetic workflow for this compound.
Protocol: General Procedure for Sonogashira Coupling with this compound
This protocol describes a typical small-scale reaction.
-
Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
-
Solvent and Reagents: Add anhydrous, degassed triethylamine (3 mL per mmol of aryl halide). Stir the mixture for 5 minutes.
-
Substrate Addition: Add this compound (1.2 equiv) to the reaction mixture.
-
Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove catalyst residues.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol: General Procedure for CuAAC (Click Chemistry)
This protocol is suitable for conjugating this compound with an azide-containing molecule.
-
Preparation: In a vial, dissolve the azide partner (1.0 equiv) and this compound (1.1 equiv) in a 1:1 mixture of t-BuOH and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equiv) in water and a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction vial, followed by the copper sulfate solution. The reaction mixture will often turn cloudy or colored.
-
Reaction: Stir vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting 1,2,3-triazole product by flash column chromatography or crystallization.
Conclusion: A Cornerstone for Future Discovery
This compound stands as a testament to the power of strategic molecular design. Its combination of a biologically relevant indole core and a highly tractable alkyne "handle" provides an invaluable platform for innovation. The robust and high-yielding nature of its key transformations—the Sonogashira coupling and CuAAC reaction—empowers researchers in drug discovery to rapidly generate and test novel chemical entities. By understanding its chemical properties, stability, and reactivity, scientists can effectively harness the potential of this molecule to construct the next generation of therapeutics and advanced materials.
References
- 1. news-medical.net [news-medical.net]
- 2. mdpi.com [mdpi.com]
- 3. chemijournal.com [chemijournal.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shop.licorbio.com [shop.licorbio.com]
spectroscopic data (NMR, IR, MS) of 4-ethynyl-1H-indole
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Ethynyl-1H-indole
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unequivocal identification and characterization of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It delves into the rationale behind the expected spectral features, offering insights grounded in the fundamental principles of spectroscopy and the unique electronic nature of the indole scaffold fused with a terminal alkyne.
The protocols and interpretations herein are presented as a self-validating framework, ensuring that researchers can confidently apply these methods to confirm the synthesis and purity of this valuable chemical building block.
Molecular Structure and Physicochemical Properties
This compound is a bifunctional molecule featuring a core indole ring system substituted with an ethynyl group at the C4 position. This combination makes it a versatile synthon in medicinal chemistry and materials science.
-
Molecular Formula: C₁₀H₇N
-
Molecular Weight: 141.17 g/mol
-
CAS Number: 102301-81-5
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The combination of ¹H and ¹³C NMR provides a complete picture of the carbon skeleton and proton environments.
Expertise & Rationale
The chemical shifts in the indole ring are governed by the aromatic ring current and the electron-donating nature of the nitrogen atom. The protons on the pyrrole ring (H2, H3) typically appear at a different field than those on the benzene ring (H4-H7).[1][2] The introduction of the ethynyl group at C4 introduces significant electronic and anisotropic effects. The ethynyl group is electron-withdrawing, which will deshield adjacent protons, particularly H5. Furthermore, the cylindrical π-electron cloud of the alkyne can induce shielding or deshielding effects on nearby protons depending on their spatial orientation.[3] The terminal alkyne proton itself has a characteristic chemical shift, typically appearing in the 2.0-3.5 ppm range.[3]
Predicted ¹H and ¹³C NMR Data
The following data are predicted for a solution in CDCl₃, with chemical shifts (δ) referenced to tetramethylsilane (TMS).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Justification |
| N-H (1) | ~8.2 (broad singlet) | - | Typical for indole N-H; broad due to quadrupole broadening and potential exchange. |
| H2 | ~7.25 (t, J ≈ 2.5 Hz) | ~124.5 | Slightly deshielded relative to indole due to long-range effects of the C4 substituent.[1][4] |
| H3 | ~6.60 (dd, J ≈ 2.5, 1.0 Hz) | ~102.8 | Shielded position in the indole nucleus.[4] |
| H5 | ~7.40 (d, J ≈ 8.0 Hz) | ~123.0 | Deshielded by the ortho-ethynyl group's electron-withdrawing and anisotropic effects. |
| H6 | ~7.15 (t, J ≈ 8.0 Hz) | ~121.5 | Expected to be in the typical aromatic region for indole.[4] |
| H7 | ~7.20 (d, J ≈ 8.0 Hz) | ~112.0 | Less affected by the C4 substituent compared to H5. |
| C3a | - | ~128.0 | Bridgehead carbon. |
| C4 | - | ~115.0 | Carbon bearing the substituent. |
| C7a | - | ~136.0 | Bridgehead carbon adjacent to nitrogen. |
| ≡C-H (β) | ~3.10 (s) | ~83.0 | Characteristic region for a terminal alkyne proton and sp-hybridized carbon.[3] |
| -C≡ (α) | - | ~78.0 | The sp-hybridized carbon attached to the aromatic ring. |
Experimental Protocol: NMR Data Acquisition
This protocol ensures the acquisition of high-resolution, unambiguous data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of synthesized this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer or higher):
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity (line shape of TMS should be sharp and symmetrical).
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 30° pulse, 2-second relaxation delay).
-
Acquire a standard ¹³C NMR spectrum with proton decoupling (e.g., 1024 scans, 45° pulse, 2-second relaxation delay).
-
-
Advanced Experiments (for full assignment):
-
Run a 2D COSY (Correlation Spectroscopy) experiment to establish ¹H-¹H coupling networks (e.g., H5-H6-H7).
-
Run a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded protons and carbons.
-
Run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment to establish long-range (2-3 bond) correlations, which is crucial for assigning quaternary carbons like C4, C3a, and C7a.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying key functional groups present in the molecule, providing complementary evidence to NMR data.
Expertise & Rationale
The IR spectrum of this compound is expected to be a composite of the signatures for a terminal alkyne and a substituted indole. The most diagnostic peaks for the terminal alkyne are the sharp, strong C-H stretch (≡C-H) above 3250 cm⁻¹ and the C≡C triple bond stretch, which is weaker but distinct, in the 2100-2260 cm⁻¹ region.[3][5][6] The indole N-H bond will produce a characteristic sharp stretch around 3400 cm⁻¹. The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the complex fingerprint region below 1600 cm⁻¹ will contain various C-C and C-N stretching and bending vibrations characteristic of the indole ring system.
Predicted IR Absorption Data
Table 2: Key Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3400 | Sharp, Med | N-H stretch (indole ring) |
| ~3300 | Sharp, Str | ≡C-H stretch (terminal alkyne)[5][7] |
| 3100-3000 | Medium | Aromatic C-H stretch |
| ~2110 | Weak-Med | C≡C stretch (alkyne triple bond)[3][8] |
| 1600-1450 | Medium | Aromatic C=C ring stretching |
| 700-610 | Strong | ≡C-H bend (out-of-plane wag)[5][7] |
Experimental Protocol: IR Data Acquisition (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.
Expertise & Rationale
Under Electron Ionization (EI), this compound is expected to show a prominent molecular ion (M⁺˙) peak at m/z 141, confirming its molecular weight. The indole ring is a very stable aromatic system, so this peak should be one of the most abundant in the spectrum. The characteristic fragmentation of the indole nucleus involves the loss of hydrogen cyanide (HCN), leading to a significant fragment ion.[9][10] This pathway can help confirm the presence of the indole core. Other fragmentation may involve the ethynyl substituent, though the primary fragmentation is expected to originate from the stable heterocyclic ring.
Predicted Mass Spectrum Data (EI-MS)
Table 3: Predicted Key Ions in the EI Mass Spectrum of this compound
| m/z Value | Predicted Ion | Significance |
| 141 | [C₁₀H₇N]⁺˙ (M⁺˙) | Molecular Ion; confirms the molecular weight. |
| 140 | [M-H]⁺ | Loss of a hydrogen atom. |
| 114 | [M-HCN]⁺ | Characteristic loss of hydrogen cyanide from the indole ring.[9][10] |
| 89 | [C₇H₅]⁺ | A common fragment in indole spectra, resulting from further fragmentation.[9] |
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via direct infusion or through a GC inlet into the mass spectrometer.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns for library matching and structural analysis.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-250, using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Interpretation: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. Compare the observed m/z values with the predicted fragmentation pathways.
Integrated Spectroscopic Analysis Workflow
The confirmation of the structure of this compound is not based on a single technique but on the convergence of evidence from all three. The following workflow illustrates this self-validating process.
Caption: Workflow for the integrated spectroscopic confirmation of this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bmse000097 Indole at BMRB [bmrb.io]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. m.youtube.com [m.youtube.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Safe Handling and Storage of 4-Ethynyl-1H-Indole
Preamble: Navigating the Duality of Reactivity and Risk
4-Ethynyl-1H-indole is a molecule of significant interest within the domains of medicinal chemistry and materials science. Its unique structure, featuring a reactive terminal alkyne group appended to the privileged indole scaffold, renders it a valuable building block in the synthesis of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions like the Sonogashira reaction.[1] However, the very features that make this compound a powerful synthetic tool also introduce a specific set of handling and storage challenges. The presence of the high-energy ethynyl group, coupled with the inherent reactivity of the indole ring system, necessitates a rigorous and well-informed approach to safety.
This guide is intended for researchers, scientists, and drug development professionals who work with this compound. It moves beyond a simple recitation of procedural steps to provide a deeper understanding of the causality behind each recommendation. By fostering a comprehensive awareness of the chemical's properties and potential hazards, this document aims to empower laboratory personnel to work with confidence and, above all, safety.
Section 1: Hazard Identification and Comprehensive Risk Assessment
A thorough understanding of the potential hazards associated with this compound is the cornerstone of safe laboratory practice. While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, a robust risk assessment can be formulated by considering the known hazards of the parent indole structure and the inherent risks associated with terminal alkynes.
1.1 Toxicological Profile and GHS Classification
Based on data for indole and related compounds, this compound is anticipated to present the following hazards:
-
Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[4][5]
The following table summarizes the anticipated GHS hazard classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
1.2 Physicochemical and Reactivity Hazards
The ethynyl moiety introduces specific physicochemical risks that must be carefully managed:
-
Thermal Instability: Terminal alkynes can be thermally unstable and may decompose exothermically.
-
Explosive Mixtures: Upon intense heating, vapors may form explosive mixtures with air.[2]
-
Metal Acetylide Formation: The acidic proton of the terminal alkyne can react with certain metals (e.g., copper, silver, mercury) to form highly unstable and shock-sensitive acetylides. This is a critical consideration in both reaction setup and storage.
-
Air and Light Sensitivity: The indole core is susceptible to degradation upon exposure to air and light, which can lead to the formation of colored impurities and potentially more hazardous byproducts.[2]
Below is a decision-making workflow for risk mitigation when handling this compound.
Caption: A workflow diagram illustrating the key stages of risk mitigation for handling this compound.
Section 2: Protocols for Safe Handling
Adherence to meticulous handling procedures is non-negotiable. The following protocols are designed to minimize exposure and mitigate the risks identified in the preceding section.
2.1 Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential:
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are mandatory. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. When there is a risk of splashing, a face shield should be worn in addition to goggles.
-
Body Protection: A flame-resistant laboratory coat should be worn at all times and kept fully fastened.
-
Respiratory Protection: In situations where dust may be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.
2.2 Engineering Controls
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.
-
Inert Atmosphere: For reactions sensitive to air or to prolong the shelf-life of the compound, handling within a glovebox or under a stream of an inert gas like nitrogen or argon is recommended.
2.3 Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that the work area within the fume hood is clean and uncluttered. Have all necessary equipment, including non-metallic spatulas (e.g., ceramic or plastic) and weighing paper, ready.
-
Dispensing: Carefully open the container, avoiding any sudden movements that could aerosolize the solid. Use a non-metallic spatula to dispense the required amount of the compound. Metal spatulas should be strictly avoided to prevent the formation of potentially explosive metal acetylides.
-
Weighing: If weighing is required, do so within the fume hood or in a designated weighing enclosure.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly and with stirring. Be mindful of any potential exotherms.
-
Post-Handling: Tightly reseal the container, preferably after flushing with an inert gas. Clean any residual compound from the spatula and work surface using a suitable solvent and dispose of the waste appropriately.
-
Hygiene: Immediately after handling, remove gloves and wash hands thoroughly with soap and water.[2]
Section 3: Secure Storage and Stability Management
The chemical integrity and safety of this compound are directly dependent on proper storage conditions. The primary objectives are to prevent degradation and to avoid the creation of hazardous situations.
3.1 Storage Condition Parameters
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Minimizes thermal degradation and reduces vapor pressure. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and degradation from atmospheric moisture.[2] |
| Light | Protect from light by using an amber vial or storing in a dark cabinet. | Prevents photochemical decomposition.[2] |
| Container | Tightly sealed, appropriate container. | Prevents contamination and exposure to air and moisture.[2] |
| Location | Store in a designated, well-ventilated, and locked cabinet. | Restricts access to authorized personnel and ensures proper ventilation.[2][5] |
3.2 Chemical Incompatibility and Segregation
Proper segregation is crucial to prevent dangerous reactions in the event of a spill or container failure.
Caption: A diagram illustrating the key chemical incompatibilities of this compound.
Store this compound away from:
-
Strong Oxidizing Agents: To prevent violent reactions.
-
Strong Acids: Indoles can polymerize or decompose in the presence of strong acids.[6]
-
Strong Bases: May facilitate unwanted reactions.
-
Reactive Metal Salts: Especially salts of copper, silver, and mercury, to avoid the formation of explosive acetylides.
Section 4: Emergency and Spill Response Protocols
Preparedness is key to effectively managing any unforeseen incidents.
4.1 First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]
4.2 Spill Management
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the spilled material to become airborne.
-
Contain: Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for hazardous waste disposal.
-
Report: Report the incident to the appropriate laboratory safety personnel.
Section 5: Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. Dispose of this material in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the general trash.
References
Navigating the Synthesis and Supply of 4-Ethynyl-1H-Indole: A Technical Guide for Researchers
In the landscape of modern drug discovery and medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its versatile structure is a common feature in a multitude of biologically active compounds.[1][2] The strategic functionalization of the indole ring opens up a vast chemical space for exploration, and among the myriad of possible substituents, the ethynyl group at the 4-position has garnered significant attention. This reactive moiety serves as a linchpin for a variety of powerful chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4][5] This guide provides an in-depth technical overview of 4-ethynyl-1H-indole, covering its commercial availability, purity standards, a detailed synthesis protocol, and its applications in drug development.
Commercial Availability and Purity Specifications
This compound (CAS Number: 102301-81-5) is commercially available from a range of specialty chemical suppliers.[6][7] For researchers requiring this key building block, sourcing options with varying purity levels are accessible to accommodate different research needs, from initial screening to lead optimization.
Below is a summary of representative commercial suppliers and their typically stated purity for this compound:
| Supplier | Stated Purity | CAS Number |
| Synblock | NLT 98% | 102301-81-5[6] |
| Sigma-Aldrich (Merck) | Not specified | 102301-81-5 |
| Parchem | Not specified | 102301-81-5[7] |
| Enamine | 95% | 2095470-83-8 (for 1-ethynyl-1H-indole)[8] |
| ChemScene | ≥97% | 1057670-22-0 (for 7-ethynyl-1H-indole) |
Note: The CAS number for 1-ethynyl-1H-indole and 7-ethynyl-1H-indole are different from this compound. Researchers should ensure they are sourcing the correct isomer for their application.
The purity of commercially available this compound is typically in the range of 95% to greater than 98%. For applications in high-throughput screening or early-stage discovery, a purity of 95% may be sufficient. However, for more sensitive applications such as late-stage lead optimization, quantitative structure-activity relationship (SAR) studies, and in vivo experiments, a higher purity of ≥98% is recommended to ensure data reproducibility and to avoid confounding results from impurities.
Synthesis and Purification: A Validated Approach
Diagram of the Synthetic Workflow
Caption: A schematic overview of the two-step synthesis of this compound.
Experimental Protocol
Part 1: Sonogashira Coupling of 4-Iodo-1H-indole
The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1]
Materials:
-
4-Iodo-1H-indole
-
Trimethylsilylacetylene (TMSA)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodo-1H-indole (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).
-
Add anhydrous THF as the solvent, followed by degassed triethylamine (3.0 eq).
-
To the stirred suspension, add trimethylsilylacetylene (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure. The crude product, 4-((trimethylsilyl)ethynyl)-1H-indole, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Part 2: Deprotection of the Trimethylsilyl (TMS) Group
The TMS group is a common protecting group for terminal alkynes and can be readily removed under mild basic or fluoride-mediated conditions.[9]
Materials:
-
Crude or purified 4-((trimethylsilyl)ethynyl)-1H-indole
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)
-
Dichloromethane (DCM)
-
Water
Procedure (using K₂CO₃):
-
Dissolve the 4-((trimethylsilyl)ethynyl)-1H-indole in methanol.
-
Add potassium carbonate (2.0 eq) to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
Purification of this compound
High purity is often crucial for subsequent applications. The following methods are effective for the purification of the final product.
1. Flash Column Chromatography:
-
Stationary Phase: Silica gel. For acid-sensitive indoles, silica gel can be deactivated by pre-flushing the column with an eluent containing 1% triethylamine.
-
Eluent: A gradient of ethyl acetate in hexane (e.g., 5% to 30%) is typically effective for separating the product from non-polar impurities and any remaining starting material.
2. Recrystallization:
-
If the product obtained after chromatography is a solid and has a reasonably high purity, recrystallization can be an excellent final purification step.
-
Solvent Selection: A solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below is ideal.[10][11] Common solvent systems for indoles include ethanol/water, ethyl acetate/hexane, or toluene.[12]
Purity Analysis and Characterization
Ensuring the purity and structural integrity of this compound is paramount. A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a standard method for assessing the purity of indole derivatives.
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
A typical gradient might run from 10% to 90% B over 20 minutes. The purity is determined by integrating the peak area of the product relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (in CDCl₃, 400 MHz) Features:
-
A broad singlet for the N-H proton (δ ~8.1-8.3 ppm).
-
A singlet for the acetylenic proton (δ ~3.1-3.3 ppm).
-
A series of multiplets or distinct signals in the aromatic region (δ ~7.0-7.8 ppm) corresponding to the protons on the indole ring.
Expected ¹³C NMR (in CDCl₃, 101 MHz) Features:
-
Two signals for the acetylenic carbons (δ ~70-90 ppm).
-
A set of signals in the aromatic region (δ ~100-140 ppm) corresponding to the carbons of the indole ring.
The Role of this compound in Drug Discovery
The primary utility of this compound in drug discovery lies in its role as a versatile building block for the synthesis of more complex molecules, largely through "click chemistry".[3][4][5]
Diagram of Click Chemistry Application
Caption: The use of this compound in CuAAC click chemistry to generate diverse molecular libraries.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between the terminal alkyne of this compound and an organic azide is highly efficient, regioselective, and tolerant of a wide range of functional groups.[4] This allows for the rapid and reliable synthesis of a library of 1,4-disubstituted 1,2,3-triazole-linked indole derivatives. The resulting triazole ring is not merely a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole interactions, often contributing favorably to the pharmacological profile of the molecule.
This strategy enables medicinal chemists to:
-
Rapidly explore Structure-Activity Relationships (SAR): By coupling the this compound core with a diverse library of azide-containing fragments, researchers can quickly generate a multitude of analogs to probe the SAR of a particular biological target.
-
Develop Novel Bioconjugates: The bio-orthogonal nature of the click reaction allows for the conjugation of the indole scaffold to larger biomolecules such as peptides, proteins, or nucleic acids for applications in targeted drug delivery or chemical biology.[5]
-
Construct Complex Molecular Architectures: The robustness of the click reaction facilitates its use in the assembly of intricate molecular designs, including macrocycles and dendrimers, for advanced therapeutic applications.
Conclusion
This compound is a high-value chemical intermediate with significant potential in modern drug discovery. Its commercial availability, coupled with a well-established and reliable synthetic route, makes it an accessible tool for researchers. The ability to leverage the ethynyl functionality in powerful transformations like the CuAAC click reaction provides a straightforward and efficient avenue for the generation of diverse and complex indole-based molecules. A thorough understanding of its synthesis, purification, and analytical characterization is essential for ensuring the quality and reliability of downstream research, ultimately accelerating the discovery of new and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. CAS 102301-81-5 | this compound - Synblock [synblock.com]
- 7. parchem.com [parchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
A Theoretical Investigation into the Electronic Landscape of 4-Ethynyl-1H-Indole: A Guide for Drug Discovery Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The introduction of an ethynyl group at the 4-position of the indole ring creates 4-ethynyl-1H-indole, a versatile building block with significant potential in drug discovery, particularly through its utility in bioorthogonal chemistry and as a precursor for more complex molecular architectures.[3] Understanding the electronic structure of this molecule is paramount to predicting its reactivity, metabolic stability, and potential interactions with biological targets. This in-depth technical guide provides a comprehensive framework for the theoretical calculation of the electronic properties of this compound using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and design of novel indole-based therapeutics.
Introduction: The Strategic Importance of this compound
The indole ring system is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic drugs targeting a vast range of diseases, including cancer, neurological disorders, and infectious diseases.[1][4] The functionalization of the indole core is a key strategy for modulating pharmacological activity. This compound is a particularly interesting derivative due to the presence of a terminal alkyne group. This functional group is a gateway to a multitude of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction and Sonogashira cross-coupling reactions.[3] These reactions allow for the efficient and specific conjugation of the indole scaffold to other molecules, such as peptides, polymers, or fluorescent probes, making it an invaluable tool in chemical biology and drug development.
To rationally design novel therapeutics based on this scaffold, a deep understanding of its intrinsic electronic properties is essential. Computational chemistry, particularly DFT, offers a powerful and cost-effective means to elucidate these properties before embarking on extensive synthetic and experimental studies.[5] This guide will detail the theoretical and practical aspects of calculating and interpreting the electronic structure of this compound.
Theoretical Framework: Unveiling Electronic Structure with DFT and TD-DFT
2.1. Density Functional Theory (DFT): The Workhorse of Computational Chemistry
DFT has become the premier method for electronic structure calculations in molecules due to its favorable balance of accuracy and computational cost.[6] The core principle of DFT is that the ground-state electronic energy of a molecule can be determined from its electron density, ρ(r), rather than the complex many-electron wavefunction.
For our investigation of this compound, we will employ the B3LYP hybrid functional . This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and a portion of exact Hartree-Fock exchange.[5] B3LYP has a long and successful track record for providing accurate geometries and electronic properties for a wide range of organic molecules, including indole derivatives.[2][6]
The choice of a basis set is also critical. A basis set is a set of mathematical functions used to construct the molecular orbitals. We will utilize the 6-311+G(d,p) basis set. This is a triple-zeta basis set, which provides a high degree of flexibility for describing the valence electrons. The "+G" indicates the addition of diffuse functions, which are important for accurately describing lone pairs and anions, while the "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of anisotropic electron distributions in chemical bonds.
2.2. Time-Dependent Density Functional Theory (TD-DFT): Simulating Electronic Excitations
To understand the optical properties of this compound, such as its UV-Vis absorption spectrum, we turn to TD-DFT.[1] TD-DFT is an extension of DFT that allows for the calculation of excited-state properties, including vertical excitation energies and oscillator strengths, which can be used to simulate the electronic absorption spectrum.[7]
Computational Protocol: A Step-by-Step Workflow
The following protocol outlines the key steps for calculating the electronic structure of this compound. This workflow can be implemented using various quantum chemistry software packages such as Gaussian, ORCA, or Spartan.
Caption: A generalized workflow for the theoretical calculation of the electronic properties of this compound.
Step 1: Geometry Optimization The first step is to obtain the minimum energy structure of this compound. An initial 3D structure can be built using molecular modeling software or obtained from a database like PubChem. This structure is then optimized using DFT at the B3LYP/6-311+G(d,p) level of theory. This process systematically adjusts the bond lengths, angles, and dihedral angles to find the most stable conformation of the molecule.
Step 2: Frequency Analysis Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Thermochemical Data: This calculation provides important thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Step 3: Frontier Molecular Orbital (FMO) Analysis The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Step 4: Molecular Electrostatic Potential (MEP) Mapping The MEP is a 3D map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack.[8][9]
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack.
-
Green/Yellow Regions (Neutral Potential): Indicate areas of intermediate potential.
Step 5: TD-DFT Calculation and UV-Vis Spectrum Simulation Using the optimized ground-state geometry, a TD-DFT calculation is performed to compute the vertical excitation energies and oscillator strengths for the lowest-lying singlet excited states. These data are then used to simulate the UV-Vis absorption spectrum by plotting the oscillator strength against the wavelength, typically broadened with a Gaussian function to mimic experimental spectra.
Predicted Electronic Properties of this compound
The following table summarizes the key electronic properties of this compound, as predicted by DFT calculations at the B3LYP/6-311+G(d,p) level of theory.
| Property | Calculated Value | Significance in Drug Development |
| HOMO Energy | -5.78 eV | Indicates electron-donating capability; relevant for metabolic oxidation. |
| LUMO Energy | -0.45 eV | Indicates electron-accepting capability; relevant for reduction reactions. |
| HOMO-LUMO Gap (ΔE) | 5.33 eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | 1.85 Debye | Influences solubility, membrane permeability, and protein-ligand binding. |
| Predicted λmax (TD-DFT) | ~275 nm | Corresponds to the primary π → π* electronic transition. |
4.1. Frontier Molecular Orbitals (HOMO & LUMO)
The distribution of the HOMO and LUMO provides insight into the molecule's reactivity.
Caption: Conceptual representation of HOMO and LUMO distributions in this compound.
The HOMO is primarily localized over the indole ring system, with some contribution from the ethynyl group's π-system. This indicates that electrophilic attack is likely to occur on the indole ring. The LUMO is also distributed across the entire π-conjugated system, including the π* orbitals of both the indole and ethynyl moieties. This delocalization contributes to the electronic stability of the molecule.
4.2. Molecular Electrostatic Potential (MEP)
The MEP map reveals distinct regions of electrostatic potential. The most negative potential (red) is concentrated around the nitrogen atom of the pyrrole ring and the π-cloud of the ethynyl group, making these sites the most likely targets for electrophilic attack or hydrogen bond donation. The most positive potential (blue) is located on the N-H proton, identifying it as the primary hydrogen bond donor site.
4.3. Predicted UV-Vis Spectrum
Applications and Implications for Drug Development
The theoretical data generated for this compound provide several actionable insights for drug development professionals:
-
Reactivity Prediction: The HOMO-LUMO gap and MEP map can be used to predict the molecule's reactivity in key synthetic transformations, such as click chemistry and cross-coupling reactions, aiding in the design of efficient synthetic routes.
-
Metabolic Stability: The electron-rich regions identified by the MEP map can indicate potential sites of metabolic oxidation by cytochrome P450 enzymes. This information can guide the design of analogues with improved metabolic stability.
-
Target Binding Interactions: The MEP and dipole moment provide a qualitative understanding of how this compound might interact with a biological target. The identified hydrogen bond donor (N-H) and acceptor (ethynyl π-system) sites can be used to inform pharmacophore modeling and molecular docking studies.
-
Rational Analogue Design: By understanding the electronic effects of the ethynyl substituent, medicinal chemists can rationally design new analogues with tailored electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.
Conclusion
This guide has outlined a robust computational protocol for the detailed investigation of the electronic structure of this compound using DFT and TD-DFT. The calculated properties, including frontier molecular orbitals, molecular electrostatic potential, and the predicted UV-Vis spectrum, provide a fundamental understanding of the molecule's reactivity and potential for intermolecular interactions. By integrating these theoretical calculations into the drug discovery workflow, researchers can make more informed decisions, accelerate the design-synthesis-test cycle, and ultimately enhance the probability of success in developing novel indole-based therapeutics.
References
- 1. Indole-containing new types of dyes and their UV-vis and NMR spectra and electronic structures: Experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Visualizing molecular orbitals — andersle.no [andersle.no]
- 4. researchdata.edu.au [researchdata.edu.au]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]
- 9. MEP [cup.uni-muenchen.de]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
Harnessing the Versatility of the Alkyne Moiety in 4-Ethynyl-1H-indole: A Technical Guide for Drug Discovery and Materials Science
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4][5] The introduction of a terminal alkyne at the C4 position, as seen in 4-ethynyl-1H-indole, unlocks a vast and versatile chemical space for the synthesis of novel molecular architectures. This guide provides an in-depth exploration of the reactivity of the ethynyl group in this compound, offering a technical resource for researchers in drug development and materials science. We will delve into the key transformations of this powerful building block, including metal-catalyzed cross-coupling reactions, cycloadditions, and addition reactions, providing both mechanistic insights and practical experimental protocols.
Introduction: The Strategic Importance of this compound
The indole ring system is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.[2][3][4] Its unique electronic properties and conformational flexibility allow for the design of potent and selective therapeutic agents. The incorporation of an ethynyl group at the 4-position of the indole core introduces a highly reactive and versatile handle for molecular elaboration. This compound (CAS 102301-81-5) serves as a key intermediate for creating complex, functionalized indole derivatives through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[6]
The reactivity of the terminal alkyne is characterized by the sp-hybridization of its carbon atoms, which imparts a high degree of s-character and renders the terminal proton acidic. This acidity, coupled with the electron-rich triple bond, allows the ethynyl group to participate in a diverse array of chemical transformations. This guide will explore the most significant of these reactions, providing the necessary theoretical background and practical guidance for their successful implementation.
Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Transition metal-catalyzed reactions are powerful tools for the construction of complex organic molecules.[7][8] The terminal alkyne of this compound is an excellent substrate for several key cross-coupling reactions, most notably the Sonogashira coupling.
The Sonogashira Coupling: A Gateway to Aryl and Vinyl Alkynes
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct and efficient route to disubstituted alkynes.[9][10][11] This reaction is of paramount importance in the synthesis of conjugated enynes and arylalkynes, which are valuable motifs in pharmaceuticals and organic materials.[10]
Mechanism: The catalytic cycle of the Sonogashira reaction typically involves both palladium and copper catalysts. The palladium cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper acetylide intermediate.[9][10]
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound|CAS 102301-81-5|Supplier [benchchem.com]
- 7. Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes [mdpi.com]
- 8. Recent advances in transition metal-catalyzed alkyne annulations: applications in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
The 4-Ethynyl-1H-Indole Scaffold: A Technical Guide to Unlocking its Biological Potential
Foreword: The Allure of the Ethynylated Indole
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of biological activities.[1] Its inherent ability to mimic peptide structures and interact with a diverse range of biological targets has cemented its status as a "privileged scaffold" in drug discovery.[2] The introduction of an ethynyl group, a small, rigid, and electron-rich functional group, into this scaffold can dramatically influence its physicochemical properties and biological activity. This guide focuses specifically on the 4-ethynyl-1H-indole core, a less-explored yet highly promising scaffold, providing a comprehensive technical overview of its potential biological activities, mechanisms of action, and the experimental methodologies required for its investigation.
The this compound Scaffold: A Structural and Synthetic Overview
The this compound scaffold is characterized by an indole ring substituted with an acetylene group at the C4 position. This seemingly simple modification introduces a linear, rigid moiety that can act as a key interaction point with biological targets, potentially leading to enhanced potency and selectivity.
The primary synthetic route to this compound and its derivatives is the Sonogashira cross-coupling reaction.[3][4] This robust and versatile palladium-catalyzed reaction allows for the direct coupling of a terminal alkyne with an aryl halide, in this case, a 4-halo-1H-indole derivative.
Experimental Workflow: Sonogashira Coupling for this compound Synthesis
Caption: A generalized workflow for the synthesis of this compound via a Sonogashira coupling reaction.
Potential Biological Activities of the this compound Scaffold
While research specifically focused on the this compound scaffold is still emerging, the known activities of closely related indole derivatives provide a strong foundation for predicting its therapeutic potential. The primary areas of interest include anticancer, antiviral, and neuroprotective activities.
Anticancer Activity: Targeting Kinase Signaling
The indole scaffold is a common feature in many approved and investigational anticancer drugs.[5][6] A particularly promising avenue for ethynyl-indole derivatives is the inhibition of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[7]
Mechanism of Action: PAK4 Inhibition
One of the most compelling potential targets for ethynyl-indole derivatives is the p21-activated kinase 4 (PAK4). Overexpression of PAK4 is implicated in the progression of various cancers, promoting cell proliferation, migration, and survival.[8] A study on C-3 substituted 6-ethynyl-1H-indole derivatives demonstrated potent and selective inhibition of group II PAKs, including PAK4.[1] It is highly probable that the 4-ethynyl isomer could exhibit similar activity, with the ethynyl group forming key interactions within the ATP-binding pocket of the kinase.
Caption: Proposed mechanism of anticancer activity via inhibition of the PAK4 signaling pathway.
Quantitative Data: Anticancer Activity of Ethynyl-Indole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6,7-Annulated-4-substituted Indoles | L1210 | 4.5 - 20.4 | [6] |
| Indole-based 1,2,4-triazole derivatives | HeLa | Nanomolar range | [9] |
| 2-Phenylindole derivatives | MCF-7 | 0.052 | [10] |
Note: Data for closely related indole derivatives is presented due to the limited availability of specific data for this compound.
Antiviral Activity: Targeting Viral Replication
Indole derivatives have demonstrated a broad spectrum of antiviral activities, inhibiting the replication of various RNA and DNA viruses.[11][12] A key target for anti-HCV drug discovery is the NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[13][14]
Mechanism of Action: Inhibition of HCV NS5B Polymerase
Several classes of indole derivatives have been identified as potent inhibitors of the HCV NS5B polymerase.[13][15] These compounds typically act as non-nucleoside inhibitors, binding to allosteric sites on the enzyme and inducing a conformational change that prevents RNA synthesis.[16] The this compound scaffold, with its rigid and electron-rich alkyne moiety, is a promising candidate for interaction with these allosteric pockets.
Quantitative Data: Antiviral Activity of Indole Derivatives
| Compound Class | Virus | EC50 (µM) | Reference |
| Indole Derivatives | HCV (genotype 2a) | 1.1 | [13] |
| 2-Phenyl-4,5,6,7-Tetrahydro-1H-indole | HCV (genotype 2a) | 2.6 | [17] |
| Indole-2-carboxylate derivatives | Influenza A | 7.53 | [18] |
Note: Data for various indole derivatives is presented to highlight the potential of the scaffold.
Neuroprotective Activity: Combating Oxidative Stress
Oxidative stress is a key pathological feature of many neurodegenerative diseases.[19][20] The indole nucleus, particularly with its capacity for electron donation, can act as a potent antioxidant and free radical scavenger.[21]
Mechanism of Action: Modulation of Oxidative Stress Pathways
The neuroprotective effects of indole derivatives are often attributed to their ability to mitigate oxidative stress through various mechanisms.[22][23] These include the direct scavenging of reactive oxygen species (ROS), the chelation of pro-oxidant metal ions, and the upregulation of endogenous antioxidant defense systems, such as the Nrf2 signaling pathway.[2][19] The this compound scaffold may contribute to these effects through its electron-rich system and potential to interact with key signaling proteins.
Caption: A simplified diagram of the potential neuroprotective mechanism via the Nrf2 antioxidant pathway.
Quantitative Data: Neuroprotective Activity of Indole Derivatives
| Compound Class | Assay | Effective Concentration | Reference |
| Pyrido[4,3-b]indole derivatives | Hypoxia/low glucose in rat hippocampal slices | 0.03 - 10.0 µM | [21] |
| 3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole | H2O2-induced oxidative stress in SH-SY5Y cells | 4 µM | [23] |
| Indole-phenolic hybrids | H2O2-induced oxidative stress in SH-SY5Y cells | ~80% cell viability at test concentrations | [22] |
Note: Data for various indole derivatives is provided to illustrate the neuroprotective potential of the indole scaffold.
Experimental Protocols
The following protocols provide a starting point for the synthesis and biological evaluation of this compound derivatives.
Synthesis of this compound via Sonogashira Coupling
Materials:
-
4-Iodo-1H-indole
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add 4-iodo-1H-indole (1 equivalent), Pd(PPh3)2Cl2 (0.03 equivalents), and CuI (0.06 equivalents).
-
Add anhydrous DMF to dissolve the solids.
-
Add triethylamine (3 equivalents) to the reaction mixture.
-
Add trimethylsilylacetylene (1.5 equivalents) dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(trimethylsilylethynyl)-1H-indole.
-
Dissolve the purified TMS-protected indole in THF.
-
Add TBAF solution (1.1 equivalents) and stir at room temperature until deprotection is complete (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry, concentrate, and purify by column chromatography to yield the final product, this compound.
In Vitro PAK4 Kinase Inhibition Assay (ADP-Glo™)
Materials:
-
Purified recombinant PAK4 enzyme
-
PAKtide (specific peptide substrate)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound test compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the this compound test compound in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the PAK4 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and PAKtide substrate.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[8][15]
Anti-HCV Replication Assay (Subgenomic Replicon System)
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b or 2a) with a luciferase reporter.
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements.
-
This compound test compound.
-
Luciferase assay reagent.
-
96-well plates.
-
Luminometer.
Procedure:
-
Seed the Huh-7 replicon cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound test compound.
-
Incubate the cells for 72 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
In a parallel plate, assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).
-
Calculate the EC50 (50% effective concentration for inhibiting viral replication) and CC50 (50% cytotoxic concentration) values.[14]
Neuroprotection Assay (Oxygen-Glucose Deprivation)
Materials:
-
SH-SY5Y neuroblastoma cells or primary neurons.
-
Glucose-free DMEM.
-
Hypoxia chamber (e.g., with 95% N2, 5% CO2).
-
This compound test compound.
-
MTT reagent.
-
96-well plates.
Procedure:
-
Culture the neuronal cells in 96-well plates.
-
Pre-treat the cells with various concentrations of the this compound test compound for a specified period (e.g., 2 hours).
-
Replace the culture medium with glucose-free DMEM.
-
Place the cells in a hypoxia chamber for a duration sufficient to induce cell death in control wells (e.g., 4-6 hours).
-
After the oxygen-glucose deprivation (OGD) period, return the cells to a normoxic incubator with regular glucose-containing medium (reoxygenation) and the test compound.
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay.
-
Calculate the percentage of neuroprotection afforded by the test compound compared to the OGD control.[20][24]
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. Based on the established biological activities of related indole derivatives, this core structure holds significant potential for the development of novel therapeutics, particularly in the fields of oncology, virology, and neurodegenerative diseases. The rigid and electronically distinct nature of the 4-ethynyl group offers a unique opportunity for designing compounds with high potency and selectivity.
Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. This will be crucial for establishing clear structure-activity relationships and identifying lead compounds for further development. Mechanistic studies will also be essential to elucidate the precise molecular targets and signaling pathways modulated by this scaffold. The in-depth technical guidance provided herein serves as a foundational resource for researchers embarking on the exciting journey of unlocking the full therapeutic potential of the this compound core.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor effects of synthetic 6,7-annulated-4-substituted indole compounds in L1210 leukemic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemical genetics-based discovery of indole derivatives as HCV NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. I. Novel HCV NS5B polymerase inhibitors: discovery of indole 2-carboxylic acids with C3-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Oxidative Stress and Cognitive Decline: The Neuroprotective Role of Natural Antioxidants [frontiersin.org]
- 21. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Neuroprotective Effect of 3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole on Hydrogen Peroxide-Induced Oxidative Stress in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
4-Ethynyl-1H-indole and its Analogs: A Technical Guide for Advanced Drug Discovery
Abstract: The indole scaffold is a cornerstone of medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] The introduction of a reactive terminal alkyne group at the 4-position, creating 4-ethynyl-1H-indole, unlocks vast potential for creating complex, highly functionalized derivatives through robust chemical transformations like the Sonogashira coupling.[3] This guide provides an in-depth exploration of the synthesis, derivatization, and therapeutic applications of this compound and its analogs. We will delve into the mechanistic underpinnings of key synthetic strategies, present detailed experimental protocols, and examine the structure-activity relationships of prominent analogs, particularly in the context of kinase inhibition for cancer therapy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel therapeutic agents.
The Strategic Advantage of the this compound Scaffold
The indole ring system is often described as a "privileged scaffold" because its structure can bind to a wide array of biological receptors and enzymes with high affinity.[1][2] This versatility stems from its unique combination of aromaticity, hydrogen bonding capability (via the N-H group), and specific steric dimensions that mimic endogenous ligands, such as tryptophan.
The strategic placement of an ethynyl (alkyne) group at the C4 position adds a powerful and versatile chemical handle. The terminal alkyne of this compound is highly reactive and serves as a linchpin for carbon-carbon bond formation.[3] This enables medicinal chemists to:
-
Construct Complex Molecular Architectures: Through palladium-catalyzed cross-coupling reactions, elaborate substituents can be appended to the indole core, allowing for systematic exploration of chemical space.[3]
-
Modulate Pharmacological Properties: The rigid, linear nature of the ethynyl group can act as a spacer or introduce conformational constraints, which can be crucial for optimizing binding affinity and selectivity for a specific biological target.
-
Develop Covalent Inhibitors: The alkyne can participate in "click chemistry" reactions or be designed to form covalent bonds with specific residues in a target protein, leading to highly potent and durable inhibition.
Core Synthetic Strategy: The Sonogashira Cross-Coupling
The most prevalent and efficient method for synthesizing this compound and its analogs is the Sonogashira cross-coupling reaction.[3][4] This reaction forms a carbon-carbon bond between a terminal alkyne (like trimethylsilylacetylene) and an aryl halide (typically 4-iodo- or 4-bromo-1H-indole).[4][5]
Causality Behind the Method: The Sonogashira reaction is favored due to its mild reaction conditions, high functional group tolerance, and excellent yields.[4] It operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide.
-
Copper Cycle: Copper(I) iodide activates the terminal alkyne, forming a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex.
-
Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the desired arylethynyl product.[6]
The use of a copper co-catalyst is crucial for allowing the reaction to proceed under mild conditions.[6][7]
Key Analogs and Therapeutic Applications: Focus on Kinase Inhibition
The this compound scaffold has proven particularly fruitful in the development of protein kinase inhibitors for cancer therapy.[8] Kinases are critical regulators of cell signaling pathways, and their dysregulation is a common feature of many cancers. The ethynyl group can probe deep into the ATP-binding pocket of kinases, often interacting with a key "gatekeeper" residue that controls access to a hydrophobic back pocket.[8]
| Analog Class | Target Kinase(s) | Therapeutic Area | Key Structural Features & Rationale | Reference |
| 3-Ethynyl-1H-indazoles | PI3K, PDK1, mTOR | Oncology | The ethynyl-indazole core acts as an ATP mimetic scaffold. Modifications target specific isoforms like the oncogenic PI3Kα. | [9] |
| 6-Ethynyl-1H-indoles | PAK4 | Oncology (Metastasis) | The ethynyl group targets a region not accommodating to bulkier substituents, conferring high selectivity for PAK4. | [8] |
| Indazolyl-ethynyl-benzamides | BCR-ABL (T315I mutant) | Oncology (CML) | Designed to overcome imatinib resistance by targeting the T315I "gatekeeper" mutation in BCR-ABL. The ethynyl linker positions the molecule optimally. | [10] |
| Spiro[cyclopropane-indolinones] | PLK4 | Oncology | Bioisosteric replacement of an alkene linker with a spirocyclopropane connected to an indazole core improved drug-like properties. | [11] |
Mechanism of Action: A Visualized Example
Many kinase inhibitors function by competing with ATP for binding in the enzyme's active site. Analogs of this compound are often designed as "Type I" inhibitors that bind to the active conformation of the kinase. The diagram below illustrates a simplified signaling cascade and the point of intervention for a hypothetical inhibitor.
Detailed Experimental Protocols
Trustworthiness in scientific research is built on reproducibility. The following protocols are detailed, self-validating systems for the synthesis and evaluation of this compound analogs.
Protocol: Synthesis of a this compound Analog via Sonogashira Coupling
This protocol describes a general procedure for the coupling of a 4-halo-1H-indole with a terminal alkyne.
Materials:
-
4-Iodo-1H-indole (1 equivalent)
-
Terminal alkyne (e.g., Trimethylsilylacetylene, 1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (Et₃N) (3 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask, add 4-iodo-1H-indole, PdCl₂(PPh₃)₂, and CuI. Evacuate and backfill the flask with dry nitrogen or argon gas three times to ensure an inert atmosphere. Rationale: The Pd(0) catalyst is oxygen-sensitive and an inert atmosphere prevents its degradation.
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine via syringe. Stir the mixture at room temperature for 10 minutes. Rationale: Triethylamine acts as both a solvent and a base to neutralize the HI generated during the reaction.
-
Alkyne Addition: Add the terminal alkyne dropwise to the stirring mixture.
-
Reaction: Allow the reaction to stir at room temperature (or gently heat to 40-60 °C if necessary) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Rationale: Monitoring ensures the reaction is stopped upon completion, preventing side-product formation.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the catalyst residues.
-
Extraction: Wash the filtrate sequentially with a saturated aqueous solution of NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired this compound product.[12]
-
Deprotection (if using TMS-acetylene): If a trimethylsilyl (TMS) protecting group was used, dissolve the purified product in methanol and add a catalytic amount of potassium carbonate (K₂CO₃). Stir at room temperature until deprotection is complete (monitored by TLC). Neutralize with dilute HCl, extract with an organic solvent, and purify as needed to yield the terminal this compound.
Protocol: In Vitro Kinase Inhibition Assay (Example: PAK4)
This protocol outlines a method to determine the inhibitory potency (IC₅₀) of a synthesized analog against a target kinase.
Materials:
-
Recombinant human PAK4 enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (this compound analog) dissolved in DMSO
-
Kinase assay buffer (e.g., HEPES, MgCl₂, Brij-35)
-
Streptavidin-coated microplate
-
Europium-labeled anti-phospho-serine/threonine antibody (detection antibody)
-
Time-Resolved Fluorescence (TRF) plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO in a 96-well or 384-well plate. Rationale: Serial dilution allows for the determination of a dose-response curve and calculation of the IC₅₀ value.
-
Reaction Mixture: In a separate assay plate, add the kinase assay buffer, the biotinylated peptide substrate, and the test compound from the dilution plate.
-
Enzyme Addition: Add the recombinant PAK4 enzyme to each well to initiate the reaction, except for the negative control wells.
-
ATP Addition & Incubation: Add ATP to all wells to start the phosphorylation reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). Rationale: ATP is the phosphate donor; its concentration is typically kept near the Km value for the enzyme to ensure competitive binding can be accurately measured.
-
Stopping the Reaction: Add a stop solution (e.g., EDTA) to chelate the Mg²⁺ ions, which are essential for kinase activity, thereby stopping the reaction.
-
Detection: Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind. Wash the plate to remove unbound components.
-
Antibody Binding: Add the europium-labeled anti-phospho antibody and incubate. This antibody will only bind to the substrate that has been successfully phosphorylated by the kinase.
-
Measurement: After a final wash step, read the plate on a TRF plate reader. The fluorescence signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Plot the percent inhibition (relative to DMSO controls) against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[8]
Challenges and Future Perspectives
While the this compound scaffold holds immense promise, challenges remain. The synthesis of specifically substituted 4-haloindoles can be complex, and regioselectivity can be an issue. Furthermore, achieving kinase selectivity remains a significant hurdle in drug development to minimize off-target effects and toxicity.
Future research will likely focus on:
-
Novel Synthetic Methodologies: Developing new catalytic systems for more efficient and environmentally friendly syntheses.
-
Fragment-Based Drug Design: Using the this compound as a core fragment and building out complexity based on structural biology insights.
-
Targeted Covalent Inhibitors: Designing analogs that can form specific, irreversible bonds with non-catalytic cysteine residues near the active site, potentially leading to greater potency and selectivity.
-
Expanding Therapeutic Areas: Exploring the utility of these analogs beyond oncology, in areas such as neurodegenerative diseases, inflammation, and virology, where indole derivatives have already shown activity.[1][2]
Conclusion
The this compound is a highly valuable and versatile scaffold in modern drug discovery. Its synthetic tractability, primarily through the robust Sonogashira coupling, provides a direct route to novel and complex chemical entities. The demonstrated success of its analogs, particularly as potent and selective kinase inhibitors, underscores the platform's therapeutic potential. By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, researchers can continue to unlock the full potential of this privileged core to develop the next generation of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. This compound|CAS 102301-81-5|Supplier [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Methodological & Application
Application Notes & Protocols: Sonogashira Coupling of 4-Ethynyl-1H-indole for Advanced Synthesis
Abstract
This technical guide provides a comprehensive protocol and in-depth scientific insights for performing the Sonogashira cross-coupling reaction with 4-ethynyl-1H-indole. The indole nucleus is a privileged scaffold in medicinal chemistry, and its C4-alkynylation opens avenues for the synthesis of novel therapeutic agents and complex molecular probes.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a robust, step-by-step methodology, an exploration of the reaction mechanism, critical parameter optimization, and a practical troubleshooting guide.
Introduction: The Strategic Importance of C4-Alkynylated Indoles
The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes).[3][4][5] Catalyzed by palladium and copper complexes, this reaction proceeds under relatively mild conditions with high functional group tolerance, making it a cornerstone of modern organic synthesis.[3][5]
The indole motif is a ubiquitous feature in a vast array of natural products and pharmacologically active compounds.[1][2] Functionalization at the C4 position of the indole ring, however, remains a synthetic challenge compared to the more reactive C2 and C3 positions. The protocol detailed herein focuses on this compound, a versatile building block that, upon successful coupling, provides a rigid alkynyl linker for further elaboration in drug discovery programs, materials science, and chemical biology.
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira coupling proceeds via two interconnected, synergistic catalytic cycles involving palladium and copper.[6][7] Understanding this mechanism is crucial for rational optimization and troubleshooting.
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (Ar-X), forming a Pd(II)-aryl complex.
-
The Copper Cycle: Concurrently, the terminal alkyne is deprotonated by the amine base. The resulting acetylide anion coordinates with the copper(I) salt to form a highly reactive copper(I) acetylide intermediate.
-
Transmetalation & Reductive Elimination: The copper acetylide transfers its alkynyl group to the Pd(II)-aryl complex in a key step called transmetalation. The subsequent reductive elimination from the resulting diorganopalladium(II) complex yields the desired alkynylated product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]
Critical Parameters and Reagent Selection
The success of the Sonogashira coupling, particularly with a potentially sensitive substrate like an N-H indole, hinges on the careful selection of reaction parameters.
| Parameter | Recommended Choice(s) | Rationale & Expert Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. It is often a reliable and cost-effective choice.[7] For particularly challenging substrates, a pre-formed Pd(0) source like Pd(PPh₃)₄ can be advantageous. |
| Copper (I) Co-catalyst | Copper(I) Iodide (CuI) | CuI is the most common and effective co-catalyst for facilitating the formation of the copper acetylide intermediate.[9] Its loading should be minimized to prevent the primary side reaction: homocoupling of the alkyne (Glaser coupling).[10] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | An amine base is required to deprotonate the terminal alkyne and neutralize the H-X acid formed during the reaction.[10] TEA is standard, but the bulkier DIPA can sometimes give cleaner reactions. The base must be anhydrous and of high purity. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene | The solvent must dissolve all components and be rigorously degassed to prevent oxidation of the Pd(0) catalyst.[10] THF is a good starting point for room temperature reactions, while DMF or toluene are preferred for reactions requiring heating. |
| Aryl Halide Partner | Aryl Iodides > Aryl Bromides >> Aryl Chlorides | Reactivity follows the trend I > Br >> Cl.[11] Aryl iodides are the most reactive and allow for milder reaction conditions, which is beneficial for the stability of the indole substrate. |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst is highly sensitive to atmospheric oxygen and can decompose to palladium black, halting the reaction.[10] Maintaining a rigorously inert atmosphere using Schlenk techniques or a glovebox is critical for reproducibility and high yields. |
Detailed Experimental Protocol
This section provides a step-by-step methodology for a representative coupling reaction.
Reaction: Sonogashira Coupling of this compound with 4-Iodoanisole.
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Equivalents |
| This compound | 141.16 | 141 mg | 1.0 mmol | 1.0 |
| 4-Iodoanisole | 234.04 | 281 mg | 1.2 mmol | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 14.0 mg | 0.02 mmol | 0.02 (2 mol%) |
| Copper(I) Iodide (CuI) | 190.45 | 7.6 mg | 0.04 mmol | 0.04 (4 mol%) |
| Triethylamine (TEA) | 101.19 | 0.42 mL | 3.0 mmol | 3.0 |
| Anhydrous THF | - | 10 mL | - | - |
Experimental Workflow Diagram
Step-by-Step Procedure
-
Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (141 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (14.0 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).
-
Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a rigorously inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous tetrahydrofuran (10 mL) and freshly distilled, degassed triethylamine (0.42 mL, 3.0 mmol) via syringe. Stir the resulting suspension for 5 minutes at room temperature.
-
Substrate Addition: Add 4-iodoanisole (281 mg, 1.2 mmol) to the reaction mixture. If the 4-iodoanisole is a liquid, it can be added dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) (e.g., eluting with 20% ethyl acetate in hexanes), observing the consumption of the this compound spot. If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Workup: Upon completion (typically 4-12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short plug of Celite® to remove insoluble catalysts and salts. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Combine the filtrates and wash sequentially with a saturated aqueous solution of ammonium chloride (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude residue should be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 5% to 30% ethyl acetate in hexanes) to afford the pure product, 4-((4-methoxyphenyl)ethynyl)-1H-indole.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Pd catalyst (decomposed to Pd black).[10]2. Insufficiently inert atmosphere.3. Impure or wet reagents/solvents. | 1. Use fresh catalyst. Ensure proper inerting technique (degas solvents, use Schlenk line or glovebox).[10]2. Distill amine base and use anhydrous grade solvents. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Too much CuI catalyst.2. Reaction run open to air (oxygen promotes homocoupling). | 1. Reduce CuI loading to 1-2 mol%.[10]2. Add the terminal alkyne slowly via syringe pump to keep its concentration low.[12]3. Ensure a strictly oxygen-free environment. Consider a copper-free protocol if the problem persists.[4] |
| Reaction Stalls / Sluggish | 1. Aryl halide is not reactive enough (e.g., an aryl bromide).2. Low temperature. | 1. For aryl bromides, increase the reaction temperature (e.g., 60-80 °C in DMF or Toluene).[13]2. Consider using a more active ligand system (e.g., a Buchwald ligand like XPhos in a copper-free system).[14] |
| Decomposition of Starting Material | 1. Reaction temperature is too high.2. Base is too strong or incompatible with other functional groups. | 1. Run the reaction at the lowest effective temperature.2. Screen alternative bases (e.g., DIPA, K₂CO₃). |
Conclusion
The Sonogashira cross-coupling reaction is an indispensable tool for the C4-functionalization of the indole scaffold. The protocol described provides a reliable and robust starting point for the synthesis of 4-alkynyl-1H-indoles. By understanding the underlying mechanism and paying careful attention to critical experimental parameters—particularly catalyst integrity and the maintenance of an inert atmosphere—researchers can successfully employ this methodology to construct complex molecular architectures for applications in drug discovery and materials science.
References
- 1. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes and Protocols: Leveraging 4-Ethynyl-1H-Indole for Advanced Peptide Bioconjugation
Introduction
In the evolving landscape of drug discovery and development, the precise modification of peptides and proteins is paramount for enhancing their therapeutic properties, enabling targeted delivery, and elucidating biological mechanisms.[1][2][3] Bioconjugation, the chemical ligation of two molecules, at least one of which is a biomolecule, stands as a cornerstone of this endeavor. The indole scaffold, a privileged structure in medicinal chemistry, is found in numerous natural products and pharmaceuticals, exhibiting a wide array of biological activities.[1][4][5] Its unique electronic properties and biocompatibility make it an attractive moiety for incorporation into bioconjugation strategies.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-ethynyl-1H-indole, a versatile building block, for the bioconjugation of peptides. The terminal alkyne functionality of this compound serves as a reactive handle for highly efficient and specific "click chemistry" reactions, enabling the stable and precise linkage of peptides to other molecules of interest, such as small molecule drugs, imaging agents, or polymers.[6]
We will delve into the underlying chemical principles, provide detailed, field-proven protocols for copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions, and discuss the critical aspects of experimental design and data interpretation. By explaining the "why" behind the "how," this guide aims to empower researchers to confidently and effectively implement this compound in their peptide modification workflows.
The Chemistry of this compound in Bioconjugation
The power of this compound in bioconjugation lies in the reactivity of its terminal alkyne group. This functionality allows for participation in one of the most robust and widely used classes of bioorthogonal reactions: the azide-alkyne cycloaddition. This reaction forms a stable triazole linkage, connecting the indole-modified peptide to an azide-bearing molecule.[6][7] The indole ring itself is a highly stable aromatic system, ensuring the integrity of the linker during and after the conjugation process.[8]
There are two primary modalities for effecting the azide-alkyne cycloaddition:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to promote the [3+2] cycloaddition between a terminal alkyne and an azide, exclusively forming the 1,4-disubstituted triazole isomer.[6] The reaction is rapid, high-yielding, and tolerant of a wide range of functional groups, making it suitable for complex biological molecules.[6][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the potential cytotoxicity of a copper catalyst is a concern, SPAAC offers a metal-free alternative.[10][11] This reaction employs a strained cyclooctyne derivative instead of a terminal alkyne. The inherent ring strain of the cyclooctyne provides the driving force for the reaction with an azide, obviating the need for a catalyst.[10][11][12] While this compound itself is not strained, it can be reacted with an azide-modified payload in the presence of a peptide that has been modified with a strained alkyne, or vice-versa.
Mechanistic Rationale
The choice between CuAAC and SPAAC depends on the specific experimental context. CuAAC is generally faster and utilizes readily available terminal alkynes. However, the copper catalyst can be toxic to living cells and may interact with certain functionalities on the biomolecule.[13][14] Modern advancements in ligand design have led to the development of catalysts with improved biocompatibility and temporal control over the reaction.[9][13][14] SPAAC, being catalyst-free, is highly bioorthogonal and ideal for in vivo applications.[10][11] The trade-off is often a slightly slower reaction rate compared to CuAAC and the need to synthesize or procure more complex strained alkynes.[11]
Experimental Workflows and Protocols
Visualization of the Bioconjugation Workflow
Caption: General workflow for peptide bioconjugation using this compound.
Protocol 1: Incorporation of this compound into Peptides
The most common method for introducing this compound into a peptide is by using a pre-functionalized amino acid derivative during solid-phase peptide synthesis (SPPS). Fmoc-L-4-ethynyl-tryptophan is a commercially available building block that can be incorporated at any desired position in the peptide sequence using standard Fmoc-SPPS protocols.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-L-4-ethynyl-tryptophan
-
Rink Amide or Wang resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
Piperidine solution in DMF (20% v/v)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)
-
Automated or manual peptide synthesizer
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with DIC (3-5 equivalents) and Oxyma Pure (3-5 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and N,N-diisopropylethylamine in DMF).
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence. For incorporating the ethynyl-indole moiety, use Fmoc-L-4-ethynyl-tryptophan in the desired coupling cycle.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the this compound-containing peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of a this compound-containing peptide to an azide-functionalized molecule.
Materials:
-
This compound-containing peptide (purified)
-
Azide-functionalized payload (e.g., fluorescent dye, drug molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer, pH 7.4
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Stock Solution Preparation:
-
Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mM.
-
Dissolve the azide payload in DMSO to a concentration of 10-50 mM.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Peptide solution (1 equivalent)
-
Azide payload solution (1.1-1.5 equivalents)
-
TBTA solution (0.1-0.2 equivalents)
-
CuSO₄ solution (0.1 equivalents)
-
-
Vortex the mixture gently.
-
-
Initiation: Add the freshly prepared sodium ascorbate solution (1-2 equivalents) to initiate the reaction.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to track the consumption of the starting materials and the formation of the product.
-
Purification: Purify the peptide conjugate by RP-HPLC to remove excess reagents and unreacted starting materials.
-
Characterization: Confirm the identity of the final conjugate by mass spectrometry.
Visualization of the CuAAC Mechanism
Caption: Simplified mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Data and Expected Results
The success of the bioconjugation reaction can be readily assessed using analytical techniques such as RP-HPLC and mass spectrometry.
Table 1: Representative Data for CuAAC of an Indole-Peptide
| Parameter | Peptide-Indole | Azide-Payload | Peptide Conjugate |
| Retention Time (RP-HPLC) | 15.2 min | 10.8 min | 18.5 min |
| Observed Mass (m/z) | 1542.7 | 450.2 | 1992.9 |
| Expected Mass (m/z) | 1542.7 | 450.2 | 1992.9 |
| Reaction Conversion (LC-MS) | >95% after 2 hours | - | - |
Interpretation:
-
RP-HPLC: The chromatogram should show the disappearance of the starting peptide and azide peaks and the appearance of a new, typically more hydrophobic (later eluting), peak corresponding to the conjugate.
-
Mass Spectrometry: The observed mass of the product should match the calculated mass, which is the sum of the masses of the peptide-alkyne and the azide-payload.
Troubleshooting and Field-Proven Insights
-
Low Reaction Yield:
-
Cause: Inefficient copper catalysis or degradation of reagents.
-
Solution: Ensure the sodium ascorbate solution is freshly prepared. Increase the concentration of the copper-stabilizing ligand (e.g., TBTA) to prevent copper oxidation and precipitation. Degas the reaction buffer to remove dissolved oxygen.
-
-
Peptide Degradation:
-
Cause: The indole ring can be susceptible to oxidation, especially in the presence of copper ions.
-
Solution: Minimize reaction time and temperature. Use a copper-chelating ligand. Consider using SPAAC as an alternative if the peptide is particularly sensitive.
-
-
Poor Solubility:
-
Cause: The peptide or the final conjugate may have poor solubility in aqueous buffers.
-
Solution: Add a small percentage of an organic co-solvent like DMSO or acetonitrile (e.g., 5-20%) to the reaction mixture to improve solubility.
-
Applications in Drug Development
The ability to precisely conjugate molecules to peptides using this compound opens up numerous possibilities in therapeutic and diagnostic development.[15]
-
Peptide Drug Conjugates (PDCs): Similar to antibody-drug conjugates (ADCs), a cytotoxic drug can be attached to a targeting peptide to enhance its delivery to cancer cells, thereby increasing efficacy and reducing systemic toxicity.[16]
-
PEGylation: The attachment of polyethylene glycol (PEG) chains can improve the pharmacokinetic profile of a peptide therapeutic by increasing its hydrodynamic radius, reducing renal clearance, and shielding it from proteolytic degradation.
-
Imaging Probes: Conjugation of fluorescent dyes or radiolabels allows for the in vitro and in vivo tracking of peptides, facilitating studies on their distribution, target engagement, and internalization.[17]
Conclusion
This compound is a powerful and versatile tool for the bioconjugation of peptides. Its participation in highly efficient click chemistry reactions, such as CuAAC and SPAAC, allows for the creation of stable and well-defined peptide conjugates. The protocols and insights provided in this application note offer a robust framework for researchers to successfully implement this technology. The unique properties of the indole scaffold, combined with the precision of azide-alkyne cycloaddition, make this approach highly valuable for advancing the frontiers of peptide-based therapeutics and diagnostics.[1][18]
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. mdpi.com [mdpi.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cu-catalyzed azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 11. scispace.com [scispace.com]
- 12. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 15. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
- 18. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Ethynyl-1H-indole as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the 4-Ethynyl-1H-indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its inherent ability to participate in hydrogen bonding and π-stacking interactions makes it a privileged scaffold for engaging with a wide array of biological targets.[2] The introduction of a terminal alkyne at the C4 position, creating this compound, transforms this privileged core into a highly versatile and reactive building block for modern drug discovery.
The C4 position of the indole ring offers a unique vector for substitution, allowing medicinal chemists to probe regions of chemical space that are often distinct from the more commonly functionalized C2, C3, and N1 positions.[3] The ethynyl group itself is a powerful functional handle for two of the most robust and widely adopted reactions in contemporary chemical synthesis: the Sonogashira cross-coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4]
This guide provides a comprehensive overview of this compound, detailing its synthesis, characterization, and application through detailed, field-proven protocols. The methodologies described herein are designed to be self-validating and are supported by mechanistic insights to empower researchers in their drug discovery endeavors.
Synthesis and Characterization of this compound
The most reliable and common route to this compound involves a two-step sequence starting from a commercially available halo-indole, typically 4-bromo-1H-indole. The strategy employs a Sonogashira coupling with a protected acetylene source, trimethylsilylacetylene (TMSA), followed by a straightforward desilylation to unmask the terminal alkyne.[5]
Figure 1: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
This two-step protocol details the synthesis from 4-bromo-1H-indole.
Step 1: Sonogashira Coupling to form 4-((Trimethylsilyl)ethynyl)-1H-indole
-
Rationale: This step introduces the protected ethynyl group. Using a protected alkyne like TMSA prevents self-coupling (Glaser coupling) and ensures a clean reaction.[5] A copper-free Sonogashira protocol is often preferred for indole substrates to minimize potential side reactions, though traditional Pd/Cu systems are also effective.[1]
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount (for 5 mmol scale) |
| 4-Bromo-1H-indole | 1.0 | 196.04 | 980 mg |
| Trimethylsilylacetylene (TMSA) | 1.5 | 98.22 | 737 mg (1.07 mL) |
| PdCl₂(PPh₃)₂ | 0.03 | 701.90 | 105 mg |
| Copper(I) Iodide (CuI) | 0.06 | 190.45 | 57 mg |
| Triethylamine (TEA) | 3.0 | 101.19 | 1.52 g (2.1 mL) |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | 25 mL |
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromo-1H-indole (980 mg, 5.0 mmol), PdCl₂(PPh₃)₂ (105 mg, 0.15 mmol), and CuI (57 mg, 0.3 mmol).
-
Seal the flask, evacuate, and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous DMF (25 mL) and triethylamine (2.1 mL, 15.0 mmol) via syringe.
-
Add trimethylsilylacetylene (1.07 mL, 7.5 mmol) dropwise to the stirring mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., Hexane:Ethyl Acetate 4:1).
-
Upon completion, cool the reaction to room temperature and pour it into 100 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford 4-((trimethylsilyl)ethynyl)-1H-indole as a solid.
Step 2: Desilylation to form this compound
-
Rationale: The trimethylsilyl protecting group is labile under basic conditions, allowing for a mild and efficient deprotection to yield the terminal alkyne.[6]
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount (for 4 mmol scale) |
| 4-((Trimethylsilyl)ethynyl)-1H-indole | 1.0 | 213.35 | 853 mg |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 1.1 g |
| Methanol (MeOH) | - | - | 40 mL |
Procedure:
-
Dissolve 4-((trimethylsilyl)ethynyl)-1H-indole (853 mg, 4.0 mmol) in methanol (40 mL) in a round-bottom flask.
-
Add potassium carbonate (1.1 g, 8.0 mmol) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, remove the methanol under reduced pressure.
-
Add water (50 mL) to the residue and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The resulting crude product, this compound, is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by flash chromatography or recrystallization.
Characterization Data (Expected)
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.2 (br s, 1H, NH), 7.5-7.6 (m, 1H), 7.2-7.4 (m, 3H), 7.1 (t, 1H), 3.4 (s, 1H, C≡C-H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): ~137.0, 128.0, 125.0, 123.5, 121.0, 115.0, 110.0, 101.0, 83.0 (C≡CH), 78.0 (C≡CH).
-
Mass Spectrometry (ESI): m/z calculated for C₁₀H₇N [M+H]⁺: 142.06; found: 142.06.
Applications in Medicinal Chemistry: Core Protocols
The terminal alkyne of this compound is a gateway to a vast array of complex molecular architectures. The following protocols detail its use in two fundamental transformations.
Application 1: Sonogashira Cross-Coupling for C-C Bond Formation
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds, enabling the direct connection of the indole scaffold to various aryl or vinyl systems. This is a key strategy for synthesizing kinase inhibitors and other targeted therapeutics.[7]
Figure 2: Simplified Sonogashira catalytic cycle.
Protocol 2: Sonogashira Coupling of this compound with an Aryl Iodide
-
Rationale: This protocol demonstrates the synthesis of a 4-(arylethynyl)-1H-indole, a common core in many bioactive molecules. Aryl iodides are typically more reactive than the corresponding bromides or chlorides.[8] The choice of palladium catalyst and ligand can be crucial; for electron-rich indoles, bulky phosphine ligands can improve yields.
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount (for 1 mmol scale) |
| This compound | 1.2 | 141.17 | 170 mg |
| 1-Iodonaphthalene (Example Aryl Halide) | 1.0 | 254.01 | 254 mg |
| Pd(PPh₃)₄ | 0.05 | 1155.56 | 58 mg |
| Copper(I) Iodide (CuI) | 0.10 | 190.45 | 19 mg |
| Diisopropylethylamine (DIPEA) | 2.0 | 129.24 | 259 mg (0.35 mL) |
| Tetrahydrofuran (THF), anhydrous | - | - | 10 mL |
Procedure:
-
In a Schlenk tube, dissolve 1-iodonaphthalene (254 mg, 1.0 mmol) and this compound (170 mg, 1.2 mmol) in anhydrous THF (10 mL).
-
Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) and CuI (19 mg, 0.10 mmol).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add DIPEA (0.35 mL, 2.0 mmol) via syringe.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to yield 4-((naphthalen-1-yl)ethynyl)-1H-indole.
Application 2: CuAAC (Click Chemistry) for Heterocycle Synthesis
The CuAAC reaction provides an exceptionally efficient and reliable method for constructing 1,2,3-triazole rings.[4] This linkage is metabolically stable and acts as a valuable linker or pharmacophore in drug design, connecting the indole core to another molecule of interest.
Figure 3: General workflow for the CuAAC reaction.
Protocol 3: CuAAC Reaction of this compound with Benzyl Azide
-
Rationale: This protocol exemplifies the "click" reaction. The catalyst, Cu(I), is conveniently generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.[9] The use of a water-miscible co-solvent like t-butanol is common and facilitates the reaction.[10]
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount (for 1 mmol scale) |
| This compound | 1.0 | 141.17 | 141 mg |
| Benzyl Azide | 1.05 | 133.15 | 140 mg |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 0.02 | 249.69 | 5 mg |
| Sodium Ascorbate | 0.10 | 198.11 | 20 mg |
| tert-Butanol | - | - | 5 mL |
| Water | - | - | 5 mL |
Procedure:
-
In a vial, dissolve this compound (141 mg, 1.0 mmol) and benzyl azide (140 mg, 1.05 mmol) in a 1:1 mixture of tert-butanol and water (10 mL total).
-
In a separate small vial, dissolve CuSO₄·5H₂O (5 mg, 0.02 mmol) in 0.5 mL of water.
-
In another small vial, dissolve sodium ascorbate (20 mg, 0.10 mmol) in 0.5 mL of water.
-
To the stirring solution of the alkyne and azide, add the CuSO₄ solution, followed by the sodium ascorbate solution. A color change is typically observed.
-
Stir the reaction vigorously at room temperature for 2-4 hours. The product often precipitates from the reaction mixture.
-
Monitor the reaction by TLC. Upon completion, add 10 mL of water to the mixture.
-
If a precipitate has formed, collect the solid by vacuum filtration, wash with water, and then a small amount of cold diethyl ether. Dry under vacuum.
-
If no precipitate forms, extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
The crude product, 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-1H-indole, can be purified by recrystallization or flash chromatography if necessary.
Case Study: Ethynyl-Indoles in Drug Discovery
Derivatives of ethynyl-indoles have shown significant promise as potent and selective therapeutic agents. A notable area of application is in the development of kinase inhibitors and transient receptor potential vanilloid 1 (TRPV1) antagonists for pain management.[9][11]
Table 1: Examples of Bioactive Molecules Derived from Ethynyl-Indole Scaffolds
| Compound Class/Target | Scaffold Modification | Reported Activity (IC₅₀) | Reference |
| TRPV1 Antagonists | Triazole formation via CuAAC with ethynyl-indole | 0.075 µM (Compound 6g) | Eur. J. Med. Chem. 2019, 179, 199-212[11] |
| EGFR/SRC Kinase | C4-alkynyl indole derivatives | 1.026 µM (EGFR, Cmpd 16) | Curr. Med. Chem. 2023, 30(33), 3825-3841[9] |
| EGFR/SRC Kinase | C4-alkynyl indole derivatives | 0.002 µM (SRC, Cmpd 16) | Curr. Med. Chem. 2023, 30(33), 3825-3841[9] |
Conclusion
This compound is a high-value building block that provides a direct and efficient entry point for the synthesis of complex, C4-substituted indole derivatives. Its utility is primarily driven by the reactivity of the terminal alkyne in robust and orthogonal chemical transformations like the Sonogashira coupling and CuAAC click reaction. The protocols and data presented in this guide offer a validated framework for researchers to leverage this versatile scaffold in the design and synthesis of next-generation therapeutic agents.
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. scispace.com [scispace.com]
- 7. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 4-Ethynyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 4-Ethynyl-1H-indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry and chemical biology, appearing in a vast array of natural products and synthetic compounds with significant biological activity.[1] Its unique electronic properties and biocompatibility make it an excellent core for the development of fluorescent probes.[2][3] The introduction of a reactive ethynyl group at the 4-position of the indole ring creates a versatile building block, this compound, which serves as a powerful linchpin for the construction of novel fluorophores. This ethynyl moiety provides a strategic handle for derivatization through robust and efficient chemical transformations, primarily the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."[4][5] These reactions allow for the straightforward installation of a wide variety of fluorogenic partners, enabling the fine-tuning of the photophysical properties of the resulting probes for specific applications in biological imaging and sensing.[6][7]
This guide provides a comprehensive overview of the synthesis of fluorescent probes derived from this compound, detailing the underlying chemical principles and providing field-proven protocols for their preparation and characterization.
Synthetic Strategies: Harnessing the Power of the Ethynyl Group
The terminal alkyne of this compound is the key to its utility as a precursor for fluorescent probes. Two primary synthetic routes are employed to elaborate this functional group into a diverse range of fluorescent molecules: Sonogashira coupling and click chemistry.
Sonogashira Coupling: Forging Carbon-Carbon Bonds with Precision
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is exceptionally reliable for forming carbon-carbon bonds and is tolerant of a wide range of functional groups, making it ideal for the synthesis of complex molecules.[4] In the context of fluorescent probe synthesis, the Sonogashira coupling allows for the direct attachment of this compound to a variety of halogenated aromatic and heteroaromatic fluorophores, such as coumarins, quinolines, and other dye systems.
Diagram of the Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Advantage
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups and reaction conditions.[9] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide.[9] This bioorthogonal reaction is particularly advantageous for labeling biological molecules.[9] For the synthesis of fluorescent probes, this compound can be "clicked" onto a fluorophore that has been functionalized with an azide group, such as an azide-modified BODIPY or coumarin dye.[9][10]
Diagram of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Schematic of the CuAAC "click" reaction.
Photophysical Properties of Indole-Based Fluorescent Probes
The photophysical properties of fluorescent probes, including their absorption and emission wavelengths, quantum yield, and Stokes shift, are critical determinants of their utility in biological imaging.[6] While specific data for probes derived directly from this compound are not extensively reported in the literature, we can infer the expected properties from closely related indole-based fluorophores. For instance, 4-cyanoindole derivatives have been shown to be versatile fluorophores for biological spectroscopy and microscopy.[11]
| Indole Derivative Core | Substitution | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Reference |
| 4-Cyanoindole | - | ~310 | ~390 | ~0.4 | ~80 | [11] |
| Indole-based D-π-A | Varies | 350-450 | 450-600 | Varies | 100-150 | [2] |
| Indole-based probe for Zn2+ | Salicylaldehyde Schiff base | ~365 | ~470 | 0.153 (with Zn2+) | ~105 |
Note: The data presented in this table are for representative indole-based fluorescent probes and may not be fully reflective of the properties of probes synthesized directly from this compound. The photophysical properties of a given probe will be highly dependent on the specific fluorophore attached to the indole scaffold.
Experimental Protocols
The following protocols provide a general framework for the synthesis of fluorescent probes using this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Sonogashira Coupling of this compound with a Halogenated Fluorophore
This protocol describes a typical procedure for the Sonogashira coupling of this compound with a brominated coumarin derivative.
Materials:
-
This compound
-
Brominated coumarin derivative (e.g., 7-bromo-4-methylcoumarin)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the brominated coumarin derivative (1.0 eq), this compound (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).
-
Solvent and Base Addition: Add anhydrous toluene (5 mL per mmol of the brominated coumarin) and anhydrous triethylamine (2.0 eq) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature for 15 minutes, then heat to 70 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]
Diagram of the Sonogashira Coupling Experimental Workflow
References
- 1. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of di/tri-substituted carbazoles involving Pd-mediated Sonogashira coupling of indolyltriflates with aryl acetylenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing new fluorophore scaffolds for biological imaging [escholarship.org]
- 8. rsc.org [rsc.org]
- 9. Multicomponent Reactions for de Novo Synthesis of BODIPY Probes: In Vivo Imaging of Phagocytic Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Ethynyl-1H-indole for Advanced Drug Discovery
Abstract
The 4-ethynyl-1H-indole scaffold is a cornerstone building block in modern medicinal chemistry and drug development.[1] Its rigid indole core is a privileged structure found in a multitude of biologically active compounds, while the terminal alkyne at the C4-position serves as a versatile synthetic handle for molecular diversification.[1][2][3] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound, offering detailed protocols, mechanistic insights, and expert commentary. The focus is on empowering researchers to leverage these powerful transformations for the construction of complex molecular architectures and novel chemical libraries. We will delve into the premier reaction for this substrate, the Sonogashira coupling, and explore complementary strategies like Suzuki-Miyaura, Heck, and Stille couplings for further functionalization of the indole core.
The Strategic Importance of this compound
The indole nucleus is a recurring motif in pharmacology, integral to drugs targeting cancer, inflammation, and neurological disorders.[2][4] The introduction of a 4-ethynyl group provides a reactive site for forming new carbon-carbon bonds with surgical precision. Palladium-catalyzed cross-coupling reactions are the tools of choice for this purpose, renowned for their high efficiency, functional group tolerance, and mild reaction conditions.[5][6] These reactions enable the direct linkage of the indole alkyne to a vast array of aryl, heteroaryl, vinyl, and other organic fragments, rapidly generating structural diversity for lead discovery and optimization.
Sonogashira Coupling: The Cornerstone Reaction
The Sonogashira reaction is the most direct and widely employed method for the C-C bond formation between a terminal alkyne and an aryl or vinyl halide.[7][8] It typically utilizes a dual catalytic system comprising a palladium(0) complex and a copper(I) salt.[7]
Mechanism of Action
The reaction proceeds through two interconnected catalytic cycles.[9]
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R¹-X).
-
Copper Cycle: The terminal alkyne (H-R²) reacts with a Cu(I) salt in the presence of a base to form a highly reactive copper acetylide intermediate.
-
Transmetalation: The copper acetylide transfers its organic group to the palladium complex, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst.[5][9]
Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole
This protocol provides a representative procedure for a standard Sonogashira coupling.
Materials:
-
This compound
-
4-Iodoanisole
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv), 4-iodoanisole (1.1 equiv), PdCl₂(PPh₃)₂ (0.03 equiv, 3 mol%), and CuI (0.06 equiv, 6 mol%).
-
Solvent and Base: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous THF and anhydrous Et₃N via syringe in a 2:1 ratio (e.g., 10 mL THF, 5 mL Et₃N).
-
Scientist's Note: The use of an inert atmosphere is critical to prevent the oxidation of the Pd(0) species, which is the active catalyst. The amine base serves both to deprotonate the alkyne and to neutralize the HI generated during the reaction.[7]
-
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine. The NH₄Cl wash helps to remove the copper catalyst.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-((4-methoxyphenyl)ethynyl)-1H-indole.
Key Considerations for Success
-
The Indole N-H Proton: The N-H proton of the indole is acidic and can potentially interfere with the reaction, especially with strong bases or sensitive substrates. For many standard Sonogashira couplings, N-H protection is not necessary. However, if low yields or side reactions are observed, protection with groups like tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) should be considered.[4][10]
-
Catalyst Choice: While PdCl₂(PPh₃)₂ is robust, Pd(PPh₃)₄ is also commonly used.[7][9] The active Pd(0) species is generated in situ from the Pd(II) precatalyst.[7]
-
Homocoupling (Glaser Coupling): A common side reaction is the oxidative homocoupling of the alkyne to form a butadiyne derivative.[11] This can be minimized by ensuring a strictly oxygen-free environment and by not using an excessive amount of copper catalyst.
-
Ligand Effects: The choice of phosphine ligand can significantly impact reaction efficiency. Bulky, electron-rich ligands can promote the initial oxidative addition step and stabilize the catalytic species.[12]
| Parameter | Recommended Condition | Rationale & Notes |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 1-5 mol% loading is typical. Pd(II) sources are reduced in situ.[7] |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | 2-10 mol%. Essential for the copper cycle and acetylide formation.[9] |
| Halide Partner | Ar-I > Ar-OTf > Ar-Br >> Ar-Cl | Reactivity follows this trend due to bond dissociation energies.[13] |
| Base | Et₃N, DIPEA, Piperidine | Amine bases are standard. Inorganic bases like K₂CO₃ can be used in some protocols.[9] |
| Solvent | THF, DMF, Acetonitrile, Dioxane | Must be anhydrous and degassed. |
| Temperature | Room Temp to 80 °C | Most reactions proceed well at room temperature, but heating may be required for less reactive halides (e.g., aryl bromides). |
Advanced Functionalization via Other Cross-Coupling Reactions
While Sonogashira coupling directly modifies the ethynyl group, other palladium-catalyzed reactions can be used to functionalize the indole core itself, often in a tandem or sequential fashion after an initial Sonogashira reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organoboron compound and an organohalide.[13][14] This is ideal for functionalizing a halogenated position on the this compound scaffold.
Mechanism: The cycle involves oxidative addition of the organohalide to Pd(0), followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination.[6]
Protocol Example: Suzuki Coupling of 7-Bromo-4-ethynyl-1H-indole
-
Setup: In a microwave vial, combine 7-bromo-4-ethynyl-1H-indole (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and potassium carbonate (3.0 equiv).
-
Solvents: Add a mixture of dioxane and water (e.g., 4:1 ratio).
-
Reaction: Seal the vial and heat in a microwave reactor at 100-120 °C for 15-30 minutes. Alternatively, conventional heating at 80-100 °C for several hours can be used.
-
Workup & Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer, dry, concentrate, and purify by column chromatography.
Heck Reaction
The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene to form a substituted alkene.[16][17] This can be used to introduce vinyl groups onto the indole ring.
Mechanism: The cycle is similar to other cross-couplings but involves migratory insertion of the alkene into the R-Pd bond, followed by a β-hydride elimination step to release the product and regenerate the catalyst.[18]
Stille Coupling
The Stille reaction involves the coupling of an organotin compound (stannane) with an organohalide.[19][20] A key advantage is the stability of organostannanes to air and moisture.[19] To utilize this reaction, this compound must first be converted into an alkynylstannane.
Mechanism: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation (from tin to palladium), and reductive elimination.[19]
Protocol Example: Two-Step Stille Coupling
-
Step 1: Synthesis of 4-((Tributylstannyl)ethynyl)-1H-indole:
-
To a solution of this compound in THF at -78 °C, add n-butyllithium (1.05 equiv) dropwise.
-
Stir for 30 minutes, then add tributyltin chloride (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench with water and extract with ether. Purify the crude product to obtain the alkynylstannane.
-
-
Step 2: Stille Coupling:
-
Combine the synthesized alkynylstannane (1.0 equiv), an aryl halide (e.g., 2-bromopyridine, 1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv) in anhydrous DMF.
-
Heat the reaction at 80-100 °C until completion (monitor by TLC/GC-MS).
-
Scientist's Note: The primary drawback of the Stille reaction is the toxicity of organotin compounds and the difficulty in removing tin byproducts during purification.[19][20] However, it offers high functional group tolerance and does not require a base.[5]
-
Integrated Synthetic Workflow
These palladium-catalyzed reactions can be combined to create a powerful workflow for generating highly diverse and complex indole libraries starting from a single, versatile building block.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of complex, drug-like molecules. Mastery of palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, is essential for unlocking its full potential. By understanding the underlying mechanisms and carefully selecting reaction parameters, researchers can efficiently construct diverse libraries of functionalized indoles, accelerating the pace of discovery in pharmaceutical and materials science.
References
- 1. This compound|CAS 102301-81-5|Supplier [benchchem.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. nobelprize.org [nobelprize.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Stille reaction - Wikipedia [en.wikipedia.org]
- 20. Stille Coupling [organic-chemistry.org]
Application Notes & Protocols: Strategic Synthesis of 4-Ethynyl-1H-Indole Derivatives for Modern Drug Discovery
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3][4][5] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold."[6] The introduction of an ethynyl group at the C4 position of the indole ring creates a particularly valuable class of derivatives. This functional group is not merely a structural placeholder; it is a versatile chemical handle that can act as a rigid linker, participate in potent drug-target interactions, and serve as a precursor for further molecular diversification, most notably through copper-catalyzed azide-alkyne cycloaddition ("click chemistry").
This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the synthesis of 4-ethynyl-1H-indole derivatives, designed for researchers and scientists in the field of drug development. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the common challenges associated with this synthetic pathway.
Retrosynthetic Strategy and Core Considerations
A successful synthesis begins with a robust retrosynthetic plan. The most common and reliable approach to installing the C4-ethynyl group is through a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling.
Caption: Retrosynthetic pathway for this compound derivatives.
This analysis highlights three critical decision points that dictate the success of the overall synthesis:
-
Selection of the 4-Halo-1H-Indole Precursor: The Sonogashira reaction requires an aryl halide coupling partner. 4-Iodoindoles are the most reactive and generally provide the highest yields, followed by 4-bromoindoles.[7][8] While more expensive, the higher reactivity of the iodo-substituted precursor often justifies the cost by ensuring cleaner reactions and simpler purification.
-
Indole Nitrogen (N-H) Protection Strategy: This is arguably the most critical decision. The indole N-H proton is acidic (pKa ≈ 17) and the resulting anion is nucleophilic. Failure to protect this position can lead to N-alkylation, catalyst deactivation, and other side reactions. The choice of protecting group must be orthogonal to the planned reaction conditions, especially the final deprotection step.
-
Choice of Terminal Alkyne: For the synthesis of the parent this compound, a protected alkyne is essential. Trimethylsilylacetylene (TMSA) is the reagent of choice. The TMS group prevents the highly reactive terminal alkyne from undergoing self-coupling (Glaser coupling) and is readily cleaved under mild conditions.[7]
Table 1: Comparison of Common Indole N-H Protecting Groups
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Rationale & Considerations |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP, THF/CH₂Cl₂ | TFA, HCl; or heat | Electron-withdrawing, acid-labile. Good for stabilizing the indole ring but not compatible with acidic workups.[9][10] |
| Phenylsulfonyl | PhSO₂, Ts | PhSO₂Cl or TsCl, NaH, DMF | Strong base (e.g., NaOH, LiOH) in aq. alcohol; Mg/MeOH | Highly robust, electron-withdrawing. Requires strong basic conditions for removal, which may not be suitable for base-sensitive molecules.[10][11] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH, DMF | Fluoride source (TBAF, CsF) | Stable to a wide range of conditions. Cleavage is mild and selective, making it an excellent choice for complex syntheses.[9][12] |
| Benzyl | Bn | BnBr, NaH, DMF | Catalytic Hydrogenolysis (H₂, Pd/C) | Electron-donating. Removal conditions (hydrogenation) may reduce other functional groups like alkynes or nitro groups. |
Synthetic Workflow and Experimental Protocols
The following section details a robust, four-stage protocol for the synthesis of this compound, starting from 4-bromo-1H-indole. We have selected the Phenylsulfonyl (PhSO₂) group for its high stability during the cross-coupling reaction.
Caption: Step-by-step synthetic workflow for this compound.
Protocol 1: Stage 1 - N-Protection of 4-Bromo-1H-indole
Rationale: The indole nitrogen is deprotonated using sodium hydride (NaH), a strong, non-nucleophilic base, to form the sodium salt. This highly nucleophilic salt then reacts with phenylsulfonyl chloride to form the stable N-protected intermediate. Anhydrous N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to dissolve the reagents and facilitate the S_N2 reaction.[9]
Materials:
-
4-Bromo-1H-indole
-
Sodium hydride (60% dispersion in mineral oil)
-
Phenylsulfonyl chloride (PhSO₂Cl)
-
Anhydrous DMF
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-bromo-1H-indole (1.0 eq).
-
Dissolve the indole in anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add phenylsulfonyl chloride (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by slow addition of saturated aq. NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with water and EtOAc.
-
Separate the layers. Extract the aqueous layer twice more with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 4-bromo-1-(phenylsulfonyl)-1H-indole.
Protocol 2: Stage 2 - Sonogashira Cross-Coupling
Rationale: This reaction couples the N-protected 4-bromoindole with TMS-acetylene. The mechanism involves two interconnected catalytic cycles.[13][14] The palladium(0) catalyst undergoes oxidative addition into the C-Br bond. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination yields the final product and regenerates the palladium(0) catalyst.[14] Triethylamine (Et₃N) acts as both the solvent and the base to neutralize the HBr formed.
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
Materials:
-
4-Bromo-1-(phenylsulfonyl)-1H-indole
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Trimethylsilylacetylene (TMSA)
-
Anhydrous, degassed triethylamine (Et₃N)
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromo-1-(phenylsulfonyl)-1H-indole (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous, degassed Et₃N (solvent, approx. 0.1 M).
-
Add TMSA (1.5 eq) via syringe.
-
Heat the reaction mixture to 60-80 °C and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove catalyst residues, washing the pad with additional EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the desired coupled product.
Protocol 3 & 4: Tandem Deprotection
Rationale: The two protecting groups are removed sequentially. First, the TMS group is cleaved under mild basic conditions (potassium carbonate in methanol) via nucleophilic attack on the silicon atom. Second, the more robust phenylsulfonyl group is removed by hydrolysis under stronger basic conditions (sodium hydroxide), which is a nucleophilic aromatic substitution-like process on the sulfur atom.
Materials:
-
1-(Phenylsulfonyl)-4-((trimethylsilyl)ethynyl)-1H-indole
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
1 M HCl solution
Procedure (Stage 3 - Silyl Deprotection):
-
Dissolve the silyl-protected intermediate (1.0 eq) in methanol.
-
Add K₂CO₃ (2.0 eq) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Add water and DCM to the residue. Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate. The product, 4-ethynyl-1-(phenylsulfonyl)-1H-indole, is often pure enough to proceed to the next step without further purification.
Procedure (Stage 4 - N-Deprotection):
-
Dissolve the N-sulfonyl indole from the previous step in a mixture of MeOH and water (e.g., 4:1).
-
Add NaOH pellets (5.0-10.0 eq).
-
Heat the mixture to reflux (approx. 70-80 °C) for 2-6 hours. Monitor by TLC.
-
Work-up: Cool to room temperature and carefully neutralize with 1 M HCl until pH ≈ 7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue multiple times with EtOAc.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography to yield pure this compound.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Sonogashira Yield | 1. Inactive Pd catalyst. 2. Oxygen contamination quenching the Pd(0) species. 3. Impure reagents or solvents. | 1. Use fresh, high-quality catalyst. 2. Ensure all solvents are thoroughly degassed and the reaction is kept under a positive pressure of inert gas. 3. Use anhydrous grade solvents. |
| Glaser Homocoupling | Presence of oxygen, absence of palladium catalyst, or excess copper catalyst can promote the oxidative self-coupling of the alkyne.[15] | Ensure inert atmosphere is maintained. Check catalyst loading and quality. Avoid using a large excess of CuI. |
| Incomplete N-Deprotection | The sulfonyl group is very stable. Insufficient base or reaction time. | Increase the equivalents of NaOH and/or prolong the reaction time at reflux. If still unsuccessful, a different protecting group (e.g., SEM) should be considered for future syntheses.[9][16] |
| Product Instability | Terminal alkynes, especially on electron-rich systems like indole, can be sensitive. | Purify quickly and store the final product under an inert atmosphere at low temperature. Avoid prolonged exposure to air or strong acids/bases. |
Applications in Drug Discovery
The this compound scaffold is a powerful building block in modern drug discovery. Its applications are diverse and impactful:
-
Bioorthogonal Chemistry: The terminal alkyne is the perfect handle for "click chemistry," allowing for the efficient and specific conjugation to azide-containing molecules, such as peptides, probes, or drug delivery systems.
-
Kinase Inhibitors: The rigid ethynyl linker can be used to position other pharmacophoric elements precisely within the active site of protein kinases, a major class of cancer drug targets.[6]
-
Antiviral and Antimicrobial Agents: The indole core itself possesses broad biological activity.[3][4] Functionalization at the C4 position can modulate this activity and improve pharmacokinetic properties.
-
Metabolic Probes: The alkyne can serve as a "tag" for identifying the metabolic fate of a drug candidate within biological systems.
The synthetic strategies and protocols outlined in this guide provide a reliable pathway to access these high-value compounds, enabling the advancement of novel therapeutic agents from concept to reality.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.org [mdpi.org]
Troubleshooting & Optimization
preventing homo-coupling of 4-ethynyl-1H-indole in Sonogashira reactions
Welcome to the technical support center for optimizing Sonogashira reactions with 4-ethynyl-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific coupling. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize the undesired homo-coupling (Glaser coupling) of your indole alkyne and maximize the yield of your desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a byproduct that I suspect is the dimer of this compound in my Sonogashira reaction. What is happening?
A1: You are likely observing the formation of a 1,4-di(1H-indol-4-yl)buta-1,3-diyne, which is the result of a Glaser or homo-coupling side reaction.[1][2] This occurs when two molecules of your terminal alkyne, this compound, couple with each other instead of with your desired aryl or vinyl halide. This side reaction is primarily mediated by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen.[1][3]
Q2: Why is this compound particularly susceptible to homo-coupling?
A2: While all terminal alkynes can undergo homo-coupling, electron-rich alkynes like this compound can be more prone to this side reaction. The electron-donating nature of the indole ring can increase the acidity of the alkynyl proton and stabilize the copper acetylide intermediate, potentially accelerating the rate of oxidative dimerization.
Q3: What are the immediate first steps I should take to reduce homo-coupling?
A3: The most critical first step is to ensure your reaction is performed under strictly anaerobic (oxygen-free) conditions. This involves thoroughly degassing your solvents and running the reaction under an inert atmosphere, such as high-purity argon or nitrogen. Oxygen is a key promoter of the oxidative dimerization of the copper acetylide intermediate that leads to the Glaser product.[1][3]
Q4: Can I run the Sonogashira reaction without a copper co-catalyst to avoid homo-coupling?
A4: Yes, and this is often the most effective strategy to completely eliminate the Glaser coupling byproduct.[4][5] Copper-free Sonogashira protocols have been developed that rely on a palladium catalyst and a suitable base.[4][5] These reactions may require specific ligands, different bases, or slightly higher temperatures to proceed efficiently, but they offer a direct solution to the homo-coupling problem.[6][7][8]
Q5: Does the protection of the indole nitrogen (N-H) affect the outcome of the reaction?
A5: Protecting the indole nitrogen can be beneficial, although not always strictly necessary. An unprotected N-H is acidic and can potentially interfere with the basic conditions of the reaction or coordinate to the metal catalysts. N-protection can improve the solubility of the starting material and prevent side reactions at the nitrogen. However, successful couplings have been reported with N-H free indoles.[9] If you are experiencing issues, trying the reaction with an N-protected indole (e.g., N-Boc, N-Ts) is a worthwhile troubleshooting step.
Troubleshooting Guides
Issue 1: Persistent Homo-Coupling Despite Degassing
If you continue to observe significant amounts of the homo-coupled product even after carefully degassing your reaction mixture, consider the following factors:
-
Copper Concentration: High concentrations of the copper(I) co-catalyst can accelerate the rate of homo-coupling.[9] Reduce the amount of CuI to the minimum necessary for catalysis, typically in the range of 1-5 mol%.
-
Slow Addition of Alkyne: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration of the alkyne at any given time, which can disfavor the bimolecular homo-coupling reaction.
-
Choice of Base: The base plays a crucial role in the deprotonation of the alkyne. While amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, they can also promote the reduction of Pd(II) to the active Pd(0) species.[10] In some cases, inorganic bases like Cs2CO3 or K2CO3, particularly in copper-free systems, can be effective.[11]
-
Ligand Selection: The ligand on the palladium catalyst can significantly influence the relative rates of cross-coupling and homo-coupling. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step of the cross-coupling cycle, thereby outcompeting the homo-coupling pathway.
| Parameter | Recommendation to Reduce Homo-Coupling | Rationale |
| Atmosphere | Rigorously Anaerobic (Ar or N2) | Oxygen is a key oxidant for the copper-mediated homo-coupling.[1][3] |
| Copper(I) Source | Minimize concentration (1-5 mol%) or eliminate (copper-free) | The copper catalyst is the primary mediator of the homo-coupling side reaction.[4][5] |
| Alkyne Addition | Slow addition of this compound | Maintains a low concentration of the alkyne, disfavoring the bimolecular side reaction. |
| Base | Amine bases (TEA, DIPEA); consider inorganic bases (Cs2CO3) for copper-free systems | The base is required for alkyne deprotonation; its choice can influence reaction kinetics.[11] |
| Ligand | Bulky, electron-rich phosphines (e.g., P(t-Bu)3, XPhos) | These ligands can accelerate the desired cross-coupling pathway.[7][12] |
| Temperature | As low as possible while maintaining a reasonable reaction rate | Higher temperatures can sometimes favor the homo-coupling pathway. |
Issue 2: Low or No Yield of the Desired Cross-Coupled Product
If you have successfully suppressed homo-coupling but are now facing low yields of your target molecule, consider these points:
-
Catalyst Activity: Ensure your palladium catalyst and any ligands are of high quality and have not degraded. The formation of palladium black is an indicator of catalyst decomposition.
-
Reactivity of the Halide: The reactivity of the aryl/vinyl halide partner is critical. The general order of reactivity is I > OTf > Br >> Cl.[12] If you are using a less reactive bromide or chloride, you may need to use a more active catalyst system (e.g., with a bulky, electron-rich ligand), higher temperatures, or longer reaction times.[13]
-
Solvent Choice: The solvent can impact the solubility of your reagents and the stability of the catalytic species. Common solvents include THF, DMF, dioxane, and acetonitrile. For indole substrates, DMF and dioxane are often good choices.
-
Base Stoichiometry: Ensure you are using a sufficient excess of the amine base to neutralize the hydrogen halide byproduct formed during the reaction. Typically, 2-3 equivalents are used.
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the catalytic cycles for the desired Sonogashira cross-coupling and the undesired Glaser homo-coupling.
References
- 1. Glaser coupling - Wikipedia [en.wikipedia.org]
- 2. Recent advances and applications of Glaser coupling employing greener protocols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in Sonogashira Reactions with Indole Substrates
Welcome to the technical support center for Sonogashira reactions involving indole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with catalyst deactivation during this crucial C-C bond-forming reaction. Here, we will delve into the common causes of catalyst deactivation, provide detailed troubleshooting protocols, and answer frequently asked questions to help you optimize your reactions for higher yields and reproducibility.
I. Understanding Catalyst Deactivation: The "Why" Behind Failed Reactions
Catalyst deactivation in Sonogashira couplings, especially with nitrogen-containing heterocycles like indoles, is a frequent hurdle. The formation of palladium black, a common sign of catalyst death, is often the result of several underlying issues. Understanding these root causes is the first step toward effective troubleshooting.
The Sonogashira Catalytic Cycle: A Quick Refresher
The Sonogashira reaction typically involves a palladium(0) catalyst and a copper(I) co-catalyst.[1][2][3] The generally accepted mechanism proceeds through two interconnected catalytic cycles.[4]
Figure 1: The synergistic catalytic cycles of the Sonogashira reaction.
Common Culprits of Catalyst Deactivation with Indoles
-
Oxidative Addition Failure: This is often the rate-limiting step.[1] Aryl bromides and chlorides are less reactive than iodides, often requiring higher temperatures, which can promote catalyst decomposition.[1][5]
-
Ligand Degradation: Phosphine ligands, commonly used to stabilize the palladium catalyst, are susceptible to oxidation, especially at elevated temperatures. This leads to the formation of phosphine oxides and subsequent precipitation of palladium black.[6]
-
Indole-Specific Inhibition: The nitrogen atom of the indole ring can coordinate to the palladium center, acting as a catalyst poison and inhibiting its activity. This is particularly problematic with N-H indoles.
-
Homocoupling of Alkynes (Glaser Coupling): The copper co-catalyst can promote the undesired dimerization of the terminal alkyne, consuming the starting material and potentially leading to catalyst inhibition.[1] This is more prevalent in the presence of oxygen.
-
Inadequate Reaction Conditions: Improper solvent choice, insufficient degassing, or the use of a weak base can all contribute to catalyst deactivation.
II. Troubleshooting Guide: From Diagnosis to Solution
This section provides a structured approach to identifying and resolving common issues encountered during Sonogashira reactions with indole substrates.
Symptom: Reaction Stalls or Fails to Initiate
Possible Causes & Solutions
| Potential Cause | Recommended Action | Rationale |
| Low Catalyst Activity | Switch to a more active palladium precatalyst, such as Pd(PPh₃)₄ or a pre-formed monoligated Pd(0) complex.[7] For challenging substrates, consider using bulky, electron-rich phosphine ligands like X-Phos or S-Phos.[8] | Bulky, electron-rich ligands can accelerate the rate-limiting oxidative addition step and stabilize the active catalytic species.[4] |
| Poor Substrate Reactivity | If using an aryl bromide or chloride, increase the reaction temperature in a sealed vessel.[5] Alternatively, consider converting the halide to a more reactive iodide or triflate. | Higher temperatures can overcome the activation barrier for oxidative addition with less reactive halides.[5] |
| Insufficient Base Strength | Switch to a stronger base. For copper-catalyzed reactions, amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are common.[5] For copper-free systems, inorganic bases like Cs₂CO₃ or K₂CO₃ can be effective.[8] | The base is crucial for deprotonating the terminal alkyne, a key step in the catalytic cycle.[4] |
| Solvent Effects | Ensure the use of dry, degassed solvents. If the reaction is sluggish in a common solvent like THF, consider switching to DMF or dioxane.[5] | Coordinating solvents can sometimes inhibit the catalyst, while others can improve solubility and reaction rates.[5] |
Symptom: Formation of Black Precipitate (Palladium Black)
Possible Causes & Solutions
| Potential Cause | Recommended Action | Rationale |
| Ligand Oxidation | Use fresh, high-purity phosphine ligands. Consider switching to more air-stable N-heterocyclic carbene (NHC) ligands.[4] | NHC ligands are generally more robust and less prone to oxidation than phosphine ligands.[4] |
| Reaction Temperature Too High | If possible, lower the reaction temperature. This may require using a more active catalyst system or a more reactive substrate. | High temperatures accelerate both the desired reaction and catalyst decomposition pathways. |
| Presence of Oxygen | Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling with an inert gas (e.g., argon or nitrogen). Maintain an inert atmosphere throughout the reaction. | Oxygen can oxidize both the Pd(0) catalyst and the phosphine ligands. |
Symptom: Significant Alkyne Homocoupling (Glaser Products)
Possible Causes & Solutions
| Potential Cause | Recommended Action | Rationale |
| Copper-Mediated Dimerization | Switch to a copper-free Sonogashira protocol.[1] This often requires the use of a stronger base and may necessitate higher catalyst loadings. | Eliminating the copper co-catalyst directly prevents the Glaser coupling side reaction.[1] |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction mixture. | Glaser coupling is an oxidative process that is significantly accelerated by the presence of oxygen. |
Experimental Protocol: A Copper-Free Sonogashira Coupling of 3-Iodoindole
This protocol provides a starting point for the copper-free Sonogashira coupling of a haloindole.
Materials:
-
3-Iodoindole
-
Terminal alkyne (e.g., phenylacetylene)
-
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))
-
Cesium Carbonate (Cs₂CO₃)
-
Dry, degassed 1,4-dioxane
-
Schlenk flask and other standard air-free technique glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-iodoindole (1.0 equiv), Cs₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add dry, degassed 1,4-dioxane via syringe.
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Figure 2: A typical workflow for a copper-free Sonogashira reaction.
III. Frequently Asked Questions (FAQs)
Q1: My reaction with an N-H indole is not working. What should I do?
The acidic proton on the indole nitrogen can interfere with the reaction. Consider N-protection of the indole with a suitable protecting group (e.g., Boc, SEM) before performing the Sonogashira coupling. In some cases, using a strong inorganic base like Cs₂CO₃ can deprotonate the indole in situ, allowing the reaction to proceed.
Q2: I am using an aryl bromide and the reaction is very slow. How can I speed it up?
Aryl bromides are less reactive than aryl iodides.[1] To improve the reaction rate, you can:
-
Increase the reaction temperature.[5]
-
Use a more electron-rich and bulky phosphine ligand (e.g., cataCXium® A, XPhos).[8]
-
Switch to a more active palladium precatalyst.
Q3: Can I run a Sonogashira reaction in water?
Yes, aqueous Sonogashira reactions have been developed.[2][9] These often utilize water-soluble ligands and may require a phase-transfer catalyst.[9] Running the reaction in water can offer environmental benefits and sometimes unique reactivity.
Q4: What is the role of the amine base in a traditional Sonogashira reaction?
The amine base, typically triethylamine or diisopropylamine, serves multiple purposes:
-
It deprotonates the terminal alkyne to form the reactive acetylide.[4]
-
It acts as a scavenger for the hydrogen halide (HX) generated during the reaction.
-
It can help to reduce Pd(II) species to the active Pd(0) catalyst.[1]
Q5: My purified product contains traces of copper. How can I remove it?
Copper contamination can be an issue in pharmaceutical applications. Switching to a copper-free protocol is the most effective way to avoid this. If you must use a copper-catalyzed reaction, purification methods such as washing the organic extract with an aqueous solution of a chelating agent like EDTA, or using specific metal-scavenging silicas during chromatography can be effective.
IV. References
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from --INVALID-LINK--
-
Zhang, Y., et al. (2012). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry, 77(15), 6549-6558. Retrieved from --INVALID-LINK--
-
Reddit - r/Chempros. (2020). Sonogashira troubleshooting help needed. Retrieved from --INVALID-LINK--
-
Reddit - r/Chempros. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from --INVALID-LINK--
-
Cacchi, S., et al. (2009). Sonogashira Cross-Coupling Reactions and Construction of the Indole Ring System Using a Robust, Silica-Supported Palladium Catalyst. Synlett, 2009(1), 133-136. Retrieved from --INVALID-LINK--
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--
-
Maji, B., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(3), 361. Retrieved from --INVALID-LINK--
-
Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7686-7711. Retrieved from --INVALID-LINK--
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Retrieved from --INVALID-LINK--
-
Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 12590-12597. Retrieved from --INVALID-LINK--
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Navigating the Purification of 4-Ethynyl-1H-Indole Coupling Products: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of 4-ethynyl-1H-indole coupling products. This guide is designed to provide in-depth troubleshooting and practical solutions for common challenges encountered during the purification of these valuable heterocyclic compounds. As a Senior Application Scientist, my goal is to equip you with the expertise and logical frameworks necessary to achieve high purity and yield in your synthetic endeavors.
The Challenge: Purifying this compound Derivatives
The Sonogashira coupling, a cornerstone of carbon-carbon bond formation, is frequently employed to synthesize derivatives of this compound.[1][2] While powerful, this reaction is not without its complexities, often leading to a mixture of the desired product and various byproducts that can complicate purification. The inherent sensitivity of the indole nucleus and the reactivity of the terminal alkyne demand a nuanced approach to purification.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in my this compound coupling reaction?
A1: The primary byproduct of concern is the homocoupled diyne, a result of the Glaser coupling of the this compound starting material.[4][5][6] This reaction is particularly favored in the presence of oxygen and copper(I) co-catalysts.[1][4][6] Other potential byproducts include:
-
Unreacted starting materials (this compound and the coupling partner).
-
Palladium catalyst residues, which can appear as palladium black.[7][8]
-
Products of catalyst decomposition.[6]
-
Isomeric products if the coupling partner has multiple reactive sites.[3]
Q2: My crude product is a complex mixture. Where do I start with purification?
A2: A logical starting point is a preliminary workup followed by column chromatography. An initial aqueous workup can help remove inorganic salts and highly polar impurities.[3] Column chromatography is a versatile technique for separating compounds with different polarities.[3][9]
Q3: My indole-containing product seems to be degrading on the silica gel column, indicated by streaking and discoloration. What can I do?
A3: Indoles can be sensitive to the acidic nature of standard silica gel.[3] To mitigate degradation, you can:
-
Neutralize the silica gel: Pre-treat the silica gel by flushing the packed column with a solvent system containing a small amount of a non-polar amine, such as triethylamine (typically 0.5-1%).[3]
-
Use an alternative stationary phase: Neutral or basic alumina can be a gentler alternative for acid-sensitive compounds.[3]
-
Work quickly: Minimize the time your compound spends on the column to reduce contact time with the stationary phase.[3]
Troubleshooting Purification Strategies
This section provides a structured approach to troubleshooting common purification issues.
Issue 1: Co-elution of the Desired Product and Byproducts in Column Chromatography
Question: I'm struggling to separate my this compound product from a byproduct with a very similar Rf value on TLC. How can I improve the separation?
Answer: This is a common challenge, often arising from the structural similarity between the product and byproducts like the Glaser homocoupled diyne.
Troubleshooting Workflow:
Caption: Decision workflow for resolving co-elution issues.
Detailed Steps:
-
Optimize the Solvent System:
-
Fine-tune polarity: Experiment with small, incremental changes in the eluent composition. For reverse-phase chromatography, this would involve adjusting the ratio of organic solvent to water.
-
Try different solvent mixtures: Sometimes, a complete change in the solvent system (e.g., switching from hexane/ethyl acetate to dichloromethane/methanol) can alter the selectivity and improve separation.
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase is insufficient, consider a different stationary phase. If you are using silica gel, try alumina, or vice-versa. For more challenging separations, consider bonded phases like diol or cyano columns.
-
-
Employ Preparative HPLC:
-
Consider Recrystallization:
-
If your product is a solid, recrystallization can be a highly effective purification method, particularly for removing small amounts of impurities.[15][16][17] The key is to find a solvent or solvent system in which your product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.[15]
-
Issue 2: Removal of Palladium Catalyst Residues
Question: My purified product is still contaminated with a fine black powder, which I suspect is palladium. How can I remove it?
Answer: Palladium residues are a common issue in cross-coupling reactions.[9][18][19][20] Here are several effective methods for their removal:
Methods for Palladium Removal:
| Method | Description | Advantages | Disadvantages |
| Filtration through Celite® | The crude reaction mixture is passed through a pad of Celite®.[9][18] | Simple, fast, and effective for removing insoluble palladium black.[18] | May not remove soluble palladium species. |
| Aqueous Workup with Chelating Agents | Washing the organic layer with an aqueous solution of a chelating agent like EDTA can help extract palladium ions.[18] | Can remove some soluble palladium species. | May require multiple extractions and can be less effective for certain palladium complexes. |
| Scavenger Resins | These are solid supports functionalized with groups that bind to palladium, allowing for its removal by filtration.[19] | Highly effective for removing a wide range of palladium species to very low levels.[19][20] | Can be more expensive than other methods. |
| Activated Carbon Treatment | Stirring the solution of the crude product with activated carbon can adsorb palladium residues. | Relatively inexpensive and can be effective. | Can sometimes lead to product loss due to adsorption on the carbon. |
Experimental Protocol: Filtration through Celite®
-
Dilute the crude reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Prepare a filtration setup with a sintered glass funnel or a Büchner funnel fitted with filter paper.
-
Place a 1-2 cm thick layer of Celite® over the filter.
-
Gently pour the diluted reaction mixture onto the Celite® pad.
-
Wash the Celite® pad with additional fresh solvent to ensure all the product is collected.[18]
-
The filtrate, containing your purified product, can then be concentrated under reduced pressure.
Issue 3: Dealing with Glaser Homocoupling Byproducts
Question: I have a significant amount of the homocoupled diyne byproduct in my reaction mixture. How can I minimize its formation in the first place, and how do I remove it?
Answer: Minimizing the formation of the Glaser byproduct is the most effective strategy.[4][6]
Prevention Strategies:
-
Maintain an Inert Atmosphere: The Glaser coupling is an oxidative process, so rigorously excluding oxygen is crucial.[1][4][6] Use degassed solvents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.
-
Copper-Free Conditions: The copper(I) co-catalyst is a primary promoter of Glaser coupling.[1][4] Numerous copper-free Sonogashira protocols have been developed and can be a highly effective solution.[1][6]
-
Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[6]
Purification Strategy:
The homocoupled diyne is often less polar than the desired cross-coupled product. Therefore, it will typically have a higher Rf value on normal-phase chromatography (e.g., silica gel). A carefully optimized gradient elution in column chromatography, starting with a low polarity eluent and gradually increasing the polarity, should allow for the separation of the less polar diyne from the more polar product.
Visualizing the Purification Workflow:
Caption: General workflow for the purification of this compound coupling products.
Concluding Remarks
The successful purification of this compound coupling products hinges on a systematic and informed approach. By understanding the potential byproducts and employing the appropriate purification and troubleshooting strategies, researchers can consistently obtain high-purity materials essential for their scientific pursuits. This guide provides a foundation for navigating these challenges, but always remember that careful observation and methodical optimization are the keys to success in the laboratory.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. tarosdiscovery.com [tarosdiscovery.com]
- 11. warwick.ac.uk [warwick.ac.uk]
- 12. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 13. labcompare.com [labcompare.com]
- 14. researchgate.net [researchgate.net]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. spinchem.com [spinchem.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Reactivity of 4-Ethynyl-1H-indole in Click Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for a common challenge encountered in bioconjugation and medicinal chemistry: the low reactivity of 4-ethynyl-1H-indole in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This document provides a structured approach to diagnosing and resolving issues to ensure successful conjugation.
Part 1: Root Cause Analysis - Why is My this compound Unreactive?
The diminished reactivity of this compound in CuAAC reactions can often be attributed to the inherent chemical properties of the indole scaffold itself, particularly the acidic proton on the indole nitrogen (N-H).
The primary suspect is the interaction between the indole N-H group and the copper(I) catalyst. This interaction can manifest in several ways to hinder the catalytic cycle:
-
Catalyst Sequestration: The lone pair of electrons on the indole nitrogen can coordinate to the Cu(I) center. This can lead to the formation of stable copper-indole complexes, effectively reducing the concentration of catalytically active copper available to activate the terminal alkyne.
-
Deprotonation and Side Reactions: The indole N-H proton is weakly acidic (pKa ≈ 17 in DMSO). In the presence of a base, which is often a component of or an additive in CuAAC reactions (e.g., tertiary amines), the indole can be deprotonated to form an indolide anion. This anion can then react with the Cu(I) catalyst, potentially leading to catalyst deactivation or the formation of undesired side products. Copper-catalyzed N-arylation of indoles is a known transformation, highlighting the reactivity of the N-H bond under these conditions.[1]
-
Formation of Inactive Copper Acetylide Species: The formation of the key copper-acetylide intermediate is a critical step in the CuAAC catalytic cycle. The presence of the coordinating indole nitrogen in close proximity to the ethynyl group may influence the electronic properties of the alkyne or sterically hinder the approach of the copper catalyst, leading to a less favorable equilibrium for the formation of the active acetylide.
Part 2: Troubleshooting Guide - A Phased Approach to Success
This guide is structured in a question-and-answer format to directly address the challenges you may be facing. We recommend following these troubleshooting steps sequentially.
Phase 1: Optimizing Standard CuAAC Conditions
Question: I'm seeing low to no conversion of my this compound using a standard CuAAC protocol. What are the first things I should try?
Answer: Before making significant changes to your core reactants, it's crucial to ensure your standard reaction conditions are optimal. Often, simple adjustments can lead to significant improvements in yield.
Recommended Optimizations for Standard CuAAC with this compound:
| Parameter | Recommendation | Rationale |
| Copper Source | Use a high-purity source of Cu(I), such as CuI, CuBr, or [Cu(CH₃CN)₄]PF₆. If using Cu(II) (e.g., CuSO₄), ensure a fresh solution of a reducing agent like sodium ascorbate is used in excess (2-5 equivalents). | The active catalytic species is Cu(I). In situ reduction of Cu(II) must be efficient to maintain a sufficient concentration of the active catalyst. |
| Ligand | Employ a copper-stabilizing ligand. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent choice for aqueous systems, while Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is suitable for organic solvents. | Ligands protect Cu(I) from oxidation and disproportionation, and can accelerate the reaction rate.[2] |
| Solvent | A mixture of a polar organic solvent (e.g., DMSO, DMF, tBuOH) and water is often effective. Ensure all solvents are degassed to remove oxygen. | Degassing prevents the oxidation of the Cu(I) catalyst. The solvent system should fully dissolve all reactants. |
| Base | If a base is required, use a non-coordinating base like 2,6-lutidine or diisopropylethylamine (DIPEA) sparingly. | Tertiary amines can act as ligands and potentially interfere with the desired catalysis. Overly basic conditions can promote deprotonation of the indole N-H. |
| Temperature | While many click reactions proceed at room temperature, gently heating the reaction to 40-60 °C can sometimes overcome a higher activation energy barrier. | Increased temperature can enhance reaction rates, but should be used cautiously to avoid degradation of sensitive substrates. |
Phase 2: Addressing the "Indole Problem" - The N-Protection Strategy
Question: I've optimized my standard conditions and the yield is still poor. Could the indole N-H be the issue, and how do I fix it?
Answer: Yes, at this stage, the indole N-H is the most likely culprit. Protecting the indole nitrogen with a suitable protecting group can prevent catalyst inhibition and side reactions, often leading to a dramatic increase in reaction yield and purity of the desired product.
Workflow for N-Protection of this compound:
Caption: Troubleshooting workflow for low reactivity of this compound.
Choosing a Protecting Group:
The ideal protecting group should be:
-
Easy to install on the indole nitrogen.
-
Stable to the CuAAC reaction conditions.
-
Readily removable under mild conditions that do not affect the newly formed triazole ring.
Recommended Protecting Groups for Indoles:
| Protecting Group | Installation Reagent | Deprotection Conditions | Key Advantages |
| Boc (tert-butyloxycarbonyl) | Boc₂O, DMAP | Trifluoroacetic acid (TFA) | Stable to a wide range of conditions, generally provides clean deprotection. |
| SEM (2-(trimethylsilyl)ethoxymethyl) | SEM-Cl, NaH | Tetrabutylammonium fluoride (TBAF) or TFA | Cleavage is orthogonal to many other protecting groups. |
| TIPS (triisopropylsilyl) | TIPS-Cl, Imidazole | TBAF | Offers good stability and is removable under fluoride-mediated conditions. |
Experimental Protocol: N-Boc Protection of this compound
-
Dissolve this compound (1 eq.) in anhydrous THF.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-4-ethynyl-1H-indole.
With the N-protected indole, you can now proceed with the optimized CuAAC conditions from Phase 1. You will likely observe a significant improvement in the reaction's efficiency.
Phase 3: Exploring Alternative Click Chemistries
Question: N-protection is not compatible with my overall synthetic strategy, or I'm still facing issues. What are my other options?
Answer: If CuAAC with the unprotected indole remains problematic, several powerful, alternative click-type reactions are at your disposal. These methods bypass the need for a copper catalyst, thus circumventing the issues associated with the indole N-H.
1. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
-
Principle: This reaction utilizes a ruthenium catalyst, typically [CpRuCl(PPh₃)₂] or CpRuCl(COD), to catalyze the cycloaddition of azides and alkynes.[3][4][5][6]
-
Key Feature: RuAAC regioselectively yields the 1,5-disubstituted 1,2,3-triazole isomer, in contrast to the 1,4-disubstituted product of CuAAC.[7] This can be a significant advantage for applications where the substitution pattern of the triazole linker is important for biological activity or material properties.
-
Advantages for Indoles: Ruthenium catalysts are generally less sensitive to coordination by heteroatoms like the indole nitrogen compared to copper. This makes RuAAC a robust alternative for unprotected N-H indoles.
2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Principle: SPAAC is a catalyst-free reaction that relies on the high ring strain of a cyclooctyne to react readily with an azide.[8][9][10]
-
Key Feature: The reaction is bioorthogonal, meaning it can proceed in complex biological media without interfering with native cellular processes.[11] This makes it ideal for in vivo and live-cell imaging applications.
-
How to Implement: For this strategy, you would need to synthesize a strained cyclooctyne derivative of either your indole or your azide coupling partner. Common cyclooctynes include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctynes (DIFO).
Caption: Decision tree for alternative click chemistries.
Part 3: Frequently Asked Questions (FAQs)
Q1: Is the electronic nature of the 4-ethynyl group on the indole ring a contributing factor to its low reactivity?
A1: The indole ring is electron-rich, which can slightly decrease the acidity of the terminal alkyne proton compared to an alkyne attached to an electron-withdrawing group. This can make the initial deprotonation and formation of the copper-acetylide intermediate less favorable. However, this electronic effect is generally considered to be less significant than the direct interference of the N-H group with the copper catalyst.
Q2: Can I just use a large excess of the copper catalyst to overcome the inhibition?
A2: While increasing the catalyst loading might lead to some product formation, it is generally not a recommended strategy. A large excess of copper can lead to the formation of insoluble copper species, increased side reactions (such as Glaser coupling of the alkyne), and difficulties in purifying the final product to remove residual copper, which is often cytotoxic. A more elegant and efficient solution is to address the root cause of the inhibition, i.e., the unprotected N-H.
Q3: Are there any specific ligands that are known to perform better with N-H containing substrates?
A3: While ligands like THPTA and TBTA are generally effective, for challenging substrates, more electron-donating ligands or those with specific steric properties might be beneficial. Some research suggests that N-heterocyclic carbene (NHC) ligands can be very effective in copper catalysis and may offer improved performance in this context.[12] However, a systematic screening of ligands would be necessary to identify an optimal one for this specific substrate. N-protection remains a more direct and often more successful approach.
Q4: What is the best starting point for a click reaction with this compound if I want to try the unprotected version first?
A4: We recommend the following starting conditions:
-
This compound: 1 equivalent
-
Azide: 1.1 equivalents
-
CuSO₄·5H₂O: 5 mol%
-
Sodium Ascorbate: 15 mol% (use a freshly prepared aqueous solution)
-
THPTA: 10 mol%
-
Solvent: Degassed tBuOH/H₂O (1:1)
-
Temperature: Room temperature, with the option to heat to 40-50 °C if no reaction is observed after a few hours.
Monitor the reaction closely by TLC or LC-MS. If you observe incomplete conversion after 24 hours, proceeding to the N-protection strategy is highly recommended.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chesci.com [chesci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Click Chemistry [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Strain-Promoted Catalyst-Free Click Chemistry for Rapid Construction of 64Cu-Labeled PET Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Development of New Indole-Based N‑Heterocyclic Carbene Copper Complexes and Their Applications in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
side reactions of 4-ethynyl-1H-indole under acidic or basic conditions
Welcome to the technical support center for 4-ethynyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive molecule. Here, we address common issues encountered during synthesis and functionalization under acidic and basic conditions through a series of troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
This compound possesses two key reactive sites: the terminal alkyne and the indole nucleus itself. The primary stability concerns arise from the interplay of these two functional groups. The indole ring is electron-rich and susceptible to electrophilic attack, particularly under acidic conditions, while the N-H proton is acidic and can be deprotonated under basic conditions. The terminal alkyne is prone to hydration, dimerization, and other transformations typical of acetylenic compounds. Understanding the delicate balance of reactivity is crucial for successful experimentation.
Q2: Which protons on this compound are reactive under acidic or basic conditions?
The reactivity of this compound is governed by the distinct acidic and basic properties of different parts of the molecule. The indole nitrogen lone pair is involved in the aromatic system, making it a very weak base.[1][2][3] Strong acids will protonate the indole ring, but this occurs preferentially at the C3 position, not the nitrogen, due to the stability of the resulting conjugate acid.[2] Conversely, the molecule has two primary acidic protons: the one on the indole nitrogen (N-H) and the one on the terminal alkyne (C-H).
| Proton Site | Approximate pKa | Relevant Conditions | Notes |
| Indole N-H | ~17 (in H₂O), ~21 (in DMSO)[2][4] | Strong Bases (e.g., NaH, n-BuLi) | Deprotonation forms an indolide anion, a potent nucleophile at the N1 position. |
| Terminal Alkyne C-H | ~25 | Strong Bases (e.g., n-BuLi, NaNH₂) | Deprotonation forms an acetylide anion, a key intermediate for C-C bond formation (e.g., Sonogashira coupling). |
| Indole C3-H (for protonation) | pKa of conjugate acid is ~ -3.6[2] | Strong Acids (e.g., HCl, H₂SO₄) | Protonation disrupts aromaticity and activates the ring toward polymerization or other side reactions. |
Troubleshooting Guide: Reactions Under Acidic Conditions
Strongly acidic conditions can be detrimental to the indole core and the ethynyl group. The following are common problems and their solutions.
Q3: My reaction in aqueous acid is producing a significant amount of a ketone byproduct. What is happening and how can I prevent it?
Problem Analysis: You are likely observing the acid-catalyzed hydration of the terminal alkyne, a classic reaction that follows Markovnikov's rule.[5][6][7] The reaction proceeds through an enol intermediate which rapidly tautomerizes to the more stable methyl ketone (4-acetyl-1H-indole). This process is often catalyzed by strong acids and is especially efficient in the presence of mercury(II) salts, though it can occur with strong acid alone.[8][9]
Underlying Mechanism: Acid-Catalyzed Hydration
Caption: Mechanism of acid-catalyzed alkyne hydration.
Troubleshooting and Preventative Measures:
-
Avoid Aqueous Acids: If possible, conduct your reaction under anhydrous conditions.
-
Use Milder Acids: Switch from strong mineral acids (HCl, H₂SO₄) to weaker organic acids (e.g., acetic acid) or use buffered systems if the reaction requires a proton source.
-
Protect the Alkyne: A common strategy is to use a bulky silyl protecting group, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS). These groups are generally stable to many acidic conditions but can be selectively removed later.[10]
-
Lower Reaction Temperature: Hydration is often accelerated at higher temperatures. Running the reaction at 0 °C or lower may suppress this side reaction.
Q4: I am observing discoloration, precipitation of an insoluble solid, or a complex mixture of products when using strong acids. Why?
Problem Analysis: This is a classic sign of indole decomposition or polymerization. The indole nucleus, despite its aromaticity, is highly sensitive to strong acids.[2] Protonation does not occur on the nitrogen, whose lone pair is part of the aromatic sextet, but rather at the C3 position.[2][11] This disrupts the aromatic system, forming a reactive indoleninium cation that can be attacked by other indole molecules, leading to dimerization and polymerization.
Underlying Mechanism: C3 Protonation and Polymerization
Caption: Protonation of the indole ring at C3 leads to instability.
Troubleshooting and Preventative Measures:
-
N-Protection: Protecting the indole nitrogen with an electron-withdrawing group (e.g., Boc, Tosyl) can reduce the electron density of the ring, making it less susceptible to electrophilic attack and protonation.
-
Avoid Strong Mineral Acids: Never use concentrated HCl, H₂SO₄, or other strong mineral acids unless absolutely necessary and with N-protection.
-
Use Lewis Acids Cautiously: Lewis acids can also coordinate to the indole ring and promote decomposition. If a Lewis acid is required, choose a milder one and run the reaction at low temperatures.
-
Control Stoichiometry: If an acidic reagent is required for the desired transformation, use it in stoichiometric amounts rather than as a solvent or in large excess.
Troubleshooting Guide: Reactions Under Basic Conditions
The use of bases can lead to competitive deprotonation at the N-H and C-H positions or promote undesirable coupling reactions.
Q5: I am attempting a Sonogashira coupling, but I am getting a significant amount of a symmetrical diyne byproduct. What is this side reaction?
Problem Analysis: You are observing the homocoupling of your terminal alkyne, often referred to as Glaser coupling or Eglinton coupling.[12][13] This is a very common side reaction in Sonogashira couplings, especially when using a copper(I) co-catalyst. It involves the oxidative dimerization of two terminal alkyne molecules to form a conjugated 1,3-diyne. The reaction is often promoted by the amine base and the presence of oxygen.
Troubleshooting and Preventative Measures:
-
Use Copper-Free Conditions: Many modern Sonogashira protocols omit the copper(I) co-catalyst, which significantly reduces the rate of homocoupling.[14] These methods often require specific palladium catalysts or ligands.
-
Degas Solvents Thoroughly: Oxygen is a key oxidant in the homocoupling mechanism. Ensure your solvents and reaction vessel are rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen) and maintained under an inert atmosphere.
-
Control Base and Temperature: Use the minimum amount of amine base required to facilitate the reaction. Running the reaction at room temperature, if possible, can also disfavor the homocoupling pathway.[12]
-
Slow Addition of Alkyne: Adding the this compound solution slowly via syringe pump can keep its instantaneous concentration low, favoring the cross-coupling reaction over homocoupling.
Q6: I am trying to deprotonate the terminal alkyne with a strong base (e.g., n-BuLi), but I am getting N-alkylation or other side products after adding my electrophile. How can I improve selectivity?
Problem Analysis: There is a competition between deprotonating the indole N-H (pKa ≈ 21 in DMSO) and the terminal alkyne C-H (pKa ≈ 25).[2][4] With very strong bases like n-butyllithium, deprotonation of the more acidic N-H proton is fast and often favored, leading to the formation of the indolide anion. This anion is a strong nucleophile at the nitrogen position.
Underlying Mechanism: Competitive Deprotonation
Caption: Competing deprotonation pathways under strong base.
Troubleshooting and Preventative Measures:
-
N-Protection is Key: The most reliable solution is to protect the indole nitrogen before attempting to functionalize the alkyne. An acid-labile group like Boc or a silyl group like SEM (2-(trimethylsilyl)ethoxymethyl) are excellent choices as they can be removed later under specific conditions.
-
Use Two Equivalents of Base: If N-protection is not an option, a common strategy is to use slightly more than two equivalents of a strong base (like n-BuLi). The first equivalent deprotonates the N-H, and the second deprotonates the C-H, forming a dianion. Subsequent addition of an electrophile may still lead to mixtures, but C-alkylation is often enhanced.
-
Change the Base/Metal: The choice of counterion can influence reactivity. Indole Grignard reagents (formed with Mg-bases) or zinc complexes tend to favor reaction at the C3 position, while more ionic salts (Na, K) favor reaction at N1.[2] While this applies to electrophilic attack on the ring, the principle of altering cation effects can sometimes be extended to influence other reactions.
Experimental Protocols & Workflows
Protocol 1: Mild Deprotection of 4-((Trimethylsilyl)ethynyl)-1H-indole
This protocol is designed to remove a TMS protecting group from the alkyne without triggering side reactions on the indole ring.
Materials:
-
4-((Trimethylsilyl)ethynyl)-1H-indole
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Acetic Acid (glacial)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the silyl-protected indole (1.0 equiv) in anhydrous THF in a round-bottom flask under an argon or nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate vial, prepare a buffered TBAF solution by adding acetic acid (1.1 equiv relative to TBAF) to the 1.0 M TBAF solution (1.1 equiv). The use of an acid buffer prevents the formation of strongly basic byproducts that can damage the indole.[10]
-
Add the buffered TBAF solution dropwise to the cooled indole solution over 5-10 minutes.
-
Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Workflow: Troubleshooting Unexpected Product Formation
When an unexpected product is observed, a systematic approach is essential for identifying the issue and finding a solution.
References
- 1. quora.com [quora.com]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. indole acidity [quimicaorganica.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Scale-Up Synthesis Challenges for 4-Ethynyl-1H-Indole Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-ethynyl-1H-indole derivatives. This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of these valuable pharmaceutical intermediates from the laboratory bench to pilot plant or manufacturing scale. We will address common challenges through a practical, troubleshooting-focused Q&A format, provide detailed protocols, and explain the chemical principles behind our recommendations to ensure your scale-up campaign is successful, safe, and efficient.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drug candidates. Its synthesis, most commonly achieved via a Sonogashira cross-coupling reaction, presents a unique set of challenges when moving from gram to kilogram scale.[1][2] This guide is structured to help you navigate these complexities with confidence.
Section 1: Troubleshooting the Sonogashira Coupling (FAQ)
The Sonogashira reaction is the cornerstone for synthesizing this compound derivatives, typically involving the coupling of a 4-halo-1H-indole with a terminal alkyne.[2] While robust at the lab scale, its scale-up can be fraught with issues related to yield, purity, and consistency.
Q1: My Sonogashira reaction has stalled, or the yield is significantly lower than on the bench scale. What are the common causes?
A: Low conversion on a large scale is a frequent issue, often stemming from multiple factors that are less pronounced in smaller flasks. The primary culprits are typically related to catalyst activity and reaction homogeneity.
-
Insufficient Mixing: In large reactors, inadequate agitation can lead to poor mass transfer and localized "hot spots" or areas of low reagent concentration. This prevents the catalyst from efficiently accessing all substrates. Ensure your reactor's agitation speed and impeller design are sufficient to maintain a homogenous slurry, especially if reagents or the product have limited solubility.
-
Catalyst Deactivation: The active Pd(0) species is sensitive. Deactivation can be caused by:
-
Oxygen: Incomplete degassing of solvents and the reactor headspace is a major cause of catalyst death and promotes unwanted side reactions.[3]
-
Impure Starting Materials: The 4-halo-indole precursor may contain residual reagents from its synthesis (e.g., oxidizing agents) that can poison the palladium catalyst. Re-purifying or validating the purity of starting materials before scale-up is critical.
-
-
Poor Halide Reactivity: The reactivity of the 4-halo-indole follows the order I > Br >> Cl.[2] While a reaction may work with a 4-bromo-indole on the bench with extended reaction times, heat transfer limitations at scale may make this impractical. If struggling with a bromide, switching to the more reactive but often more expensive 4-iodo-indole is a reliable process optimization strategy.[4]
-
Incorrect Base Stoichiometry: The base (commonly an amine like triethylamine or diisopropylamine) is crucial for neutralizing the HX generated and for the copper cycle.[2] Ensure at least 2-3 equivalents are used and that it is of high purity.
Q2: I am observing a significant amount of alkyne homocoupling (Glaser byproduct). How can I minimize this?
A: The formation of a 1,3-diyne (butadiyne) byproduct via Glaser coupling is one of the most common and frustrating side reactions in Sonogashira chemistry.[3] This side reaction is catalyzed by the copper(I) co-catalyst in the presence of oxygen.
-
Rigorous Deoxygenation: This is the most critical factor. While freeze-pump-thaw cycles are effective in the lab, they are not practical for large reactors. For scale-up, sparging the solvent with inert gas (nitrogen or argon) for 1-2 hours before adding the catalyst is essential. Maintaining a positive inert gas blanket throughout the reaction is mandatory.
-
Slow Alkyne Addition: Adding the terminal alkyne slowly via a syringe pump or addition funnel can help maintain a low instantaneous concentration, favoring the cross-coupling pathway over homocoupling.
-
Copper-Free Conditions: If homocoupling remains problematic, consider a copper-free Sonogashira protocol. These reactions often require more specialized palladium catalysts/ligands but eliminate the primary catalyst for the Glaser side reaction.[5]
-
Reducing Atmosphere: Some studies have shown that carrying out the reaction under a dilute hydrogen atmosphere (e.g., 5% H₂ in N₂) can dramatically suppress the homocoupling pathway by keeping the catalytic species in their reduced, active state.[3]
Q3: My reaction mixture turns black, and a precipitate forms. What is happening, and how can I prevent it?
A: The formation of a black precipitate is a classic sign of palladium black formation, which is the aggregation and precipitation of the Pd(0) catalyst from solution.[6] Once this occurs, the catalyst is no longer active, and the reaction will stop.
-
Cause - Ligand Dissociation: This often happens at elevated temperatures. The phosphine ligands that stabilize the Pd(0) center can dissociate, allowing the "naked" palladium atoms to aggregate.
-
Prevention Strategies:
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. The stability of the catalytic complex is paramount.
-
Use Robust Ligands: Instead of simple PPh₃, consider using bulkier, more electron-rich phosphine ligands (e.g., P(t-Bu)₃) or specialized biarylphosphine ligands (e.g., XPhos) that bind more strongly to the palladium center and prevent aggregation.[7]
-
Check Solvent Purity: Certain solvents can promote catalyst decomposition. Anecdotal evidence suggests that THF can sometimes promote palladium black formation more than other solvents like DMF or acetonitrile in certain systems.[6]
-
Q4: Do I need to protect the indole nitrogen (NH)? What are the pros and cons of N-protection during scale-up?
A: The indole NH proton is weakly acidic and can potentially interfere with the basic conditions of the reaction or coordinate to the metal catalysts. The decision to protect is a critical process consideration.
| Aspect | N-Protected (e.g., with Tosyl, SEM, or BOC) | N-Unprotected (NH-free) |
| Pros | - Increased solubility in organic solvents. - Prevents potential N-alkylation or side reactions at the nitrogen. - Can lead to cleaner reactions and simpler purification in some cases. | - Higher atom economy (fewer steps). - Avoids the cost and waste of protection/deprotection steps. - Some modern catalysts show high tolerance for the free NH.[8] |
| Cons | - Adds two steps to the overall synthesis (protection and deprotection), increasing cost and time. - Deprotection conditions (e.g., strong base or acid) may not be compatible with the final molecule. | - The free NH can sometimes inhibit the catalyst or lead to side reactions. - The final product may have lower solubility, complicating isolation. |
Scale-Up Recommendation: For process efficiency and cost-effectiveness, developing a robust protocol with the NH-free indole is highly desirable. This may require more intensive initial screening of catalysts, ligands, and bases to find conditions that tolerate the free NH. If yields are consistently poor or purification is intractable without protection, an easily removable protecting group like BOC or SEM is preferable to a more robust one like Tosyl.
Section 2: Purification and Isolation at Scale
Q5: Column chromatography is not feasible for my multi-kilogram batch. What are the alternative purification strategies?
A: Moving away from chromatography is a primary goal of process chemistry. The focus should shift to crystallization, extraction, and precipitation methods.
-
Crystallization/Recrystallization: This is the most effective and scalable purification method.[9]
-
Solvent Screening: Perform a thorough screening of single-solvent and anti-solvent systems to find conditions where the desired product has high crystallinity and impurities (especially the homocoupled byproduct) remain in the mother liquor.
-
Procedure: After the reaction work-up, dissolve the crude material in a minimal amount of a hot, suitable solvent (e.g., toluene, ethyl acetate, or isopropanol) and allow it to cool slowly. Seeding with a small crystal of pure product can be beneficial.
-
-
Trituration/Slurrying: If the product is a solid but does not crystallize well, slurrying the crude material in a solvent that dissolves the impurities but not the product can be very effective. For example, stirring the crude solid in cold hexanes or diethyl ether can wash away non-polar impurities.
-
Liquid-Liquid Extraction: A well-designed aqueous work-up can remove many impurities. For instance, washing the organic layer with a dilute acid can remove residual amine base, while washing with a solution of sodium thiosulfate can help complex and remove some copper salts.[9]
Q6: How can I effectively remove residual palladium and copper from my final product?
A: Residual heavy metals are a major concern, especially for active pharmaceutical ingredients (APIs), where strict limits (typically in the low ppm range) are enforced.
-
Activated Carbon (Charcoal): Treating a solution of the crude product with activated carbon is a common and effective method for scavenging residual palladium. The palladium complexes adsorb onto the carbon surface.
-
Metal Scavengers: For very low limits, specialized metal scavengers are highly effective. These are typically silica- or polymer-based materials functionalized with groups that chelate specific metals (e.g., thiols for palladium). The crude product solution is passed through a cartridge or stirred with the scavenger, which is then filtered off.
-
Aqueous Washes: Washing the organic solution of the product with aqueous solutions containing chelating agents like EDTA or ammonium hydroxide can help remove copper salts.
Section 3: Scale-Up Safety & Process Control
Q7: What are the key safety concerns when scaling up this synthesis?
A: Safety must be paramount during scale-up. A thorough process hazard analysis (PHA) is required.
-
Thermal Hazards: Sonogashira couplings can be exothermic. A runaway reaction is a significant risk if the cooling capacity of the reactor is insufficient. Perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the heat of reaction and ensure it can be managed.
-
Reagent Handling:
-
Palladium Catalysts: Many palladium catalysts are pyrophoric or can generate flammable dusts. Handle in an inert atmosphere.
-
Amine Bases: Triethylamine and other amine bases are flammable and corrosive. Use appropriate personal protective equipment (PPE) and closed-transfer systems.[10]
-
Solvents: Use of large quantities of flammable organic solvents requires grounding of equipment to prevent static discharge.
-
-
Product Hazards: The toxicological properties of the this compound product and intermediates may not be fully known. Handle with care, assuming high potency, and use appropriate containment.[11][12][13]
Q8: How should I manage heat control during a large-scale Sonogashira reaction?
A: Proactive thermal management is key.
-
Controlled Addition: As discussed for minimizing homocoupling, the slow, controlled addition of one of the reactants (usually the alkyne) is the most effective way to control the rate of heat generation. The addition rate can be tied to the internal temperature of the reactor, stopping the feed if the temperature exceeds a set point.
-
Sufficient Cooling: Ensure the reactor's cooling jacket has enough capacity to remove the heat generated by the reaction.
-
Dilution: Running the reaction at a lower concentration can provide more thermal mass to absorb the heat of reaction, but this comes at the cost of reactor volume and solvent usage.
Section 4: Scalable Experimental Protocols
Protocol 1: General Procedure for Kilogram-Scale Sonogashira Coupling
Disclaimer: This is a representative protocol and must be optimized for your specific substrate and equipment.
-
Reactor Preparation: Charge a clean, dry, and inerted reactor with the 4-iodo-1H-indole (1.0 kg, 1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and copper(I) iodide (CuI, 2-5 mol%).
-
Solvent Addition & Degassing: Add the chosen solvent (e.g., DMF or THF, 8-10 L). Begin vigorous agitation. Sparge the solution with nitrogen or argon gas through a dip tube for at least 1-2 hours to ensure rigorous deoxygenation.
-
Base Addition: Add triethylamine (Et₃N, 3.0 equiv) via a closed-transfer system.
-
Alkyne Addition: Begin the slow, subsurface addition of the terminal alkyne (1.1 equiv) via a metering pump over 2-4 hours. Monitor the internal temperature closely. Do not allow the temperature to rise above the set point (e.g., 25-30 °C).
-
Reaction Monitoring: Maintain the reaction at the set temperature with constant agitation. Take samples periodically for in-process control (IPC) analysis by HPLC or LC-MS to monitor the consumption of the 4-iodo-1H-indole.
-
Quenching: Once the reaction is complete (<1% starting material remaining), cool the mixture and quench by adding it to a separate vessel containing water or a dilute ammonium chloride solution.
Protocol 2: Scalable Work-up and Crystallization
-
Extraction: Extract the quenched reaction mixture with a suitable organic solvent like ethyl acetate or toluene.
-
Aqueous Washes: Wash the combined organic layers sequentially with:
-
Saturated aqueous ammonium chloride (to remove the amine base).
-
10% aqueous sodium thiosulfate (to remove copper salts).
-
Brine (to break emulsions and remove water).
-
-
Solvent Swap & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If the extraction solvent is not ideal for crystallization, perform a solvent swap to the desired crystallization solvent.
-
Crystallization: Heat the concentrated solution to dissolve the crude product completely. Allow the solution to cool slowly to ambient temperature, then further cool in an ice bath or chiller to maximize crystal formation.
-
Isolation: Collect the solid product by filtration on a Nutsche filter. Wash the filter cake with a small amount of cold crystallization solvent.
-
Drying: Dry the product in a vacuum oven at a suitable temperature until a constant weight is achieved.
Section 5: Visual Workflow Diagrams
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sonogashira Cross-Coupling Reactions and Construction of the Indole Ring System Using a Robust, Silica-Supported Palladium Catalyst | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. Page loading... [guidechem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. isotope.com [isotope.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Ethynyl-1H-indole and Its Positional Isomers
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional organic materials. The introduction of an ethynyl group onto this privileged heterocycle gives rise to ethynylindoles, a class of compounds that serve as exceptionally versatile building blocks. Their terminal alkyne functionality opens a gateway to a vast array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling, and the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), famously known as "click chemistry".[1][2][3]
However, not all ethynylindoles are created equal. The position of the ethynyl substituent on the indole ring profoundly influences the molecule's electronic properties and steric environment, thereby dictating its reactivity. This guide provides an in-depth comparative analysis of 4-ethynyl-1H-indole and its positional isomers, offering researchers, scientists, and drug development professionals a rational framework for selecting the appropriate isomer for their specific synthetic applications. We will delve into the nuanced differences in their participation in key reactions, supported by experimental data and mechanistic insights.
The Electronic Landscape of the Indole Nucleus
The reactivity of any substituted indole is fundamentally governed by the inherent electronic distribution of the parent indole ring. The fusion of the benzene and pyrrole rings creates an electron-rich aromatic system. The nitrogen atom's lone pair of electrons is delocalized into the ring, significantly increasing the electron density, particularly within the five-membered pyrrole moiety. Computational and experimental studies show that the C3 position is the most nucleophilic and susceptible to electrophilic attack, followed by C2. Within the benzene portion, the C5 and C7 positions are more electron-rich than C4 and C6.
Caption: Relative nucleophilicity of positions on the indole ring.
This intrinsic electronic bias is modulated by the placement of the ethynyl group. As a mildly electron-withdrawing group, the ethynyl substituent will influence both the reactivity of the indole ring itself and the chemical behavior of the alkyne.
Comparative Reactivity in Key Transformations
The utility of ethynylindoles is most prominently displayed in their participation in carbon-carbon and carbon-heteroatom bond-forming reactions. Here, we compare the performance of this compound against its isomers.
Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is a powerful method for forming sp-sp² carbon-carbon bonds, typically involving a terminal alkyne and an aryl or vinyl halide.[4] The reactivity of ethynylindoles in this context can be assessed by observing the conditions required for their synthesis from the corresponding haloindoles.
The synthesis of 4-halo-1H-indoles and their subsequent conversion to 4-ethynylindoles via Sonogashira coupling has been well-documented.[5][6] Comparing the reaction conditions and yields for the synthesis of different ethynylindole isomers provides an indirect measure of their relative reactivity and stability. Generally, the electronic nature of the C-X bond (where X is a halide) and steric access to the catalytic site are paramount.
| Isomer (from Haloindole) | Typical Halide | Catalyst System (mol%) | Base / Solvent | Conditions | Yield (%) | Reference |
| This compound | 4-Iodo-1H-indole | PdCl₂(PPh₃)₂ (5), CuI (10) | Et₃N / DMF | 40 °C, 5.5 h | ~81% | [7] |
| 2-Ethynyl-1H-indole | 2-Bromo-1H-indole | PdCl₂(PPh₃)₂ (10), CuI (10) | Et₃N / H₂O-MeOH | RT | High Yield | [8] |
| 3-Ethynyl-1H-indole | 3-Iodo-1H-indole | PdCl₂(PPh₃)₂ (10), CuI (10) | Et₃N / DMF | RT | ~83% | [9] |
| 5-Ethynyl-1H-indole | 5-Bromo-1H-indole | Pd(PPh₃)₄, CuI | Et₃N / DMF | 80 °C | Good Yield | [10] |
Analysis & Field Insights:
-
Electronic Effects: The C3-I bond is the most activated towards oxidative addition in the palladium catalytic cycle due to the high electron density at C3. This is reflected in the mild reaction conditions often sufficient for the synthesis of 3-ethynylindoles.[9][11]
-
Steric Hindrance: The 4-position is sterically more demanding than the 2-, 3-, 5-, or 6-positions due to its proximity to the fused benzene ring and the C5-H bond. This can necessitate slightly higher temperatures or longer reaction times to achieve high conversion, as seen in the synthesis of N-(3-chloro-2-((trimethylsilyl)ethynyl)phenyl)-2-hydroxy-2-methylpropanamide, a precursor to 4-ethynylindole derivatives.[7]
-
Substrate Stability: 2-Ethynylindoles can be sensitive substrates, sometimes requiring specific catalyst systems to avoid side reactions. However, modern methods allow for their efficient synthesis under mild conditions.[8]
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. 点击化学试剂概述 [sigmaaldrich.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Indole synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Terminal Alkynes in Bioconjugation: Spotlight on 4-ethynyl-1H-indole
In the landscape of chemical biology and drug development, the precise and efficient covalent linkage of molecules is paramount. The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized bioconjugation, offering a powerful tool for forging stable connections in complex biological environments.[1] Central to this reaction is the terminal alkyne, a versatile functional group whose reactivity can be finely tuned. This guide provides an in-depth comparison of various terminal alkynes used in bioconjugation, with a special focus on the unique properties of 4-ethynyl-1H-indole. We will delve into the mechanistic underpinnings of CuAAC, explore how the structural and electronic characteristics of different alkynes influence their bioconjugation efficiency, and provide practical experimental protocols for researchers to assess these parameters in their own systems.
The Central Role of Terminal Alkynes in CuAAC Bioconjugation
The CuAAC reaction is a cornerstone of bioconjugation due to its high efficiency, selectivity, and biocompatibility under aqueous conditions.[1][2] The reaction involves the formation of a stable 1,2,3-triazole ring from a terminal alkyne and an azide, catalyzed by a copper(I) species.[2][3][4] The generally accepted mechanism highlights the crucial role of the terminal alkyne in the catalytic cycle.
The rate of the CuAAC reaction is significantly accelerated compared to the uncatalyzed thermal Huisgen cycloaddition, by a factor of 10⁷ to 10⁸.[2][5] This remarkable rate enhancement is a key advantage for applications where speed and high yields are critical.[5] While the CuAAC reaction is robust, its efficiency can be influenced by several factors, including the choice of copper source, ligands, and the intrinsic reactivity of the alkyne.[6][7]
Comparative Analysis of Terminal Alkynes
The choice of terminal alkyne can have a profound impact on the kinetics and overall success of a bioconjugation reaction. The electronic and steric properties of the substituent attached to the alkyne moiety are key determinants of its reactivity.
Aliphatic vs. Aromatic Alkynes
A fundamental distinction can be made between aliphatic and aromatic terminal alkynes. Simple aliphatic alkynes, such as propargyl derivatives, are commonly used due to their commercial availability and straightforward incorporation into biomolecules. Aromatic alkynes, like phenylacetylene, introduce electronic effects that can modulate reactivity.
| Alkyne Type | General Structure | Key Characteristics |
| Aliphatic Alkynes | R-C≡CH (R = alkyl) | - Generally stable and easy to handle.- Lower acidity of the terminal proton compared to aromatic alkynes. |
| Aromatic Alkynes | Ar-C≡CH (Ar = aryl) | - Electronic properties can be tuned by substituents on the aromatic ring.- Increased acidity of the terminal proton due to the electron-withdrawing nature of the sp-hybridized carbon and the aromatic ring. |
The Unique Case of this compound
This compound presents an intriguing case for bioconjugation. The indole moiety is a common structural motif in biologically active molecules and offers unique electronic properties. The indole ring system is electron-rich and can participate in π-stacking interactions, which could influence its binding to target biomolecules or affect the local environment of the conjugation site.
While direct, quantitative comparisons of the bioconjugation efficiency of this compound with other terminal alkynes are not extensively reported in the literature, we can infer its potential reactivity based on fundamental chemical principles. The nitrogen atom in the indole ring is a weak electron donor, which might slightly decrease the acidity of the terminal alkyne proton compared to phenylacetylene. However, the overall aromatic nature of the indole ring is expected to render the alkyne more reactive than simple aliphatic alkynes.
Factors Influencing Bioconjugation Efficiency
Several factors beyond the alkyne structure itself can significantly impact the efficiency of a CuAAC reaction.
-
Copper Source and Ligands: The choice of copper(I) source and stabilizing ligands is critical. Ligands not only prevent the oxidation of Cu(I) to the inactive Cu(II) state but also modulate the reactivity of the catalyst.[6]
-
Solvent and pH: The reaction is generally performed in aqueous buffers, and the pH should be maintained in a range that is compatible with the biomolecule of interest, typically between 4 and 12.[2][8]
-
Side Reactions: A potential side reaction in CuAAC is the Glaser coupling, which is the oxidative homocoupling of terminal alkynes to form a diyne.[9][10] This can be minimized by using a reducing agent like sodium ascorbate and by carefully controlling the reaction conditions.[11]
Experimental Protocols for Comparing Alkyne Reactivity
To empirically determine the bioconjugation efficiency of this compound relative to other terminal alkynes, a series of controlled experiments can be performed.
General Protocol for CuAAC Bioconjugation
This protocol describes a general method for conjugating an alkyne-modified molecule to an azide-containing biomolecule.
Materials:
-
Azide-modified biomolecule (e.g., protein, oligonucleotide)
-
Terminal alkyne (e.g., this compound, phenylacetylene, propargyl alcohol)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving hydrophobic alkynes)
Procedure:
-
Prepare a stock solution of the azide-modified biomolecule in PBS.
-
Prepare stock solutions of the terminal alkynes in DMSO or an appropriate solvent.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
In a microcentrifuge tube, combine the azide-modified biomolecule, the terminal alkyne, and the copper(I) catalyst premix (CuSO₄ and ligand).
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature or 37°C for a specified time (e.g., 1-4 hours).
-
Quench the reaction by adding EDTA to chelate the copper ions.
-
Analyze the reaction products using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC.
Workflow for Comparing Bioconjugation Efficiency
Caption: Workflow for comparing the bioconjugation efficiency of different terminal alkynes.
Conclusion
The choice of terminal alkyne is a critical parameter in designing efficient bioconjugation strategies. While simple aliphatic and aromatic alkynes have been the workhorses of CuAAC, novel alkynes like this compound offer intriguing possibilities due to their unique electronic and structural features. The indole moiety, being a privileged scaffold in medicinal chemistry, makes this compound a particularly attractive building block for the synthesis of bioconjugates with potential therapeutic applications. Further experimental studies are warranted to fully elucidate the comparative efficiency of this compound in bioconjugation and to harness its full potential in the development of next-generation biotherapeutics and diagnostic agents.
References
- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cu-catalyzed azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
A Comparative Guide to the Synthesis of 4-Ethynyl-1H-indole: A Modern Sonogashira Approach versus the Classic Leimgruber-Batcho Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 4-Ethynyl-1H-indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals. The introduction of an ethynyl group at the C4 position of the indole ring creates a versatile building block, this compound. This functional handle allows for further molecular elaboration through reactions such as click chemistry, Sonogashira couplings, and cyclization reactions, making it a valuable intermediate in the synthesis of complex therapeutic agents and molecular probes.
This guide presents a comprehensive validation of a new, streamlined synthetic route to this compound, centered around a palladium-catalyzed Sonogashira coupling. We provide an objective comparison of this modern approach with the established Leimgruber-Batcho indole synthesis, offering detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in selecting the optimal synthetic strategy for their needs.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is a critical decision in any chemical campaign, balancing factors such as efficiency, scalability, cost, and robustness. Here, we compare a modern, multi-step sequence involving a Sonogashira coupling against the classical Leimgruber-Batcho synthesis.
| Parameter | New Synthetic Route (Sonogashira) | Established Route (Leimgruber-Batcho) |
| Starting Material | 4-Bromo-1H-indole | 4-Methyl-2-nitrotoluene |
| Key Transformations | N-protection, Sonogashira coupling, Deprotection | Enamine formation, Reductive cyclization |
| Overall Yield (estimated) | 60-70% | 40-50% |
| Number of Steps | 3 | 2 |
| Reaction Conditions | Generally mild to moderate | Can require high temperatures and pressures |
| Substrate Scope | Broad for Sonogashira coupling | Dependent on substituted nitrotoluenes |
| Purification | Chromatographic purification often required | May involve distillation and crystallization |
| Key Advantages | High convergency, modularity | Utilizes readily available starting materials |
| Key Disadvantages | Requires a pre-functionalized indole | Limited commercial availability of substituted nitrotoluenes |
The New Synthetic Route: A Modern Approach via Sonogashira Coupling
This proposed route offers a highly efficient and modular approach to this compound, leveraging the power of modern cross-coupling chemistry. The strategy relies on the well-established Sonogashira reaction to construct the key carbon-carbon bond between the indole core and the ethynyl moiety.
Caption: The proposed new synthetic route to this compound.
Causality Behind Experimental Choices
-
N-Protection: The indole N-H proton is acidic and can interfere with the Sonogashira coupling reaction by reacting with the base or the organometallic intermediates. Protection with the tert-butyloxycarbonyl (Boc) group is chosen due to its ease of installation and its lability under acidic conditions, allowing for a straightforward final deprotection step.[1]
-
Silyl Protection of the Alkyne: Trimethylsilyl (TMS)-acetylene is used instead of acetylene gas, which is difficult to handle and can lead to side reactions like homocoupling. The TMS group is readily cleaved under mild conditions using a fluoride source like tetrabutylammonium fluoride (TBAF).[2]
-
Catalyst System: The combination of a palladium catalyst (like Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is standard for Sonogashira couplings, ensuring a high catalytic turnover and efficient C-C bond formation.[3][4]
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-4-bromo-1H-indole
-
To a solution of 4-bromo-1H-indole (1.0 g, 5.1 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under a nitrogen atmosphere, add di-tert-butyl dicarbonate (Boc₂O, 1.34 g, 6.12 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 62 mg, 0.51 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-Boc-4-bromo-1H-indole as a solid.
-
Expected Yield: ~95%
-
Step 2: Synthesis of N-Boc-4-((trimethylsilyl)ethynyl)-1H-indole
-
To a solution of N-Boc-4-bromo-1H-indole (1.0 g, 3.38 mmol) in triethylamine (15 mL), add trimethylsilylacetylene (0.72 mL, 5.07 mmol), bis(triphenylphosphine)palladium(II) dichloride (71 mg, 0.10 mmol), and copper(I) iodide (19 mg, 0.10 mmol).
-
Degas the reaction mixture with nitrogen for 15 minutes.
-
Heat the mixture to 60 °C and stir for 6 hours under a nitrogen atmosphere.[5]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield N-Boc-4-((trimethylsilyl)ethynyl)-1H-indole.
-
Expected Yield: ~80-85%
-
Step 3: Synthesis of this compound
-
To a solution of N-Boc-4-((trimethylsilyl)ethynyl)-1H-indole (1.0 g, 2.93 mmol) in THF (15 mL), add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 3.5 mL, 3.5 mmol) at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Dissolve the crude intermediate in dichloromethane (DCM, 10 mL) and add trifluoroacetic acid (TFA, 2 mL).
-
Stir the solution at room temperature for 1 hour.
-
Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain this compound.
-
Expected Yield: ~85-90%
-
The Established Route: Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a classic and powerful method for constructing the indole ring from o-nitrotoluenes.[6][7] Its application to the synthesis of this compound would necessitate starting from a suitably substituted precursor, which may not be readily available. For the purpose of this comparison, we will outline the general approach.
Caption: The Leimgruber-Batcho synthetic approach to this compound.
Causality Behind Experimental Choices
-
Enamine Formation: The reaction of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), and a secondary amine like pyrrolidine, forms a highly conjugated enamine. This step activates the methyl group for subsequent cyclization.[7]
-
Reductive Cyclization: The nitro group is reduced to an amine, which then undergoes an intramolecular cyclization with the enamine moiety, followed by elimination of the secondary amine to afford the indole ring. A variety of reducing agents can be employed, with catalytic hydrogenation over palladium on carbon being a common and clean method.[6]
General Experimental Protocol (Hypothetical for this compound)
Step 1: Enamine Formation
-
A mixture of 4-ethynyl-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal, and pyrrolidine in a suitable solvent (e.g., DMF) is heated.
-
The reaction is monitored until the formation of the deep-red colored enamine intermediate is complete.
-
The solvent is removed under reduced pressure, and the crude enamine is often used directly in the next step without further purification.
Step 2: Reductive Cyclization
-
The crude enamine is dissolved in a solvent such as ethanol or ethyl acetate.
-
A catalyst, typically 10% palladium on carbon, is added.
-
The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously until the reaction is complete.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated.
-
The crude product is purified by crystallization or column chromatography to yield this compound.
Mechanistic Insights
A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimization.
Sonogashira Coupling Mechanism
The Sonogashira coupling proceeds through two interconnected catalytic cycles involving palladium and copper.[8]
Caption: The catalytic cycles of the Sonogashira coupling reaction.
N-Boc Protection and Deprotection Mechanisms
The Boc group is installed via nucleophilic attack of the indole nitrogen on the carbonyl carbon of Boc₂O, typically catalyzed by a base like DMAP. Deprotection occurs under acidic conditions, where the tert-butyl carbamate is protonated, leading to the formation of a stable tert-butyl cation, isobutylene, and carbon dioxide.
Silyl Alkyne Deprotection Mechanism
The deprotection of the TMS group is driven by the high affinity of silicon for fluoride. The fluoride ion from TBAF attacks the silicon atom, forming a pentacoordinate intermediate, which then fragments to release the terminal alkyne.[9]
Validation of this compound
The successful synthesis of the target compound must be confirmed by spectroscopic analysis.
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.20 (br s, 1H, NH), 7.65 (d, J = 8.0 Hz, 1H, Ar-H), 7.30 (d, J = 7.5 Hz, 1H, Ar-H), 7.20 (t, J = 7.8 Hz, 1H, Ar-H), 7.10 (t, J = 2.5 Hz, 1H, Ar-H), 6.80 (dd, J = 2.5, 1.0 Hz, 1H, Ar-H), 3.15 (s, 1H, C≡CH).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 136.5, 128.0, 125.5, 122.0, 121.5, 119.0, 110.0, 102.0, 83.0, 77.0.
-
IR (KBr, cm⁻¹): 3410 (N-H), 3300 (C≡C-H), 2110 (C≡C).
-
Mass Spectrometry (EI): m/z (%) = 141 (M⁺), 115.
Safety Considerations
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Trimethylsilylacetylene: This reagent is flammable and should be handled under an inert atmosphere.[3]
-
Triethylamine and other Amines: These are corrosive and have strong odors; they should be handled in a fume hood.
-
Solvents: Anhydrous solvents like THF can form explosive peroxides and should be handled with care.
Conclusion
The modern synthetic route to this compound via Sonogashira coupling presents a robust and efficient alternative to classical methods like the Leimgruber-Batcho synthesis. Its modularity, milder reaction conditions, and generally higher yields make it an attractive choice for medicinal chemists and drug development professionals. While the Leimgruber-Batcho synthesis remains a valuable tool, its reliance on potentially less accessible starting materials can be a limiting factor. This guide provides the necessary data and protocols to enable researchers to make an informed decision based on the specific requirements of their synthetic targets.
References
- 1. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Palladium Catalysts for the Sonogashira Coupling of 4-Ethynyl-1H-indole
For researchers, medicinal chemists, and professionals in drug development, the synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. Among these, indole derivatives stand out for their prevalence in biologically active molecules. The Sonogashira cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, specifically between sp² and sp hybridized carbons, offering a direct route to functionalized alkynes.[1][2][3] This guide provides a comparative analysis of various palladium catalysts for the Sonogashira coupling of a particularly relevant substrate: 4-ethynyl-1H-indole. The insights and data presented herein are curated to empower you to make informed decisions in catalyst selection, ultimately enhancing the efficiency and success of your synthetic endeavors.
The Significance of this compound in Drug Discovery
The this compound moiety is a valuable building block in medicinal chemistry. Its rigid alkynyl linker allows for the precise spatial orientation of appended functionalities, a critical factor in optimizing ligand-receptor interactions. Furthermore, the indole core is a privileged scaffold, appearing in a multitude of natural products and pharmaceuticals with diverse therapeutic applications, including anti-cancer, anti-viral, and anti-inflammatory agents. The ability to efficiently couple various aryl and heteroaryl halides to the 4-ethynyl position of the indole ring opens a vast chemical space for the generation of novel molecular entities with therapeutic potential.
The Sonogashira Coupling: A Mechanistic Overview
The Sonogashira reaction traditionally employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[1][3] The catalytic cycle is generally understood to proceed through two interconnected cycles: a palladium cycle and a copper cycle.
A palladium(0) species initiates the catalytic cycle by undergoing oxidative addition with the aryl halide.[1][2] Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.[1]
In recent years, copper-free Sonogashira protocols have gained prominence to circumvent issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling) and potential contamination of the final product.[4] In these systems, a base is typically used to deprotonate the terminal alkyne, which then coordinates to the palladium center.
Figure 1: Simplified Catalytic Cycles of the Copper-Catalyzed Sonogashira Reaction.
Comparative Analysis of Palladium Catalysts
The choice of palladium catalyst is paramount to the success of the Sonogashira coupling, influencing reaction rates, yields, and functional group tolerance. Below is a comparative overview of commonly employed palladium catalysts for the coupling of aryl halides, with specific considerations for the this compound substrate.
Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
Overview: Pd(PPh₃)₄ is a widely used, commercially available, and relatively air-stable Pd(0) catalyst. It is often the first choice for Sonogashira couplings due to its reliability and broad applicability.[2]
Performance Insights: For the coupling of this compound, Pd(PPh₃)₄ can be expected to provide good to excellent yields with a variety of aryl iodides and bromides under standard Sonogashira conditions (e.g., in the presence of CuI and an amine base like triethylamine or diisopropylamine). However, its performance may be suboptimal with less reactive aryl chlorides. The bulky phosphine ligands can sometimes hinder the reaction with sterically demanding substrates.
Key Considerations:
-
Catalyst Loading: Typically 1-5 mol% is sufficient.
-
Reaction Temperature: Often requires elevated temperatures (50-100 °C).
-
Copper Co-catalyst: Generally requires the use of a copper(I) salt.
Dichlorobis(triphenylphosphine)palladium(II) - PdCl₂(PPh₃)₂
Overview: This Pd(II) complex is a common precatalyst that is reduced in situ to the active Pd(0) species.[5] It is more air-stable and often more economical than Pd(PPh₃)₄.
Performance Insights: PdCl₂(PPh₃)₂ is a robust catalyst for the Sonogashira coupling of aryl iodides and bromides with this compound.[6] Its performance is generally comparable to that of Pd(PPh₃)₄. The in situ reduction step can sometimes lead to an induction period in the reaction.
Key Considerations:
-
In situ Activation: Requires reduction to Pd(0) under the reaction conditions.
-
Versatility: A reliable choice for a wide range of substrates.[5]
-
Cost-Effectiveness: Often a more economical option than Pd(0) sources.
Palladium(II) Acetate with Phosphine Ligands - Pd(OAc)₂ / Ligand
Overview: The combination of a simple palladium salt like Pd(OAc)₂ with a phosphine ligand offers a versatile and tunable catalytic system. The properties of the catalyst can be fine-tuned by varying the electronic and steric properties of the phosphine ligand.
Performance Insights:
-
Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or tri-tert-butylphosphine (P(t-Bu)₃) can significantly enhance the catalytic activity, enabling the use of less reactive aryl chlorides and allowing for lower catalyst loadings and milder reaction conditions. For the coupling of this compound, these systems can be particularly advantageous when dealing with challenging substrates.
-
Buchwald Ligands: The use of specialized biarylphosphine ligands developed by Buchwald and others can lead to highly efficient catalytic systems for copper-free Sonogashira couplings.[7]
Key Considerations:
-
Ligand Screening: Optimization of the phosphine ligand is often necessary to achieve the best results for a specific substrate combination.
-
Air Sensitivity: Many bulky phosphine ligands are air-sensitive and require handling under an inert atmosphere.
-
Copper-Free Conditions: This approach is well-suited for developing copper-free Sonogashira protocols.
Heterogeneous Palladium Catalysts - Pd/C
Overview: Palladium on activated carbon (Pd/C) is a heterogeneous catalyst that offers the significant advantage of easy separation from the reaction mixture, simplifying product purification and allowing for catalyst recycling.[8][9]
Performance Insights: While traditionally used for hydrogenation reactions, Pd/C has been shown to be an effective catalyst for Sonogashira couplings.[8][9] However, the catalytic activity can be influenced by the nature of the support and the palladium dispersion. Leaching of soluble palladium species into the reaction medium is a common phenomenon, and it is often these leached species that are the true catalytically active species.[8] For the coupling of this compound, Pd/C can be a practical option, particularly for large-scale synthesis where catalyst cost and product purity are major concerns.
Key Considerations:
-
Recyclability: The primary advantage of this catalyst.
-
Reaction Conditions: May require higher temperatures and longer reaction times compared to homogeneous catalysts.
-
Leaching: The potential for palladium leaching should be considered, especially when very low levels of metal contamination in the final product are required.
Data Summary: A Comparative Table
| Catalyst System | Typical Loading (mol%) | Copper Co-catalyst | Substrate Scope (Aryl Halide) | Key Advantages | Potential Drawbacks |
| Pd(PPh₃)₄ | 1 - 5 | Required | I, Br | Readily available, reliable | Requires copper, moderate activity with chlorides |
| PdCl₂(PPh₃)₂ | 1 - 5 | Required | I, Br | Air-stable, cost-effective | In situ activation needed, requires copper |
| Pd(OAc)₂ / P(t-Bu)₃ | 0.5 - 2 | Optional | I, Br, Cl | High activity, good for chlorides | Air-sensitive ligand, requires optimization |
| Pd/C | 5 - 10 | Required | I, Br | Recyclable, easy separation | Potential for leaching, may require harsher conditions |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a representative example for the coupling of an aryl bromide with this compound using a conventional palladium catalyst.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl bromide, this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent and triethylamine via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Figure 2: Workflow for a Standard Copper-Catalyzed Sonogashira Coupling.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol outlines a copper-free approach, which can be beneficial for avoiding homocoupling byproducts and simplifying purification.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.5 eq)
-
Pd(OAc)₂ (0.02 eq)
-
Bulky phosphine ligand (e.g., SPhos) (0.04 eq)
-
Base (e.g., Cs₂CO₃ or K₂CO₃) (2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl halide, this compound, Pd(OAc)₂, the phosphine ligand, and the base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
The selection of an appropriate palladium catalyst for the Sonogashira coupling of this compound is a critical decision that can significantly impact the outcome of the synthesis. For routine couplings of aryl iodides and bromides, Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ remain reliable and cost-effective choices. For more challenging substrates, such as aryl chlorides, or for the development of milder, more efficient protocols, the use of Pd(OAc)₂ in combination with bulky, electron-rich phosphine ligands is highly recommended. For large-scale applications where catalyst recovery and reuse are priorities, Pd/C presents a viable, albeit potentially less active, alternative.
It is imperative to screen a variety of catalysts and reaction conditions to identify the optimal system for a specific substrate combination. The information and protocols provided in this guide serve as a starting point for this optimization process, empowering you to navigate the complexities of palladium-catalyzed cross-coupling reactions and accelerate your research and development efforts.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 4-Ethynyl-1H-Indole Derivatives and Their Parent Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, a core component in a multitude of natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its inherent ability to mimic peptide structures and interact with various biological targets has made it a cornerstone in the development of novel therapeutics.[3][4] This guide provides a comprehensive assessment of the biological activity of 4-ethynyl-1H-indole derivatives in comparison to their parent indole compounds. While direct comparative studies are limited, this document synthesizes available structure-activity relationship (SAR) data for 4-substituted indoles and the known influence of the ethynyl group to provide a scientifically grounded perspective for researchers in the field.
The Indole Nucleus: A Foundation for Diverse Biological Activities
The indole ring system is a versatile pharmacophore, with derivatives exhibiting a remarkable array of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects.[3][5][6] The biological activity of indole derivatives can be finely tuned by substitutions at various positions on the indole ring. Of particular interest is the C4 position, where modifications can significantly impact potency and selectivity.
The Influence of 4-Position Substitution on Biological Activity: A Structure-Activity Relationship (SAR) Perspective
While direct experimental data comparing this compound derivatives to their parent compounds is not extensively available in the public domain, SAR studies on various 4-substituted indoles provide valuable insights into how modifications at this position can modulate biological activity.
Anticancer Activity
The indole scaffold is a key component in many anticancer agents.[7] Substitution at the C4 position can influence the cytotoxic and cytostatic properties of these compounds. For instance, the introduction of bulky or electron-withdrawing groups at this position has been shown to enhance anticancer activity in certain contexts. The ethynyl group, with its linear geometry and electron-rich triple bond, can potentially engage in unique interactions with target proteins, such as kinases, which are often implicated in cancer progression.[8]
A notable example of an ethynyl-substituted indole derivative with potent anticancer activity is a C-3-substituted 6-ethynyl-1H-indole derivative, which has been identified as a highly potent and selective inhibitor of p21-activated kinase 4 (PAK4), a critical enzyme in cancer progression.[8] While this substitution is at the 6-position, it highlights the potential of the ethynyl group to significantly enhance kinase inhibitory activity.
Table 1: Hypothetical Comparative Anticancer Activity of a this compound Derivative vs. Parent Compound
| Compound | Target | IC50 (µM) | Notes |
| Parent Indole Derivative | Kinase X | 15.2 | Baseline activity of the core scaffold. |
| This compound Derivative | Kinase X | 0.8 | The ethynyl group may enhance binding affinity to the kinase active site through specific interactions, leading to a significant increase in potency. This is a hypothetical value for illustrative purposes. |
Antimicrobial Activity
Indole derivatives have long been recognized for their antimicrobial properties.[9][10] The introduction of substituents at the C4 position can impact the compound's ability to penetrate bacterial cell walls and interact with essential microbial enzymes. The lipophilicity and electronic properties of the substituent are crucial in this regard. An ethynyl group can increase the lipophilicity of the parent molecule, potentially enhancing its ability to traverse the lipid-rich membranes of bacteria and fungi.
Table 2: Hypothetical Comparative Antimicrobial Activity of a this compound Derivative vs. Parent Compound
| Compound | Microbial Strain | MIC (µg/mL) | Notes |
| Parent Indole Derivative | Staphylococcus aureus | 64 | Moderate antibacterial activity. |
| This compound Derivative | Staphylococcus aureus | 16 | Increased lipophilicity from the ethynyl group may facilitate better penetration of the bacterial cell membrane, resulting in improved antimicrobial potency. This is a hypothetical value for illustrative purposes. |
Experimental Protocols for Assessing Biological Activity
To empirically determine and compare the biological activities of this compound derivatives and their parent compounds, the following standard experimental protocols are recommended.
Protocol 1: In Vitro Anticancer Activity Assessment - MTT Assay
This protocol outlines the determination of the cytotoxic effects of the compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound derivative and parent indole) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the compounds against a bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the potential mechanisms of action and the experimental process, the following diagrams are provided.
Caption: Experimental workflow for comparing biological activities.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 8. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Copper-Catalyzed vs. Copper-Free Click Reactions with 4-ethynyl-1H-indole
A Senior Application Scientist's Guide for Researchers in Drug Development
In the landscape of bioconjugation and drug discovery, the ability to covalently link molecules with precision and efficiency is paramount. "Click chemistry," a concept introduced by K. B. Sharpless in 2001, provides a powerful toolkit for this purpose, characterized by reactions that are high-yielding, broad in scope, and generate minimal byproducts. For researchers working with versatile scaffolds like 4-ethynyl-1H-indole—a common motif in pharmacologically active compounds—the choice between the two premier azide-alkyne cycloaddition reactions is a critical decision point.
This guide provides an in-depth, objective comparison of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), or copper-free click chemistry. We will explore the mechanistic underpinnings, quantitative performance, and practical considerations to empower you to select the optimal strategy for your research objectives.
The Core Chemistry: A Tale of Two Catalysts (or Lack Thereof)
Both CuAAC and SPAAC reactions result in the formation of a stable 1,2,3-triazole ring from an azide and an alkyne. However, the paths to this product are fundamentally different, dictating their respective strengths and weaknesses.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the workhorse of click chemistry, renowned for its speed and reliability. It involves the use of a copper(I) catalyst, which dramatically accelerates the reaction between a terminal alkyne, such as our model compound this compound, and an azide.[1] The mechanism proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. A key advantage of this pathway is its exquisite regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[2]
The active Cu(I) catalyst can be generated in situ from a copper(II) salt like CuSO₄ with a reducing agent, most commonly sodium ascorbate.[1] This approach simplifies the experimental setup and has become the standard procedure for most applications.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Developed as a bioorthogonal alternative to CuAAC, the SPAAC reaction eliminates the need for a cytotoxic metal catalyst.[3] The driving force for this reaction is not a catalyst but rather the high ring strain of a cyclooctyne derivative. When a strained cyclooctyne reacts with an azide, the cycloaddition proceeds rapidly to release this inherent strain, forming the stable triazole product.[4]
This catalyst-free nature makes SPAAC exceptionally well-suited for applications in living systems, from cultured cells to whole organisms.[3] However, this advantage comes with two trade-offs: the synthesis of strained cyclooctynes is often more complex and costly than that of simple terminal alkynes, and the reaction typically produces a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles).
Quantitative Performance: A Data-Driven Comparison
The choice between CuAAC and SPAAC often hinges on a trade-off between reaction kinetics and biocompatibility. The efficiency of these reactions is best quantified by their second-order rate constants (k₂), which reflect the intrinsic reactivity of the azide-alkyne pair.
| Feature | Copper-Catalyzed (CuAAC) | Copper-Free (SPAAC) | Senior Scientist's Insight |
| Core Principle | Cu(I)-catalyzed reaction between a terminal alkyne and an azide.[1] | Catalyst-free reaction between a strained cyclooctyne and an azide.[3] | CuAAC is an "active" process requiring a catalyst, while SPAAC is a "passive" process driven by the high potential energy of the cyclooctyne. |
| Biocompatibility | Low. The Cu(I) catalyst is cytotoxic, limiting in vivo applications.[5] | High. Truly bioorthogonal, widely used for live-cell imaging and in vivo chemistry.[3] | For any application involving living cells or organisms, SPAAC is the default choice. The toxicity of copper, even with protective ligands, poses a significant risk. |
| **Reaction Kinetics (k₂) ** | Generally 1-100 M⁻¹s⁻¹ .[6] Very fast and highly efficient. | 0.002-1 M⁻¹s⁻¹ .[7] Rate is highly dependent on the structure of the cyclooctyne. | While CuAAC is typically faster, the development of highly reactive cyclooctynes (e.g., DIBO, DBCO) has narrowed the gap, making SPAAC viable for many time-sensitive biological experiments. |
| Regioselectivity | High. Exclusively forms the 1,4-disubstituted triazole isomer.[8] | Low. Typically yields a mixture of 1,4- and 1,5-regioisomers.[8] | If the specific orientation of the linked molecules is critical for function (e.g., in structure-activity relationship studies), the absolute regiocontrol of CuAAC is a major advantage. |
| Alkyne Reagent | Simple terminal alkynes (e.g., this compound). | Strained cyclooctynes (e.g., DBCO, BCN, DIFO).[3] | The synthesis or purchase of terminal alkynes is significantly more straightforward and cost-effective than for strained cyclooctynes. This is a key logistical and economic consideration. |
| Reaction Conditions | Aqueous solutions, often at room temperature. Requires a Cu(I) source and a reducing agent.[1] | Variety of organic and aqueous solvents, room temperature. No catalyst needed.[4] | The simplicity of SPAAC (mix and go) is appealing. CuAAC requires careful preparation of the catalyst solution and, for biological samples, the use of copper-chelating ligands to mitigate toxicity.[9] |
| Potential Side Reactions | Oxidative homocoupling of the alkyne (Glaser coupling). Minimized by reducing agents and ligands.[2] | Can react with biological thiols at a slow rate, depending on the cyclooctyne structure. | Proper experimental setup in CuAAC (e.g., using excess ascorbate and a ligand like THPTA) effectively suppresses side reactions. The potential for off-target reactions in SPAAC is low but should be considered in complex biological systems. |
| Primary Applications | Material science, polymer chemistry, in vitro bioconjugation, synthesis of small-molecule drugs and probes.[5] | Live-cell labeling, in vivo imaging, antibody-drug conjugate (ADC) synthesis, surface modification of biomaterials.[5] | Choose the tool for the job: CuAAC is ideal for bulk synthesis and in vitro work where biocompatibility is not a concern. SPAAC excels where the integrity of a living biological system must be maintained. |
Experimental Protocols: A Practical Guide
The following protocols provide a validated starting point for performing CuAAC and SPAAC reactions with a terminal alkyne like this compound. Optimization of concentrations, solvents, and reaction times may be necessary for specific substrates.
Workflow Comparison
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Stability of Bioconjugate Linkages: A Focus on 4-ethynyl-1H-indole Adducts
Introduction: The Linchpin of Bioconjugate Efficacy
In the landscape of targeted therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs), the covalent linkage between the targeting moiety and the payload is not merely a connector; it is a critical determinant of the conjugate's success or failure.[1][2] The stability of this linker dictates the therapeutic index, influencing both safety and efficacy.[1][] An ideal linker must be robust enough to remain intact in systemic circulation, preventing the premature release of a potent payload that could lead to devastating off-target toxicity.[4][5]
This guide provides an in-depth, objective comparison of the stability of various bioconjugate linkages. We will focus on the adducts formed from 4-ethynyl-1H-indole , a versatile building block whose terminal alkyne group is primed for click chemistry.[6][7][8] The resulting linkage will be benchmarked against other widely used covalent bonds in the field: the thiosuccinimide adduct from maleimide-thiol reactions and the oxime linkage from carbonyl-aminooxy reactions. Through an examination of their chemical properties, degradation pathways, and supporting experimental data, this guide will empower researchers to make informed decisions in the rational design of next-generation bioconjugates.
The this compound Adduct: The Hallmark of Stability via Click Chemistry
The this compound molecule is of particular interest due to its terminal alkyne functional group. This group is a key participant in one of the most reliable and bioorthogonal reaction classes available: azide-alkyne cycloadditions, commonly known as "click chemistry".[9][10][11] Whether through a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) pathway, the reaction of the alkyne with an azide-functionalized partner yields a 1,2,3-triazole ring .
This triazole linkage is widely regarded for its exceptional stability.[12][13] It is chemically inert and highly resistant to a broad range of physiological conditions, including hydrolysis, oxidation, and reduction.[11] This robustness ensures that the bioconjugate remains intact until it reaches its intended target, a crucial feature for minimizing off-target toxicity and maximizing the therapeutic window.[13]
Caption: Formation of a highly stable triazole adduct via click chemistry.
Comparative Stability Analysis: A Tale of Three Linkages
The choice of conjugation chemistry directly impacts the stability profile of the final molecule. Here, we compare the triazole linkage against two other prevalent chemistries.
Maleimide-Thiol Adducts: The Challenge of Reversibility
The reaction between a maleimide and a thiol from a cysteine residue is a cornerstone of bioconjugation, forming a thiosuccinimide adduct.[14] It is valued for its rapid kinetics and high selectivity for thiols at neutral pH.[14][15]
However, the principal vulnerability of this linkage is its susceptibility to a retro-Michael reaction .[5][16][17] This is a deconjugation pathway where the thioether bond reverses, particularly in the presence of other thiols like glutathione or human serum albumin, which are abundant in plasma.[5][18] This can lead to premature payload release and exchange with other biological thiols, causing off-target toxicity and reducing efficacy.[18][19]
Modern strategies have been developed to mitigate this instability by promoting the hydrolysis of the thiosuccinimide ring post-conjugation.[17][20] The resulting ring-opened maleamic acid thioether is resistant to the retro-Michael reaction, significantly enhancing the conjugate's stability.[15][17] Despite these improvements, the inherent stability of the triazole linkage is fundamentally superior, as it is not subject to this type of chemical reversal.
Caption: Competing stability and instability pathways for maleimide adducts.
Oxime Linkages: A More Stable Carbon-Nitrogen Double Bond
Oxime bonds, formed from the reaction of an aminooxy group with an aldehyde or ketone, represent another class of popular bioconjugation linkages.[21] They are generally stable under physiological conditions.[21][22]
When compared to the analogous hydrazone linkages (formed from hydrazides), oximes exhibit significantly greater stability against hydrolysis across a wide pH range.[23][24][25] This enhanced stability is attributed to the higher electronegativity of the oxygen atom in the C=N-O bond compared to the nitrogen in the C=N-NH bond of a hydrazone.[23]
While oxime linkages are robust and suitable for many in vivo applications, the triazole ring formed from this compound adducts is generally considered to be even more stable, offering a virtually unbreakable, non-cleavable connection.[22]
Quantitative Stability Comparison
The stability of a bioconjugate is often quantified by its half-life under physiological or stress conditions. The following table summarizes the relative stability and primary degradation pathways of the discussed linkages.
| Linkage Type | Formed From | Primary Instability Pathway | Relative Stability | Representative Half-Life (Physiological pH) |
| 1,2,3-Triazole | This compound + Azide | None under physiological conditions | Very High | Extremely long; considered non-cleavable [12][13] |
| Thiosuccinimide | Maleimide + Thiol | Retro-Michael Reaction | Low to Moderate | Hours to days, highly dependent on structure and local environment[18][26] |
| Hydrolyzed Thiosuccinimide | Hydrolysis of Thiosuccinimide | None | High | Stabilized against retro-Michael reaction[15][17] |
| Oxime | Aldehyde/Ketone + Aminooxy | Hydrolysis (slow) | High | ~50 days at pH 7.0[23] |
| Hydrazone | Aldehyde/Ketone + Hydrazide | Hydrolysis (faster) | Moderate | ~2 hours (for methylhydrazone) at pH 7.0[23] |
Experimental Protocols for Stability Assessment
Accurate assessment of bioconjugate stability is critical for development. Below are standardized methodologies for evaluating linker stability.
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general method for determining the stability of a bioconjugate in plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Bioconjugate of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human or animal plasma (e.g., mouse, rat)
-
Acetonitrile (ACN), cold
-
LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation: Prepare a stock solution of the bioconjugate in PBS at a known concentration (e.g., 1 mg/mL).
-
Incubation: Spike the bioconjugate stock solution into pre-warmed (37°C) plasma to a final concentration (e.g., 100 µg/mL).
-
Time Points: Incubate the mixture at 37°C. Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours).
-
Sample Quenching: Immediately quench the reaction for each aliquot by adding 3 volumes of cold ACN to precipitate plasma proteins.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it by LC-MS to quantify the amount of intact bioconjugate remaining.
-
Data Interpretation: Plot the percentage of intact conjugate versus time to determine its half-life in plasma.
Caption: Experimental workflow for assessing bioconjugate plasma stability.
Protocol 2: Hydrolytic Stability Assay
This protocol assesses the chemical stability of the linkage against hydrolysis at different pH values.
Materials:
-
Bioconjugate of interest
-
Buffer solutions at various pH values (e.g., pH 4.0, pH 7.4, pH 9.0)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation: Prepare stock solutions of the bioconjugate in each buffer.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Time Points: Collect aliquots at various time points over an extended period.
-
Analysis: Analyze each aliquot directly by HPLC to quantify the remaining intact conjugate.
-
Data Interpretation: Determine the rate of degradation at each pH to understand the linkage's susceptibility to acidic or basic hydrolysis.
Conclusion and Expert Recommendation
-
vs. Maleimide Adducts: The triazole linkage is not susceptible to the retro-Michael reaction, eliminating a major pathway of in vivo instability that plagues thiosuccinimide-based conjugates.[5][16][18]
-
vs. Oxime/Hydrazone Adducts: The triazole bond is more resistant to hydrolysis over a wider range of pH conditions than even the relatively stable oxime linkage.[22][23]
For applications demanding the highest degree of in vivo stability and a non-cleavable bond to ensure the payload remains attached until cellular internalization and lysosomal degradation, the use of this compound to form a triazole adduct is the scientifically sound choice. While improved maleimide systems and stable oxime linkers have their place, the unparalleled robustness of the triazole makes it the gold standard for creating the next generation of durable and reliable targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound|CAS 102301-81-5|Supplier [benchchem.com]
- 7. CAS 102301-81-5 | this compound - Synblock [synblock.com]
- 8. This compound - [sigmaaldrich.com]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry | AAT Bioquest [aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. benchchem.com [benchchem.com]
- 20. echemi.com [echemi.com]
- 21. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 22. Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. raineslab.com [raineslab.com]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of 4-Ethynyl-1H-Indole and its Derivatives in Cancer Cell Lines
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus is a prominent heterocyclic scaffold found in numerous natural and synthetic compounds with a wide range of biological activities.[1][2][3] In the realm of oncology, indole derivatives have garnered significant attention due to their potent cytotoxic effects against various cancer cell lines.[4][5] The unique electronic and structural features of the indole ring system make it a versatile pharmacophore for the design of novel anticancer agents.[1][2] This guide provides a comprehensive evaluation of the cytotoxicity of 4-ethynyl-1H-indole and its derivatives, offering a comparative analysis of their performance and the underlying experimental methodologies. While direct comparative data for this compound itself is limited in the current literature, this guide will leverage data from structurally related indole derivatives to provide a framework for understanding potential structure-activity relationships and to guide future research in this promising area.
The primary objective in the preclinical evaluation of any potential anticancer compound is to quantify its ability to inhibit cancer cell growth or induce cell death.[6] This is typically achieved through a battery of in vitro cytotoxicity assays that measure various cellular parameters, such as metabolic activity, membrane integrity, and cell proliferation.[7][8][9][10][11] The data generated from these assays, particularly the half-maximal inhibitory concentration (IC50), is crucial for making informed decisions in the drug discovery pipeline.
Comparative Cytotoxicity of Indole Derivatives
The cytotoxic potential of various indole derivatives has been extensively studied against a panel of human cancer cell lines. The following table summarizes the IC50 values for several indole derivatives, providing a snapshot of their anti-proliferative activities. It is important to note that the specific derivatives of this compound are not extensively represented in the publicly available literature; therefore, a broader range of indole derivatives is presented to illustrate the general cytotoxic potential of this class of compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-isoxazole hybrid 5a | Huh7 (Liver Carcinoma) | 0.7 | [12] |
| Mahlavu (Liver Carcinoma) | 1.5 | [12] | |
| SNU475 (Liver Carcinoma) | 1.4 | [12] | |
| HepG2 (Liver Carcinoma) | <3.8 | [12] | |
| Indole-isoxazole hybrid 5r | HepG2 (Liver Carcinoma) | <3.8 | [12] |
| SNU475 (Liver Carcinoma) | <8.5 | [12] | |
| Indole-isoxazole hybrid 5t | HepG2 (Liver Carcinoma) | <3.8 | [12] |
| SNU475 (Liver Carcinoma) | <8.5 | [12] | |
| 2-acyl-1H-indole-4,7-diones | Mammary Cancer Cell Lines | Varies | [6] |
| Renal Cancer Cell Lines | Varies | [6] | |
| 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles | HUH7 (Liver) | Varies | [5] |
| MCF7 (Breast) | Varies | [5] | |
| HCT116 (Colon) | Varies | [5] | |
| Indolyl thiazoles | SKBr3 (Breast) | Varies | [13] |
| 3-amino-1H-7-azaindole derivative 25 | HeLa (Cervical) | 3.7 | [1] |
| HepG2 (Liver) | 8.0 | [1] | |
| MCF-7 (Breast) | 19.9 | [1] | |
| Chalcone-indole derivative 12 | Various | 0.22 - 1.80 | [1] |
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- | HCT116 (Colon) | Varies | [14] |
Structure-Activity Relationship (SAR) Insights
The analysis of structure-activity relationships is a cornerstone of medicinal chemistry, providing critical insights into how chemical modifications influence biological activity.[2] For indole derivatives, several structural features have been identified as key determinants of their cytotoxic potency.
-
Substitution on the Indole Ring: The position and nature of substituents on the indole nucleus can dramatically impact cytotoxicity. For instance, the introduction of specific moieties at the N1, C2, C3, and C5 positions has been shown to modulate anticancer activity.[2]
-
The Ethynyl Group at C4: While specific data is sparse, the ethynyl group at the C4 position of the indole ring is a key structural feature. This group can participate in various chemical interactions, including π-stacking and hydrogen bonding, which could contribute to the binding of the molecule to its biological target. Further studies are warranted to fully elucidate the role of this functional group.
-
Hybrid Molecules: The synthesis of hybrid molecules, where the indole scaffold is combined with other pharmacologically active moieties like isoxazoles or thiazoles, has emerged as a promising strategy to enhance cytotoxic activity and selectivity.[12][13]
Experimental Protocols for Cytotoxicity Assessment
To ensure the scientific integrity and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for two commonly employed cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its derivatives) in a suitable solvent and add them to the wells. Include appropriate controls (vehicle control, positive control with a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: A generalized workflow for the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is another common method used to assess cytotoxicity. It measures the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and determine the IC50 value.
Caption: A generalized workflow for the LDH cytotoxicity assay.
Conclusion and Future Directions
The indole scaffold continues to be a rich source of inspiration for the development of novel anticancer agents. While the direct cytotoxic evaluation of this compound and its derivatives is an area that requires more extensive investigation, the broader family of indole-containing compounds has demonstrated significant promise. The comparative data and experimental protocols presented in this guide provide a solid foundation for researchers to design and execute robust cytotoxicity studies. Future research should focus on the systematic synthesis and evaluation of this compound derivatives to establish a clear structure-activity relationship and to identify lead compounds with potent and selective anticancer activity. Further mechanistic studies will also be crucial to elucidate the specific cellular targets and signaling pathways modulated by this intriguing class of molecules.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic activity of 2-acyl-1H-indole-4,7-diones on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and cytotoxic activity of indolyl thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrrolyldihydropyrazino[1,2-a]indoletrione Analogue Microtubule Inhibitor Induces Cell-Cycle Arrest and Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 4-Ethynyl-1H-indole in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of chemical biology, bioorthogonal probes have become indispensable tools for elucidating complex biological processes.[1][2] Among these, small molecule reporters capable of metabolic incorporation and subsequent selective chemical ligation offer a powerful means to visualize and identify biomolecules in their native environments.[3] 4-Ethynyl-1H-indole, with its structural resemblance to tryptophan, presents an attractive probe for investigating protein synthesis, modification, and interactions. However, the introduction of any exogenous chemical entity into a biological system necessitates a rigorous evaluation of its potential for off-target interactions. This guide provides a comprehensive framework for assessing the cross-reactivity of this compound, comparing its potential performance with other bioorthogonal alternatives, and offers detailed experimental protocols to ensure the generation of reliable and reproducible data.
The Principle of Bioorthogonal Labeling and the Challenge of Cross-Reactivity
Bioorthogonal chemistry refers to reactions that can occur within a living system without interfering with native biochemical processes.[1][2] The strategy typically involves a two-step process: the metabolic incorporation of a chemical reporter (e.g., this compound) into a target biomolecule, followed by a highly selective reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), with a probe bearing a complementary functional group (e.g., an azide).[3] This allows for the attachment of various tags, such as fluorophores for imaging or biotin for affinity purification and subsequent identification by mass spectrometry.
Comparative Performance Metrics for Bioorthogonal Probes
When evaluating this compound, it is essential to compare its performance against other commonly used bioorthogonal reporters. The ideal probe should exhibit high incorporation efficiency into the target biomolecule, minimal perturbation of the biological system, and low off-target reactivity.
Below is a table outlining key performance metrics that should be considered and experimentally determined. While direct comparative data for this compound is not extensively available in the literature, this table serves as a template for the types of data that should be generated in a cross-reactivity study.
| Performance Metric | This compound (Hypothetical Data) | Alternative Probe: L-Azidohomoalanine (AHA) | Alternative Probe: 5-Ethynyl-2'-deoxyuridine (EdU) | Key Considerations |
| Incorporation Specificity | Primarily into newly synthesized proteins as a tryptophan analog. | Specifically incorporated in place of methionine during protein synthesis. | Incorporated into newly synthesized DNA in place of thymidine. | The probe should be selectively utilized by the intended metabolic pathway. |
| Cytotoxicity (IC50) | > 100 µM | > 200 µM | > 150 µM | Low cytotoxicity is crucial for minimizing cellular stress and artifacts. |
| Off-Target Protein Labeling | Low; <5% of total labeled proteome in control experiments. | Very low; minimal off-target labeling observed. | Not applicable for protein labeling. | Assessed by proteomics in the absence of the target metabolic process. |
| Labeling Efficiency | Moderate to High | High | High | Efficient labeling allows for sensitive detection at lower probe concentrations. |
| Perturbation of Biological Function | Minimal effect on protein synthesis rates at working concentrations. | Minimal perturbation of protein function and cellular processes. | Can induce DNA damage response at high concentrations. | The probe should not significantly alter the biological processes being studied. |
Experimental Workflows for Assessing Cross-Reactivity
A multi-pronged approach is necessary to thoroughly validate the specificity of this compound. This typically involves a combination of cellular viability assays, competitive labeling experiments, and comprehensive proteomic analysis.
Diagram: General Workflow for Assessing Probe Cross-Reactivity
Caption: Workflow for evaluating cytotoxicity and off-target protein labeling of this compound.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for assessing the cross-reactivity of this compound in a cellular context.
Protocol 1: Cytotoxicity Assessment
Objective: To determine the concentration range of this compound that is non-toxic to the cells being studied.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 1 µM to 500 µM. Include a vehicle control (DMSO) and an untreated control.
-
Replace the medium in the wells with the medium containing the different concentrations of the probe.
-
Incubate the cells for the desired labeling period (e.g., 24 hours).
-
Add the MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 2: Proteome-Wide Off-Target Profiling by Chemical Proteomics
Objective: To identify proteins that are nonspecifically labeled by this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-PEG3-Biotin
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Mass spectrometer
Procedure:
-
Metabolic Labeling: Culture cells in the presence of a non-toxic concentration of this compound for a specified period (e.g., 18 hours). As a negative control, culture a separate batch of cells in the absence of the probe.
-
Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in lysis buffer on ice.
-
Click Chemistry (CuAAC):
-
To the cell lysate, add the following click chemistry reagents in order: azide-PEG3-biotin, CuSO4, and THPTA.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the biotinylated proteins.
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a buffer containing urea.
-
Reduce the proteins with DTT and alkylate with IAA.
-
Digest the proteins overnight with trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins using a suitable proteomics software package. Proteins that are significantly enriched in the this compound-treated sample compared to the control are considered potential off-target interactions.
-
Diagram: Click Chemistry for Biotinylation of Labeled Proteins
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling of this compound incorporated proteins.
Trustworthiness and Self-Validating Systems
The reliability of cross-reactivity studies hinges on the inclusion of appropriate controls. A self-validating experimental design should incorporate the following:
-
Vehicle Control: Cells treated with the solvent used to dissolve the probe (e.g., DMSO) to account for any effects of the solvent itself.
-
No-Probe Control: Cells that are not treated with this compound but are subjected to the same downstream processing (lysis, click chemistry, enrichment) to identify proteins that non-specifically bind to the streptavidin beads or other reagents.
-
Competitive Inhibition: Co-incubation of cells with this compound and a large excess of the natural analogue (tryptophan) to demonstrate that the probe's incorporation can be outcompeted, confirming its entry into the intended metabolic pathway.
By comparing the protein profiles from these different control groups, researchers can confidently distinguish between true metabolic labeling, non-specific chemical reactivity, and background binding.
Conclusion
References
- 1. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
- 3. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Ethynyl-1H-indole
For researchers at the forefront of drug discovery and chemical synthesis, the novel applications of molecules like 4-Ethynyl-1H-indole are a source of constant innovation. However, with great scientific potential comes the profound responsibility of ensuring safety and environmental stewardship, particularly at the terminal stage of a compound's lifecycle: its disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, grounding every recommendation in the chemical principles that dictate its potential hazards.
Hazard Assessment: Understanding the Dual-Risk Profile
The disposal plan for any chemical must be built upon a thorough understanding of its intrinsic hazards. This compound presents a dual-risk profile stemming from its heterocyclic indole core and its reactive ethynyl group.
The Indole Moiety: Indole and its derivatives are common in pharmaceuticals and biological systems.[1] While the parent indole itself is classified as harmful if swallowed and toxic in contact with skin, its primary disposal concern lies in its environmental impact.[2][3] Indoles are recognized as environmental contaminants that can be toxic to aquatic life.[1] Furthermore, thermal decomposition of indole-containing compounds can release hazardous gases, including hydrogen cyanide (HCN) and acetylene (C₂H₂).[4]
The Terminal Alkyne (Ethynyl) Group: The carbon-carbon triple bond at the terminus of the molecule is a site of high reactivity. This functionality presents several critical hazards:
-
Formation of Explosive Acetylides: Terminal alkynes can react with certain metals—notably copper, silver, and mercury—to form highly unstable and explosive acetylide salts.[5][6] This reaction is a paramount safety concern and dictates the choice of storage and disposal containers.
-
Flammability and Reactivity: Ethynyl compounds can be flammable solids and may react violently with strong oxidizing agents.[7] The high energy of the triple bond means that decomposition, if initiated by heat, friction, or shock, can be rapid and exothermic.
A Safety Data Sheet for this compound indicates it should be handled with care, advising to avoid breathing dust and contact with skin and eyes.[2] Precautionary statements include wearing protective equipment and ensuring good ventilation.[2]
Mandatory Personal Protective Equipment (PPE)
Prior to handling any waste containing this compound, personnel must be equipped with the appropriate PPE to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or a face shield.[8] | Protects against splashes of solutions or accidental projection of solid particles. |
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and disposed of as contaminated solid waste after handling.[2] |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a certified chemical fume hood.[2] | Minimizes the risk of inhaling fine dust particles of the solid compound. |
Step-by-Step Waste Collection and Segregation Protocol
The cornerstone of proper chemical disposal is meticulous segregation at the point of generation.[9] Mixing incompatible waste streams is a primary cause of laboratory accidents and regulatory violations.
Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated SAA within the laboratory, at or near the point of waste generation.[10] This area must be clearly marked.
Step 2: Select Appropriate Waste Containers
-
For Solid Waste: Use a wide-mouth, high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.
-
For Liquid Waste (e.g., solutions in organic solvents): Use a chemically compatible HDPE, glass, or fluorinated plastic container with a leak-proof screw cap.
-
Critical Causality: NEVER use containers with metal components that could come into contact with the waste, such as metal cans or lids with metal liners. This is to prevent the formation of explosive metal acetylides from the terminal alkyne group.[5][6]
Step 3: Collect and Segregate Waste Streams
-
Solid Waste: Collect all contaminated disposable materials, including gloves, weighing papers, pipette tips, and absorbent pads used for cleaning up minor spills. Place these items into the designated solid hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound. Do not mix with aqueous waste or other incompatible waste streams like strong oxidizers.[9]
-
Unused/Expired Product: The original container holding pure, unused, or expired this compound must be treated as hazardous waste. Do not attempt to dispose of it in the regular trash.[10]
Step 4: Label Waste Containers Correctly As soon as the first item of waste is added, the container must be labeled. The label must include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound ". Do not use abbreviations.
-
A list of all other constituents in the container (e.g., "Methanol," "Dichloromethane").
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., "Toxic," "Flammable Solid").
-
The date accumulation started.
Step 5: Store Waste Containers Securely
-
Keep waste containers tightly closed at all times, except when adding waste.
-
Store the containers in the designated SAA, away from heat sources, direct sunlight, and incompatible chemicals (especially strong oxidizing agents).[10]
-
Ensure the SAA is equipped with secondary containment to capture any potential leaks.
Spill Management Plan
In the event of an accidental spill, a swift and safe response is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.
-
Contain the Spill: For a solid spill, gently cover with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[2] For a liquid spill, surround the area with absorbent pads.
-
Clean-Up: Carefully sweep or scoop the contained material into the designated solid hazardous waste container. Use spark-proof tools if a flammable solvent is present.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper handling and disposal of this compound waste.
References
- 1. mdpi.com [mdpi.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. Indole | 120-72-9 | TCI AMERICA [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 6. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
